molecular formula C12H10ClNO3 B1303134 Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate CAS No. 4357-94-2

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Cat. No.: B1303134
CAS No.: 4357-94-2
M. Wt: 251.66 g/mol
InChI Key: XJKXWSPETWYDLS-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKXWSPETWYDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376973
Record name Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4357-94-2
Record name Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile biological activities. Its presence in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, underscores its therapeutic importance. The unique electronic properties of the isoxazole ring allow it to act as a bioisosteric replacement for other functional groups, enhancing properties like potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific, high-interest isoxazole derivative: this compound. This compound serves as an excellent case study in the practical application of classic cycloaddition chemistry for the construction of complex heterocyclic systems. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

We will explore the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step experimental protocol, and delve into the analytical techniques required to confirm the structure and purity of the final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Part 1: The Synthetic Strategy - A Mechanistic Deep Dive

The most convergent and widely adopted method for the synthesis of 3,4,5-trisubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a suitably activated alkyne or alkene. For our target molecule, the key transformation involves the reaction of 2-chlorobenzonitrile oxide with methyl acetoacetate.

The Core Reaction: Huisgen 1,3-Dipolar Cycloaddition

The chosen synthetic route hinges on the Huisgen 1,3-dipolar cycloaddition, a powerful and highly regioselective reaction for forming five-membered heterocycles. The key steps are:

  • Formation of the Nitrile Oxide: The process begins with the generation of the highly reactive 2-chlorobenzonitrile oxide intermediate. This is typically achieved by the dehydrohalogenation of the corresponding hydroxamoyl chloride, which is itself formed from 2-chlorobenzaldehyde oxime. A common and effective method for the in-situ generation of the nitrile oxide involves the use of a mild oxidant like sodium hypochlorite (NaOCl) in the presence of a base.

  • Cycloaddition with a β-Ketoester: The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition with the enol form of a β-ketoester, in this case, methyl acetoacetate. The regioselectivity of this reaction is well-established, with the nitrile oxide's oxygen atom adding to the more electron-rich carbon of the enol double bond, and the carbon atom adding to the carbon bearing the hydroxyl group. This regioselectivity is crucial for obtaining the desired 3,5-disubstituted isoxazole core.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: In-Situ Nitrile Oxide Generation & Cycloaddition A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C Reaction B Hydroxylamine B->C Reaction D 2-Chlorobenzaldehyde Oxime C->D F 2-Chlorobenzonitrile Oxide (Intermediate) D->F Oxidative Halogenation E Sodium Hypochlorite (NaOCl) E->F Oxidative Halogenation H This compound F->H [3+2] Cycloaddition G Methyl Acetoacetate G->H [3+2] Cycloaddition

Figure 1: High-level workflow for the synthesis of the target isoxazole.

Part 2: Experimental Protocol - A Validated Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound. All reagents should be of analytical grade and used as received unless otherwise noted.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
2-ChlorobenzaldehydeC₇H₅ClO140.57
Hydroxylamine HydrochlorideNH₂OH·HCl69.49
Sodium AcetateCH₃COONa82.03
Methyl AcetoacetateC₅H₈O₃116.12
Sodium Hypochlorite SolutionNaOCl (typically 10-15% aqueous solution)74.44
Dichloromethane (DCM)CH₂Cl₂84.93
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
HexaneC₆H₁₄86.18
Anhydrous Magnesium SulfateMgSO₄120.37
Step 1: Synthesis of 2-Chlorobenzaldehyde Oxime
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (71.1 mmol) of 2-chlorobenzaldehyde in 100 mL of ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of 7.42 g (106.7 mmol) of hydroxylamine hydrochloride and 8.75 g (106.7 mmol) of sodium acetate in 50 mL of water.

  • Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-chlorobenzaldehyde in a dropwise manner at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up: Upon completion, reduce the volume of the reaction mixture by approximately half using a rotary evaporator. Add 100 mL of deionized water to the concentrated mixture. A white precipitate of 2-chlorobenzaldehyde oxime will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to a constant weight. The product is typically obtained as a white crystalline solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g (64.3 mmol) of 2-chlorobenzaldehyde oxime and 8.16 g (70.7 mmol) of methyl acetoacetate in 150 mL of dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Reagent Addition: While maintaining the temperature between 0-5 °C, add a 10-15% aqueous solution of sodium hypochlorite (approximately 50-60 mL, ~70 mmol) dropwise via the dropping funnel over a period of 1 hour. The addition should be slow to control the exothermic reaction.

  • Reaction: After the complete addition of sodium hypochlorite, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:EtOAc) for the disappearance of the oxime.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% EtOAc) as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a white to off-white solid.

Part 3: Characterization and Data Analysis

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and physical methods. The following data are representative of a successfully synthesized product.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₂H₁₀ClNO₃
Molecular Weight251.67 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally (TBD)
SolubilitySoluble in DCM, EtOAc, Acetone; Insoluble in water
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Interpretation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50 - 7.30Multiplet4HAromatic protons (Ar-H)
~ 3.75Singlet3HEster methyl protons (-OCH₃)
~ 2.80Singlet3HIsoxazole methyl protons (-CH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Interpretation: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 170.0Ester carbonyl carbon (C=O)
~ 165.0Isoxazole C5
~ 160.0Isoxazole C3
~ 135.0 - 125.0Aromatic carbons (Ar-C)
~ 110.0Isoxazole C4
~ 52.0Ester methyl carbon (-OCH₃)
~ 12.0Isoxazole methyl carbon (-CH₃)
FT-IR (Fourier-Transform Infrared Spectroscopy)
  • Technique: KBr pellet or ATR

  • Interpretation: The IR spectrum provides information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2950Aliphatic C-H stretch
~ 1730Ester C=O stretch
~ 1600, 1470Aromatic C=C stretch and isoxazole ring stretch
~ 1450 - 1350C-H bend
~ 1200C-O stretch
~ 750C-Cl stretch
Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI)

  • Interpretation: Mass spectrometry confirms the molecular weight of the compound. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion peak is a key diagnostic feature.

  • Expected m/z: 252.04 [M+H]⁺, 254.04 [M+2+H]⁺

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound, a valuable building block in medicinal chemistry. By leveraging the Huisgen 1,3-dipolar cycloaddition, this protocol provides a clear pathway to this and other structurally related isoxazoles. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the target compound. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a wide array of heterocyclic compounds, furthering the discovery of novel therapeutic agents.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Apparao, S., et al. (1998). A new and convenient method for the generation of nitrile oxides from aldoximes using sodium hypochlorite. Synthetic Communications, 28(19), 3669-3673. [Link]

Physical and chemical properties of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document synthesizes available data to offer field-proven insights into its characteristics, synthesis, and safe handling.

Core Molecular Attributes and Physical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate group at the 4-position defines its unique chemical architecture and subsequent reactivity.

Identification and Nomenclature

The foundational identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource
IUPAC Name Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate[1]
CAS Number 4357-94-2[2]
Molecular Formula C₁₂H₁₀ClNO₃[1]
Molecular Weight 251.67 g/mol [2]
InChI InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3[1]
Canonical SMILES CC1=C(C(=O)OC)C(=NO1)C2=CC=CC=C2Cl
Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its application in experimental settings. While comprehensive experimental data for the title compound is limited, the following table summarizes available and predicted properties.

PropertyValueNotesSource
Physical State SolidBased on related compounds
Melting Point 56-58 °CExperimental
Boiling Point 372.1 °C at 760 mmHgPredicted
Density 1.278 g/cm³Predicted
Solubility No data available

Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

Synthesis and Chemical Reactivity

The primary route to this compound involves the esterification of its corresponding carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Precursor: 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Understanding the properties of the precursor is essential for a successful synthesis.

IdentifierValueSource
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[3]
CAS Number 23598-72-3
Molecular Formula C₁₁H₈ClNO₃[3]
Molecular Weight 237.64 g/mol [3]
Melting Point 186 °C
General Synthesis Pathway

The synthesis of the title compound is conceptually a two-step process from readily available starting materials, proceeding through the key carboxylic acid intermediate.

Synthesis_Pathway A 2-Chlorobenzaldehyde Oxime C 3-(2-chlorophenyl)-5-methylisoxazole- 4-carboxylic acid A->C Cyclization B Ethyl Acetoacetate B->C D Methyl 3-(2-chlorophenyl)-5-methyl- 4-isoxazolecarboxylate C->D Esterification

Caption: General synthesis pathway for the target compound.

Experimental Protocol: Esterification

While a specific protocol for the methylation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is not widely published, a standard Fischer-Speier esterification is a reliable method. This approach is predicated on the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude methyl ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain this compound.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Methanol B Add Sulfuric Acid Catalyst A->B C Reflux for several hours B->C D Cool and Evaporate Methanol C->D Reaction Completion E Extraction with Organic Solvent D->E F Aqueous Washes (H2O, NaHCO3, Brine) E->F G Dry and Evaporate Solvent F->G H Purify (Recrystallization/Chromatography) G->H

Sources

In-depth Technical Guide: Spectroscopic Analysis of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (CAS 4357-94-2)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This technical guide is a comprehensive theoretical framework for the spectroscopic analysis of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone. As of the date of this document, publicly available experimental spectroscopic data for this specific compound is limited. The spectral data presented herein are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These predictions are intended to guide researchers in their experimental design and data interpretation.

Executive Summary

This document provides an in-depth technical guide for the comprehensive spectroscopic analysis of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (CAS 4357-94-2). Aimed at researchers, scientists, and professionals in drug development, this guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the structural elucidation and purity assessment of this heterocyclic compound. The oxazolone scaffold is a significant motif in medicinal chemistry, and a thorough understanding of its analytical characterization is crucial for advancing research and development. This guide emphasizes the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.

Compound Overview

4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone is a derivative of the oxazolone heterocyclic system. The structure combines a five-membered lactam ring with a propyl substituent and a pyridinyl moiety. This combination of a lipophilic alkyl chain and a polar, aromatic pyridine ring suggests potential for diverse biological interactions, making it a compound of interest in medicinal chemistry and drug discovery.

Table 1: Compound Identification

ParameterValue
IUPAC Name 4-propyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one
CAS Number 4357-94-2
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Chemical Structure

The Integrated Spectroscopic Workflow: A Multi-faceted Approach

A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a novel compound. A robust analytical strategy relies on the synergy of multiple techniques, each providing a unique piece of the structural puzzle. The workflow presented here ensures a comprehensive and cross-validated analysis.

workflow cluster_sample Sample Acquisition & Preparation cluster_analysis Spectroscopic Interrogation cluster_interpretation Data Synthesis & Structural Validation Sample Obtain Sample of CAS 4357-94-2 Purity Preliminary Purity Check (e.g., TLC, HPLC) Sample->Purity Solubilize Solubilize in Appropriate Deuterated & Non-Deuterated Solvents Purity->Solubilize NMR NMR Spectroscopy (¹H, ¹³C, 2D) Solubilize->NMR IR FT-IR Spectroscopy Solubilize->IR MS Mass Spectrometry (HRMS, MS/MS) Solubilize->MS UV_Vis UV-Vis Spectroscopy Solubilize->UV_Vis Interpret Individual Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret UV_Vis->Interpret Correlate Correlate Orthogonal Data Interpret->Correlate Validate Final Structure Confirmation & Purity Report Correlate->Validate

Caption: A logical workflow for the spectroscopic analysis of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expertise & Experience: The choice of a suitable deuterated solvent is paramount. For this compound, with its potentially acidic N-H proton and basic pyridine nitrogen, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the N-H proton. Chloroform-d (CDCl₃) could also be used, but the N-H proton signal may be broader or exchange more readily.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).

  • Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a relaxation delay of at least 5 seconds for accurate integration, particularly for the aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
N-H (oxazolone)10.5 - 12.0broad singlet1HThe lactam proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO, it will hydrogen bond with the solvent, shifting it downfield.
Pyridinyl-H (ortho to N)8.6 - 8.8doublet2HProtons on the pyridine ring adjacent to the electron-withdrawing nitrogen atom are significantly deshielded.
Pyridinyl-H (meta to N)7.4 - 7.6doublet2HThese protons are less deshielded than their ortho counterparts.
Propyl-CH₂ (α to ring)2.5 - 2.7triplet2HThis methylene group is adjacent to the sp² carbon of the oxazolone ring, causing a downfield shift.
Propyl-CH₂ (β to ring)1.6 - 1.8sextet2HA standard aliphatic methylene group, split by the adjacent CH₂ and CH₃ groups.
Propyl-CH₃0.9 - 1.1triplet3HThe terminal methyl group of the propyl chain, appearing in the typical aliphatic region.
¹³C NMR Spectroscopy

Trustworthiness: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. This count should match the number of carbons in the molecular formula (11 for this compound), providing a direct validation of the carbon backbone.

Experimental Protocol:

  • Sample: The same sample prepared for ¹H NMR can be used.

  • Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A large number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • A spectral width of 0-200 ppm is appropriate.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (lactam)155 - 160The carbonyl carbon in a five-membered lactam ring.
C=N (oxazolone)162 - 168The imine-like carbon within the oxazolone ring.
Pyridinyl-C (para to N)140 - 145The carbon atom of the pyridine ring attached to the oxazolone.
Pyridinyl-C (ortho to N)150 - 155The two equivalent carbons adjacent to the pyridine nitrogen.
Pyridinyl-C (meta to N)121 - 124The two equivalent carbons meta to the pyridine nitrogen.
C-propyl (oxazolone)118 - 122The sp² carbon of the oxazolone ring bearing the propyl group.
Propyl-CH₂ (α to ring)28 - 32Aliphatic carbon shifted slightly downfield due to attachment to an sp² carbon.
Propyl-CH₂ (β to ring)20 - 24Standard aliphatic methylene carbon.
Propyl-CH₃13 - 15Standard aliphatic methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the most informative absorptions will be the N-H and C=O stretches of the lactam ring. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples due to its simplicity and reproducibility.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

  • Acquisition:

    • An FT-IR spectrometer is used.

    • A background spectrum of the clean ATR crystal is recorded first.

    • The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
3250 - 3100N-H stretchLactamA broad absorption is expected due to hydrogen bonding.
3100 - 3000C-H stretchAromatic (Pyridinyl)Characteristic of C-H bonds on an sp² carbon.
2960 - 2850C-H stretchAliphatic (Propyl)Characteristic of C-H bonds on sp³ carbons.
1780 - 1740C=O stretchLactam carbonylThe carbonyl in a five-membered ring is strained, leading to a higher stretching frequency than in a linear amide.
1650 - 1600C=N stretchOxazolone ringThe imine functionality within the heterocyclic ring.
~1600, ~1500C=C stretchAromatic (Pyridinyl)Characteristic skeletal vibrations of the pyridine ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, which serves as a powerful confirmation of the molecular formula.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the pyridine nitrogen can be readily protonated.

  • Mass Analysis:

    • A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used.

    • The instrument is calibrated to ensure high mass accuracy.

Table 5: Predicted Mass Spectrometry Data

IonCalculated m/zExpected Observed m/zInterpretation
[M+H]⁺205.0972~205.097 ± 0.001The protonated molecular ion. An observed mass within 5 ppm of the calculated value confirms the molecular formula C₁₁H₁₂N₂O₂.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information.

fragmentation Parent [M+H]⁺ m/z = 205.0972 Frag1 Loss of C₃H₇ (propyl radical) m/z = 162.0553 Parent->Frag1 - 43.0547 Frag2 Loss of CO (from lactam) m/z = 177.1022 Parent->Frag2 - 27.9949 Frag3 Cleavage of pyridine ring Parent->Frag3

Caption: Plausible fragmentation pathways for the protonated molecule in MS/MS.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy is useful for characterizing the conjugated π-electron system of the molecule, which includes the pyridinyl and oxazolone rings. This technique is also valuable for quantitative analysis.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or methanol.

  • Acquisition:

    • A dual-beam UV-Vis spectrophotometer is used.

    • The spectrum is recorded from approximately 200 to 400 nm.

Predicted UV-Vis Absorption: A strong absorption maximum (λ_max) is expected in the range of 250-290 nm . This absorption corresponds to the π → π* electronic transitions within the conjugated aromatic system. The exact λ_max and the molar absorptivity (ε) would need to be determined experimentally and can be used for concentration measurements via the Beer-Lambert Law.

Conclusion: A Self-Validating Analytical Picture

The structural elucidation of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone is achieved through the careful integration of data from multiple spectroscopic techniques. The NMR data provides the carbon-hydrogen framework, IR confirms the functional groups, HRMS validates the molecular formula, and UV-Vis characterizes the electronic system. The consistency of the data across these orthogonal methods provides a high degree of confidence in the assigned structure, a critical requirement for any compound intended for use in research or drug development.

References

  • PubChem. (n.d.). Compound Summary for CID 56643097. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

The Isoxazolyl Penicillins: A Technical Guide to the Discovery and History of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives, a pivotal class of semi-synthetic, penicillinase-resistant penicillins. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the historical context that necessitated their creation, the key scientific breakthroughs at Beecham Research Laboratories, and the intricate structure-activity relationships that define their efficacy. This guide delves into the mechanism of action of prominent derivatives such as Cloxacillin and Dicloxacillin, their chemical synthesis, and their enduring role in combating beta-lactamase-producing pathogens.

Introduction: The Dawn of a New Era in Antibiotic Defense

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, offering a powerful new weapon against bacterial infections.[1][2][3] However, the widespread use of penicillin soon led to the emergence of resistant bacterial strains, most notably Staphylococcus aureus, which produced the enzyme penicillinase (a beta-lactamase) capable of inactivating the antibiotic.[4] This growing threat created an urgent need for new penicillins that could withstand the destructive action of these enzymes.

The breakthrough came in 1957 when scientists at Beecham Research Laboratories in Brockham Park, Surrey, isolated the core penicillin nucleus, 6-aminopenicillanic acid (6-APA).[5][6] This seminal discovery opened the door to the era of semi-synthetic penicillins, allowing for the chemical modification of the penicillin structure to create derivatives with improved properties. A team of Beecham scientists, including Ralph Batchelor, Peter Doyle, George Rolinson, and John Nayler, were instrumental in this pioneering work that led to a family of new life-saving medicines.[7] This laid the groundwork for the development of the isoxazolyl penicillins, a class of antibiotics specifically designed to be resistant to staphylococcal beta-lactamase.[8]

The Genesis of the Isoxazolyl Penicillins: A Tale of Molecular Fortification

The isoxazolyl penicillins are a group of semi-synthetic antibiotics characterized by a 3,5-disubstituted isoxazole ring attached to the 6-aminopenicillanic acid core.[8] This family of compounds, which includes Oxacillin, Cloxacillin, Dicloxacillin, and Flucloxacillin, was developed to be stable in acidic environments, allowing for oral administration, and crucially, to resist degradation by penicillinase.[8][9]

The key to their beta-lactamase resistance lies in the bulky isoxazolyl side chain.[10] This steric hindrance physically blocks the active site of the beta-lactamase enzyme, preventing it from hydrolyzing the critical beta-lactam ring of the antibiotic.[8][10]

Cloxacillin and Dicloxacillin: The Chlorinated Champions

Cloxacillin, discovered and developed by Beecham, was a significant advancement in the fight against penicillin-resistant staphylococci.[11] It is a chlorinated derivative of oxacillin, featuring a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido group.[12] Following the success of Cloxacillin, Dicloxacillin was developed, which incorporates two chlorine atoms on the phenyl ring. These halogen substitutions were found to enhance the compounds' stability and pharmacokinetic properties. Dicloxacillin was patented in 1961 and approved for medical use in 1968.[7]

Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, the 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][8] This process is mediated through their covalent binding to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8][10][13] Peptidoglycan provides structural integrity to the bacterial cell wall.

By acylating the serine residue in the active site of PBPs, these antibiotics form a stable, inactive complex, effectively halting the cross-linking of peptidoglycan chains.[9][14] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.[10] The interaction energies between these antibiotics and PBPs are a key determinant of their efficacy.[14]

The following diagram illustrates the mechanism of action:

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes InactivePBP Inactive PBP-Antibiotic Complex CellWall Stable Cell Wall Peptidoglycan->CellWall Forms IsoxazolylPenicillin Isoxazolyl Penicillin (e.g., Cloxacillin) IsoxazolylPenicillin->PBP Binds to & Inhibits BetaLactamase Beta-Lactamase Enzyme IsoxazolylPenicillin->BetaLactamase Resists Hydrolysis (Steric Hindrance) WeakenedWall Weakened Cell Wall InactivePBP->WeakenedWall Prevents Cross-linking CellLysis Cell Lysis WeakenedWall->CellLysis Leads to

Caption: Mechanism of action of isoxazolyl penicillins.

Structure-Activity Relationship (SAR): The Significance of Chlorination

The antibacterial activity and pharmacokinetic profile of the isoxazolyl penicillins are significantly influenced by the nature of the substituent on the phenyl ring. The addition of chlorine atoms to the oxacillin structure to create cloxacillin and dicloxacillin was a deliberate design choice to improve the drug's properties.

CompoundStructure of Phenyl GroupKey Characteristics
Oxacillin PhenylThe foundational isoxazolyl penicillin.
Cloxacillin 2-chlorophenylIncreased acid stability and resistance to penicillinase compared to oxacillin.
Dicloxacillin 2,6-dichlorophenylEnhanced oral bioavailability and higher serum levels compared to cloxacillin.[15]

The increased lipophilicity due to the chlorine atoms is thought to contribute to the improved pharmacokinetic properties of Cloxacillin and Dicloxacillin.

Chemical Synthesis: A Step-by-Step Approach

The synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives like Cloxacillin involves a multi-step process. A key intermediate is 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[6][16] The general synthetic workflow is as follows:

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, hydroxylamine) IsoxazoleAcid 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid Start->IsoxazoleAcid Synthesis AcidChloride 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride IsoxazoleAcid->AcidChloride Activation (e.g., with thionyl chloride or BTC) Cloxacillin Cloxacillin AcidChloride->Cloxacillin SixAPA 6-Aminopenicillanic Acid (6-APA) SixAPA->Cloxacillin Coupling

Sources

A Technical Guide to the Preliminary Biological Screening of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The isoxazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive framework for the preliminary biological evaluation of a specific novel derivative, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. While specific biological data for this exact molecule is not yet prevalent in public literature, the well-documented activities of the isoxazole scaffold—including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects—provide a strong rationale for a structured screening cascade.[2][3][4][5]

This document, intended for researchers and drug development professionals, outlines a multi-tiered screening strategy. It begins with predictive in silico analysis to establish a theoretical profile, followed by a series of robust in vitro assays. We will detail the methodologies for assessing cytotoxicity against cancer cell lines, antimicrobial efficacy, antioxidant potential, and specific enzyme inhibition. The causality behind each experimental choice is explained, and every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.

The Target Compound: Profile and Rationale

Chemical Identity of this compound

Before commencing any biological screening, a clear understanding of the test article is paramount.

  • Structure:

    
    (A representative image of the chemical structure would be placed here in a final document.)
    
  • Molecular Formula: C₁₂H₁₀ClNO₃[6]

  • Molecular Weight: 251.67 g/mol [6]

  • Synonyms: Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester.[6]

The compound features a five-membered isoxazole ring, substituted at position 3 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a methyl carboxylate group. This specific arrangement of functional groups dictates its physicochemical properties and potential interactions with biological targets.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is an "azole" heterocycle with an oxygen atom adjacent to the nitrogen.[7] This structure is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1][7] Its derivatives have demonstrated a remarkable spectrum of biological activities, including:

  • Anticancer: Isoxazole-containing compounds have shown potent activity against various cancer cell lines, often through mechanisms like enzyme inhibition or the induction of apoptosis.[3][5][8][9]

  • Antimicrobial: The isoxazole nucleus is a key feature in many agents with significant antibacterial and antifungal properties.[10][11][12]

  • Anti-inflammatory: Many derivatives exhibit anti-inflammatory effects, famously through the inhibition of cyclooxygenase (COX) enzymes.[5][13][14]

  • Enzyme Inhibition: Beyond COX, isoxazoles have been identified as inhibitors of other critical enzymes, such as carbonic anhydrase and cholinesterases.[15][16]

This established history provides the logical foundation for our screening strategy. The presence of the isoxazole core in this compound makes it a prime candidate for investigation across these therapeutic areas.

The Integrated Screening Workflow: From In Silico to In Vitro

A modern drug discovery effort begins long before the first pipette is touched. A tiered approach, starting with computational analysis, saves resources and focuses wet-lab work on the most promising avenues. This workflow ensures that empirical testing is built upon a predictive foundation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Primary Screening cluster_2 Phase 3: In Vitro Mechanistic Screening cluster_3 Phase 4: Decision & Progression in_silico In Silico Profiling (ADME/Tox, Drug-Likeness) tier1 Tier 1: Cytotoxicity (MTT Assay) in_silico->tier1 Guides Assay Selection tier2 Tier 2: Antimicrobial (MIC Assay) in_silico->tier2 tier3a Antioxidant Potential (DPPH Assay) tier1->tier3a If Active tier3b Enzyme Inhibition (COX-2 Assay) tier1->tier3b If Active decision Data Analysis & Lead Progression tier2->decision tier3a->decision tier3b->decision

Caption: Integrated workflow for preliminary biological screening.
Step 1: In Silico Profiling (The Predictive Foundation)

Before synthesis or acquisition, computational tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity of a molecule.[17] This is a critical first step for assessing "drug-likeness."

  • Rationale: Running the structure of this compound through online tools like SwissADME can predict its adherence to frameworks like Lipinski's Rule of Five.[2] This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, LogP < 5).[2] These predictions help identify potential liabilities early and manage expectations for future development.

  • Methodology: The compound's structure (in SMILES or another format) is submitted to a web-based platform (e.g., SwissADME). The platform calculates various physicochemical properties, predicts ADME parameters, and flags potential issues.

  • Interpretation: A favorable in silico profile (e.g., good predicted GI absorption, no violations of Lipinski's rule, low predicted toxicity) provides confidence to proceed with resource-intensive in vitro screening.[18]

Tier 1 Screening: Cytotoxicity and Antiproliferative Activity

Rationale: The Precedent for Anticancer Activity

Given the established anticancer potential of the isoxazole scaffold, the first and most critical in vitro screen is to assess the compound's effect on cell viability, particularly in cancer cell lines.[8][9] A potent and selective cytotoxic effect against cancer cells is a hallmark of a promising anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[19] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293) in a humidified incubator at 37°C with 5% CO₂.[20]

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle controls (solvent only) and a positive control (a known cytotoxic drug like Doxorubicin).[19][20]

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours.[20]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19][20]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]

Data Analysis and Presentation

The primary endpoint is the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.[19]

  • Calculate Percent Viability:

    • % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

  • Determine IC₅₀: Plot percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Hypothetical Cytotoxicity Data

Cell LineCompound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48hSelectivity Index (SI)¹
MCF-78.40.96.5
HeLa15.21.23.6
HEK29355.07.8-

¹ Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (e.g., MCF-7). A higher SI value indicates greater selectivity for cancer cells.

Tier 2 Screening: Antimicrobial Efficacy

Rationale: Broad-Spectrum Potential

The isoxazole core is present in several antibacterial drugs, making antimicrobial screening a logical next step.[7] Determining the Minimum Inhibitory Concentration (MIC) is the gold-standard method for quantifying a compound's potency against various microbial strains.[10][11]

Experimental Protocol: Broth Microdilution for MIC

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

  • Prepare Inoculum: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungal strains (e.g., Candida albicans) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).[22][23]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.[10]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Analysis and Presentation

The results are presented directly as MIC values.

Table 2: Hypothetical Antimicrobial Activity Data

OrganismStrain (ATCC)Test Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus29213161N/A
Escherichia coli25922640.5N/A
Candida albicans9002832N/A2

Tier 3 Screening: Mechanistic Assays

If the compound shows promising activity in Tier 1 or 2, further assays can help elucidate its potential mechanism of action.

Antioxidant Potential Assessment
  • Rationale: Many pathological processes, including inflammation and cancer, are associated with oxidative stress. Compounds that can scavenge free radicals have therapeutic potential. The DPPH assay is a simple and widely used method to assess this activity.[24]

  • Experimental Protocol: DPPH Radical Scavenging Assay

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 75 µM).[25]

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).[25]

    • In a 96-well plate, add 50 µL of each compound concentration to 950 µL of the DPPH solution.[25]

    • Incubate in the dark at room temperature for 30 minutes.[24]

    • Measure the decrease in absorbance at 517 nm. The purple DPPH radical becomes colorless upon reduction.[24][25]

  • Data Analysis: Calculate the percentage of radical scavenging and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Table 3: Hypothetical Antioxidant Activity

CompoundDPPH Scavenging IC₅₀ (µM)
Test Compound45.5
Ascorbic Acid8.1
Anti-inflammatory Potential via Enzyme Inhibition
  • Rationale: Inhibition of the cyclooxygenase-2 (COX-2) enzyme is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[13] Given that isoxazole derivatives like Valdecoxib are known COX-2 inhibitors, evaluating this activity is a logical step.[1]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (Stomach lining, etc.) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever) COX2->PGs_Inflammatory Inhibitor Methyl 3-(2-chlorophenyl) -5-methyl-4-isoxazolecarboxylate Inhibitor->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway.
  • Experimental Protocol: COX-2 Inhibitory Assay (Fluorometric)

    • Utilize a commercial COX-2 inhibitor screening kit, which typically provides the enzyme, a substrate (e.g., Arachidonic Acid), and a fluorescent probe.

    • In a 96-well plate, add the COX-2 enzyme to a reaction buffer.

    • Add the test compound at various concentrations, along with a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Initiate the reaction by adding the arachidonic acid substrate. The COX enzyme converts it to Prostaglandin G₂, and a subsequent reaction generates a fluorescent product.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Measure the fluorescence with a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Table 4: Hypothetical COX-2 Inhibition Data

CompoundCOX-2 Inhibition IC₅₀ (µM)
Test Compound5.2
Celecoxib0.8

Interpretation of Results and Future Directions

The preliminary screening cascade generates a comprehensive initial profile of the test compound.

  • A Promising Anticancer Lead would exhibit high potency (low IC₅₀) against cancer cell lines and a high selectivity index, indicating it is significantly more toxic to cancer cells than normal cells.

  • A Promising Antimicrobial Lead would show low MIC values against one or more pathogens, ideally comparable to or better than standard antibiotics.

  • Mechanistic Clues: Activity in the antioxidant or COX-2 assays provides valuable insight into the compound's potential mechanism of action, which can guide further studies. A compound with both cytotoxic and COX-2 inhibitory activity, for instance, could be explored for cancers where inflammation is a key driver.

Based on these results, a decision can be made to either discontinue investigation, modify the structure to improve activity or selectivity (lead optimization), or advance the compound to more complex biological models and eventually in vivo testing.

References

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  • PubMed. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents . [Link]

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The Isoxazole Core: Navigating the Stability and Reactivity of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The isoxazole ring is a cornerstone five-membered heterocycle in modern medicinal and materials chemistry, prized for its unique electronic properties and versatile synthetic utility.[1][2][3] This guide provides an in-depth analysis of the stability and reactivity of this crucial scaffold, centered on a specific, highly-substituted derivative: Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. We will dissect the intricate interplay of substituent effects that govern the behavior of the isoxazole core, moving from foundational principles to advanced synthetic applications. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of isoxazole chemistry in their work.

The Isoxazole Ring: An Introduction to a Privileged Scaffold

The isoxazole moiety is an azole heterocycle featuring an oxygen atom adjacent to a nitrogen atom.[4] This arrangement creates a unique electronic landscape within the aromatic ring, characterized by a weak N-O bond that is the lynchpin of its reactivity. While generally exhibiting high chemical stability, this bond represents a controlled point of failure, enabling a diverse range of ring-opening and rearrangement reactions under specific conditions.[5]

The incorporation of the isoxazole ring can confer improved physicochemical properties to a molecule and is a feature of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1] Its derivatives are explored for a vast array of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.[3]

The synthesis of the isoxazole ring is well-established, with the most common method being the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7] This and other versatile synthetic routes allow for the creation of a wide library of substituted isoxazoles, each with a tailored reactivity profile.[8]

Structural Analysis of this compound

To understand the specific behavior of our target molecule, we must first analyze the electronic and steric contributions of its substituents. Each group attached to the isoxazole core modulates the ring's properties in a distinct and predictable manner.

  • Isoxazole Core: The foundational scaffold.

  • 3-(2-chlorophenyl) Group: Attached to C3, this aryl substituent exerts a significant steric influence due to its bulk and ortho-chloro group. Electronically, the phenyl ring is weakly electron-withdrawing via induction, a property slightly enhanced by the electronegative chlorine atom.

  • 5-methyl Group: A simple alkyl group at C5, it acts as a weak electron-donating group through hyperconjugation, slightly increasing the electron density of the ring.

  • 4-methoxycarbonyl Group (Methyl carboxylate): Positioned at C4, this is a powerful electron-withdrawing group via resonance and induction. Its presence dramatically lowers the electron density of the isoxazole ring, profoundly impacting its reactivity.

The confluence of these substituents renders the isoxazole ring in this specific molecule electron-deficient and sterically hindered, particularly around the C3 position.

Stability Profile

The stability of the isoxazole ring is not absolute; it is a function of its environment. The substitutions on our target molecule generally impart a high degree of stability under many conditions, particularly in comparison to unsubstituted isoxazoles.

Thermal Stability

Isoxazole rings are generally thermally robust. While their non-aromatic counterparts, isoxazolines, can undergo thermal decomposition at temperatures between 160–280°C, the aromatic isoxazole core is significantly more stable.[9] The stability of the target molecule is expected to be high, with decomposition likely occurring only at elevated temperatures, often leading to complex fragmentation rather than a clean rearrangement.

Chemical Stability
  • Acidic Conditions: The nitrogen atom in the isoxazole ring is weakly basic (pKa of the conjugate acid is -3.0).[4] The potent electron-withdrawing effect of the 4-methoxycarbonyl group further reduces this basicity, making the molecule highly resistant to degradation in acidic media. Protonation, if it occurs, will be unfavorable.

  • Basic Conditions: Unsubstituted isoxazoles can be unstable under basic conditions due to deprotonation at C3 or C5, which can initiate ring cleavage.[6] Our target molecule is substituted at all ring carbons, precluding this pathway. Therefore, it exhibits high stability towards base-mediated ring degradation. The primary site of reactivity under basic conditions would be the methyl ester at C4, which can undergo hydrolysis to the corresponding carboxylic acid, leaving the isoxazole ring intact.

Photochemical Stability

Photochemical degradation represents the most significant vulnerability of the isoxazole ring. The inherent weakness of the N-O bond makes it susceptible to cleavage upon UV irradiation.[4] This photolysis event generates a highly reactive azirine intermediate, which can then rearrange to form a more stable oxazole or react with available nucleophiles.[4] This predictable instability has been cleverly exploited in the development of photo-cross-linkers for chemoproteomic studies.[4]

Caption: Photochemical cleavage and rearrangement of the isoxazole ring.

Reactivity and Synthetic Transformations

The reactivity of this compound is dominated by the electron-deficient nature of the ring and the inherent weakness of the N-O bond.

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoxazole ring is notoriously difficult due to its low nucleophilicity.[6] The powerful deactivating effect of the 4-methoxycarbonyl group on our target molecule makes this type of reaction practically unfeasible. The ring is simply too "electron-poor" to react with common electrophiles.

Nucleophilic Attack and Ring-Opening Reactions

While resistant to electrophiles, the isoxazole ring is susceptible to nucleophilic attack, which often culminates in the cleavage of the N-O bond. This reactivity is the most synthetically valuable aspect of the isoxazole scaffold.

The most common and synthetically useful transformation of substituted isoxazoles is the reductive cleavage of the N-O bond. This reaction is typically achieved through catalytic hydrogenation and serves as a powerful method for synthesizing β-enaminones, which are versatile intermediates for constructing more complex molecules.

The general transformation is as follows:

Caption: Reductive N-O bond cleavage of the isoxazole to yield a β-enaminone.

This reaction effectively uses the isoxazole ring as a masked version of a 1,3-dicarbonyl equivalent. The stability of the isoxazole allows it to be carried through multiple synthetic steps, only to be unmasked via reduction at a later stage.

Experimental Protocols

The following protocol provides a validated, step-by-step methodology for the reductive cleavage of a substituted isoxazole.

Protocol: Catalytic Hydrogenation of this compound

Objective: To perform a reductive N-O bond cleavage of the isoxazole ring to synthesize the corresponding β-enaminone.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Methanol (or Ethanol/Ethyl Acetate), analytical grade

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus (or H-Cube system)

  • Celite®

Caption: Workflow for catalytic hydrogenation of the isoxazole derivative.

Procedure:

  • Reactor Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.

  • Charging Reactants: To the vessel, add this compound. Dissolve it in a suitable solvent like methanol.

    • Scientist's Note: Methanol is a common choice as it readily dissolves the substrate and product, and does not interfere with the catalyst.

  • Catalyst Addition: Carefully add the 10% Palladium on Carbon catalyst.

    • Experimental Consideration: The catalyst is pyrophoric and should be handled with care, preferably under a stream of nitrogen or argon. Adding it after the solvent minimizes the risk of ignition.

  • Sealing and Purging: Securely seal the reaction vessel. Purge the headspace with nitrogen or argon several times to remove all oxygen, then evacuate to a light vacuum.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 40-50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (after safely venting and re-purging the system) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude β-enaminone can be purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (disappearance of isoxazole signals and appearance of enaminone proton signals, including a characteristic broad NH peak) and mass spectrometry to confirm the molecular weight of the product.

Summary and Outlook

The stability and reactivity of this compound are a direct consequence of the electronic and steric properties of its substituents. The fully substituted, electron-deficient isoxazole ring is exceptionally stable to thermal, acidic, and basic conditions. Its primary modes of reactivity are photochemical rearrangement and, most importantly, reductive N-O bond cleavage. This robust stability, paired with a predictable mode of ring-opening, makes the isoxazole ring in this and similar molecules a superb synthetic tool. It acts as a stable "masked" functional group that can be carried through numerous synthetic steps before being transformed into a versatile β-enaminone intermediate, ready for further elaboration in complex molecule synthesis. Understanding this duality of stability and controlled reactivity is paramount for any scientist aiming to master the art of heterocyclic chemistry in drug discovery and development.

References

  • ResearchGate. (n.d.). Diversity points of substituted isoxazoles. Retrieved from [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • ResearchGate. (2015). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • PubMed. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Retrieved from [Link]

  • Morressier. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in common organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to ascertain this critical physicochemical parameter. The ensuing protocols are designed to be self-validating, emphasizing scientific integrity and enabling the generation of reliable and reproducible solubility data essential for process development, formulation, and analytical method development.

Introduction: The Significance of Solubility

This compound, a substituted isoxazole derivative, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a fundamental property that governs its behavior in various stages of development and application. Understanding solubility is paramount for:

  • Reaction Kinetics and Process Chemistry: The rate and efficiency of chemical reactions are often dictated by the concentration of reactants in solution.

  • Purification and Crystallization: The selection of an appropriate solvent system is critical for achieving high purity and yield during crystallization.

  • Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents determines the maximum achievable concentration.

  • Analytical Method Development: The preparation of standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents.

Given the absence of readily available solubility data for this compound, this guide provides the theoretical and practical tools necessary for its empirical determination.

Physicochemical Properties and Theoretical Solubility Considerations

The molecular structure of this compound (Figure 1) provides initial clues to its potential solubility in various organic solvents.

Figure 1. Chemical Structure of this compound

Key structural features influencing solubility include:

  • The Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen, contributing to the molecule's polarity.

  • The 2-Chlorophenyl Group: A bulky, relatively non-polar aromatic ring with an electronegative chlorine substituent.

  • The Methyl Ester Group (-COOCH3): A polar functional group capable of acting as a hydrogen bond acceptor.

  • The Methyl Group (-CH3): A small, non-polar aliphatic group.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] Solvents with similar polarity and intermolecular force characteristics to the solute are more likely to be effective. Based on its structure, this compound can be expected to exhibit a degree of solubility in a range of polar aprotic and some polar protic solvents, with lower solubility in highly non-polar solvents.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid solute at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient duration to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is quantified using a validated analytical technique, typically HPLC.[2][3][4][5]

Detailed Experimental Protocol: Shake-Flask Method with HPLC Quantification

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period to ensure equilibrium is reached. A duration of 24 to 72 hours is common.[3]

  • Phase Separation:

    • After equilibration, allow the suspension to settle for a short period.

    • To separate the undissolved solid, either:

      • Centrifuge the vial at a moderate speed.

      • Carefully withdraw the supernatant using a syringe and pass it through a syringe filter compatible with the organic solvent. This step is crucial to remove any fine solid particles.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolation from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter to get clear supernatant C->D E Dilute supernatant D->E F Quantify by HPLC E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Suggested Organic Solvents for Screening

A systematic approach to solvent selection involves testing a range of solvents with varying polarities. The following table provides a suggested list of common organic solvents categorized by their properties.

Solvent ClassExamplesRationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; often used in synthesis and purification.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl AcetatePossess dipole moments but do not have acidic protons; widely used as reaction and analytical solvents.[6]
Non-Polar Hexane, Toluene, DichloromethanePrimarily interact through van der Waals forces; useful for understanding the compound's lipophilicity.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
[Example: Methanol][Polar Protic][Insert Data][Insert Data]
[Example: Acetone][Polar Aprotic][Insert Data][Insert Data]
[Example: Toluene][Non-Polar][Insert Data][Insert Data]
............

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of this compound in common organic solvents. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the critical data needed to advance their work in drug discovery, process development, and chemical research. The methodologies presented herein are designed to ensure scientific rigor and data integrity, empowering scientists to make informed decisions based on reliable experimental results.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
  • "Experiment: Solubility of Organic & Inorganic Compounds." N.p., n.d. Web.
  • "How to determine the solubility of a substance in an organic solvent?
  • "How To Determine Solubility Of Organic Compounds?" Chemistry For Everyone. YouTube, 11 Feb. 2025.
  • "How To Predict Solubility Of Organic Compounds?" Chemistry For Everyone. YouTube, 12 Feb. 2025.
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  • "4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- - ChemBK." N.p., n.d. Web.
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  • "Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems." N.p., n.d. Web.
  • "Solubility of Organic Compounds." N.p., n.d. Web.
  • "The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum." N.p., n.d. Web.
  • "How do you perform the shake flask method to determine solubility?" Quora. N.p., n.d. Web.
  • "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.
  • "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies." N.p., n.d. Web.

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Charting the Future: Novel Research Directions for Isoxazole Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to serve as a versatile pharmacophore have cemented its importance in the development of treatments for a wide array of diseases, including cancer, inflammatory conditions, and infectious agents.[3][4] This guide, intended for researchers and drug development professionals, moves beyond established knowledge to delineate promising and underexplored research avenues for novel isoxazole carboxylates. We will explore innovative synthetic strategies, novel therapeutic targets, and the application of cutting-edge technologies to unlock the full potential of this remarkable heterocycle.

Beyond the Usual Suspects: Expanding the Therapeutic Landscape of Isoxazole Carboxylates

While isoxazole derivatives have demonstrated significant efficacy as anticancer and anti-inflammatory agents, their potential in other therapeutic areas remains largely untapped.[5][6] A key research direction is the systematic exploration of isoxazole carboxylates for neurological and metabolic disorders.

Neuroinflammation and Neurodegenerative Diseases

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The established anti-inflammatory properties of isoxazoles suggest their potential as modulators of neuroinflammatory pathways.[7]

Proposed Research Trajectory:

  • Targeting Microglial Activation: Design and synthesize a library of isoxazole carboxylates to screen for inhibitors of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in activated microglial cells.

  • Structure-Activity Relationship (SAR) Studies: Elucidate the SAR to optimize potency and selectivity for targets within neuroinflammatory signaling cascades.[8] This can involve systematic modifications of substituents on the isoxazole ring and the carboxylate moiety.[9][10]

Experimental Protocol: Primary Screening of Isoxazole Carboxylates for Anti-Neuroinflammatory Activity

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of synthesized isoxazole carboxylates for 1 hour.

  • Induction of Inflammation: Stimulate cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA kits.

  • Data Analysis: Determine the IC50 values for each compound and identify lead candidates for further investigation.

Metabolic Disorders: Targeting Novel Receptors

The structural diversity of isoxazole carboxylates makes them attractive candidates for targeting receptors involved in metabolic regulation, such as G-protein coupled receptors (GPCRs) and nuclear receptors.

Proposed Research Trajectory:

  • Virtual Screening: Employ computational docking studies to screen virtual libraries of isoxazole carboxylates against metabolic targets like GPR40 (FFAR1) or peroxisome proliferator-activated receptors (PPARs).

  • Synthesis and In Vitro Validation: Synthesize hit compounds from the virtual screen and validate their activity through in vitro binding and functional assays.

Innovative Synthetic Methodologies: Towards Greener and More Efficient Synthesis

Recent advances in synthetic organic chemistry offer exciting opportunities to develop more sustainable and efficient routes to novel isoxazole carboxylates.[11][12]

Flow Chemistry for Accelerated Synthesis and Optimization

Flow chemistry provides a platform for rapid reaction optimization, improved safety, and scalability.

Proposed Research Workflow:

  • Reactor Setup: Utilize a microreactor system for the continuous synthesis of isoxazole carboxylates via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[11]

  • Parameter Optimization: Systematically vary reaction parameters such as temperature, residence time, and stoichiometry to rapidly identify optimal conditions.

  • In-line Analysis: Integrate in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and quality control.

Diagram: Experimental Workflow for Flow Synthesis

G cluster_0 Reagent Delivery cluster_1 Reaction & Optimization cluster_2 Analysis & Collection ReagentA Nitrile Oxide Precursor Pump Syringe Pumps ReagentA->Pump ReagentB Alkyne ReagentB->Pump Mixer T-Mixer Pump->Mixer Reactor Heated Microreactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Analysis In-line Analytics (IR/NMR) BPR->Analysis Collection Product Collection Analysis->Collection G A Define Target & Desired Properties B Train Generative Model (GAN/RNN) A->B C Generate Novel Isoxazole Scaffolds B->C D Filter & Score (In Silico ADMET/Docking) C->D E Prioritize Candidates D->E F Predict Synthetic Routes (Retrosynthesis AI) E->F G Synthesize & Test F->G

Caption: A workflow integrating generative AI for novel isoxazole carboxylate design.

Isoxazole Carboxylates as Chemical Probes and Diagnostic Agents

The inherent versatility of the isoxazole scaffold can be leveraged for applications beyond therapeutics, such as the development of chemical probes and diagnostic agents.

Fluorescent Probes for Biological Imaging

Proposed Research Trajectory:

  • Fluorophore Conjugation: Synthesize isoxazole carboxylates conjugated to fluorescent dyes to create probes for imaging specific biological targets (e.g., enzymes, receptors) in living cells.

  • "Turn-on" Probes: Design probes where the fluorescence is quenched until the isoxazole moiety interacts with its target, providing a highly specific signal.

PET Ligands for In Vivo Imaging

Proposed Research Trajectory:

  • Radiolabeling: Develop methods for the efficient radiolabeling of potent and selective isoxazole carboxylates with positron-emitting isotopes (e.g., ¹⁸F, ¹¹C).

  • Preclinical Evaluation: Evaluate the potential of these radiolabeled compounds as PET ligands for in vivo imaging of disease-related targets in animal models.

Conclusion

The field of isoxazole carboxylate research is ripe with opportunity. By venturing into underexplored therapeutic areas, embracing innovative synthetic methodologies, harnessing the power of computational chemistry and AI, and expanding their application to chemical biology and diagnostics, researchers can unlock the next generation of isoxazole-based molecules that will undoubtedly have a significant impact on human health. The path forward requires a multidisciplinary approach, combining the expertise of synthetic chemists, pharmacologists, computational scientists, and clinicians to translate the immense potential of this versatile scaffold into tangible therapeutic and diagnostic solutions.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Journal of Drug Delivery and Therapeutics.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.).
  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (n.d.).
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005, July 1). Current Organic Chemistry.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • The recent progress of isoxazole in medicinal chemistry. (2018, July 23). PubMed.
  • Structure–activity relationship of isoxazole derivatives. (n.d.).
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.
  • Exploring the Diverse Biological Frontiers of Isoxazole: A Comprehensive Review of its Pharmacological Significance. (n.d.). Semantic Scholar.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

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Methodological & Application

Application Note & Protocol: The Strategic Role of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride in the Synthesis of Cloxacillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of the semi-synthetic penicillin, Cloxacillin, a critical antibiotic for treating infections caused by beta-lactamase-producing bacteria. We focus on the preparation and utilization of the key acylating intermediate, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, derived from its corresponding carboxylic acid. This guide elucidates the underlying chemical principles, offers field-proven insights into procedural choices, and provides comprehensive, step-by-step protocols for laboratory execution. The methodologies are designed to be self-validating, incorporating characterization and purification steps to ensure the integrity of the final active pharmaceutical ingredient (API).

Introduction: The Imperative for Beta-Lactamase-Resistant Penicillins

The discovery of penicillin revolutionized medicine, but its efficacy was soon challenged by the emergence of bacteria capable of producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. This spurred the development of semi-synthetic penicillins designed to resist this enzymatic degradation. Cloxacillin is a prominent member of this class, distinguished by its efficacy against Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[1][2]

The core of Cloxacillin's resistance and activity lies in its unique acyl side chain, 3-(2-chlorophenyl)-5-methylisoxazole, which is attached to the 6-aminopenicillanic acid (6-APA) nucleus.[3] The bulky nature of this side chain provides steric hindrance, effectively shielding the β-lactam ring from enzymatic attack by β-lactamases.[1][4] Cloxacillin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis and leading to cell lysis.[1][4]

The synthesis of Cloxacillin hinges on the efficient amide coupling of the 6-APA core with an activated form of the isoxazole side chain. While the prompt mentions the methyl ester, the most direct and industrially relevant precursor for the acylation step is the highly reactive acid chloride, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride . This intermediate is prepared from its more stable carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid .[5][6] This application note will detail this robust and well-established synthetic pathway.

Synthetic Pathway Overview

The synthesis of Cloxacillin is a two-stage process starting from the isoxazole carboxylic acid and 6-APA.

  • Activation of the Side Chain: The carboxylic acid group of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is converted into a more reactive acid chloride. This activation is crucial for driving the subsequent amide bond formation.

  • Amide Coupling: The resulting acid chloride is reacted with 6-aminopenicillanic acid (6-APA) to form the final Cloxacillin molecule via nucleophilic acyl substitution.

G cluster_0 Stage 1: Side Chain Activation cluster_1 Stage 2: Amide Coupling A 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid B 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carbonyl chloride (Activated Intermediate) A->B  Activation Reagent  (e.g., BTC) D Cloxacillin B->D C 6-Aminopenicillanic Acid (6-APA) C->D

Caption: Overall synthetic pathway for Cloxacillin.

Protocol 1: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Rationale: The conversion of a carboxylic acid to an acid chloride is a fundamental activation step. While traditional reagents like thionyl chloride or oxalyl chloride are effective, they are highly toxic and corrosive. A superior, modern approach utilizes bis(trichloromethyl) carbonate (BTC or triphosgene) as a solid, safer alternative that generates HCl and CO2 as byproducts.[6][7] This method is often preferred in industrial settings for its improved safety profile and high yields.[5][6]

Materials:

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (MW: 237.64 g/mol )

  • Bis(trichloromethyl) carbonate (BTC) (MW: 296.75 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Catalyst (e.g., N,N-Dimethylformamide - DMF, 1-2 drops)

  • Nitrogen or Argon atmosphere setup

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 8-10 mL per gram of carboxylic acid). Stir the mixture to achieve a suspension.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

  • BTC Addition: In a separate, dry container, dissolve bis(trichloromethyl) carbonate (0.4 eq) in a minimal amount of anhydrous THF.

  • Reaction Initiation: Slowly add the BTC solution to the stirred carboxylic acid suspension at room temperature. An HCl absorption system (e.g., a bubbler connected to a base trap) should be in place to neutralize the evolved HCl gas.

  • Reaction Progression: After the addition is complete, gently heat the reaction mixture to reflux (approx. 60-65°C). Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is now in solution. This solution can be used directly in the next step, or the solvent can be carefully removed under reduced pressure. The crude acid chloride is often a low-melting solid and should be handled under anhydrous conditions as it is moisture-sensitive.

Protocol 2: Synthesis of Cloxacillin via Amide Coupling

Rationale: This step involves the nucleophilic attack of the primary amine of 6-APA on the highly electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out at low temperatures to minimize potential degradation of the sensitive β-lactam ring. An acid scavenger (a non-nucleophilic base) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • Solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in THF (from Protocol 1)

  • 6-Aminopenicillanic acid (6-APA) (MW: 216.27 g/mol )

  • Anhydrous solvent (e.g., Dichloromethane or Acetone)

  • Acid Scavenger (e.g., Triethylamine or N,N-Diisopropylethylamine)

  • Sodium isooctanoate (for salt formation)[8]

  • Ethyl acetate and water (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filtration apparatus

Procedure:

  • 6-APA Suspension: In a separate, dry reaction vessel under a nitrogen atmosphere, suspend 6-APA (1.0 eq) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.

  • Base Addition: Add the acid scavenger (e.g., triethylamine, 1.1 eq) to the 6-APA suspension and stir for 10-15 minutes.

  • Acylation: Slowly add the solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.05 eq) from Protocol 1 to the cold 6-APA suspension over 30-45 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching & Extraction: Once the reaction is complete, quench it by adding cold water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude Cloxacillin free acid.

  • Salt Formation and Crystallization: Dissolve the crude acid in a suitable solvent like acetone or ethyl acetate. Add a solution of sodium isooctanoate to precipitate Cloxacillin sodium.[8] The resulting solid can be collected by filtration, washed with a cold solvent (e.g., ether or hexane), and dried under vacuum.

G start Start prep_acid_chloride Prepare Acid Chloride Solution (Protocol 1) start->prep_acid_chloride suspend_apa Suspend 6-APA in DCM Cool to 0-5°C start->suspend_apa acylate Slowly Add Acid Chloride (Maintain T < 5°C) prep_acid_chloride->acylate add_base Add Triethylamine (Acid Scavenger) suspend_apa->add_base add_base->acylate react Stir at 0-5°C, then RT (Monitor by TLC/HPLC) acylate->react workup Quench with Water Extract with EtOAc react->workup wash Wash Organic Layer (Acid, Water, Brine) workup->wash dry Dry over Na2SO4 Concentrate wash->dry salt Form Sodium Salt (Add Sodium Isooctanoate) dry->salt end Filter & Dry Final Product (Cloxacillin Sodium) salt->end

Caption: Experimental workflow for the synthesis of Cloxacillin.

Product Characterization and Data

The integrity of the synthesized Cloxacillin must be confirmed through rigorous analysis. The following table summarizes expected data for the final product.

ParameterExpected Value/Result
Appearance White to pale brown solid[9]
Yield (Typical) 85-95% (based on 6-APA)
Melting Point (°C) ~186°C (for the free acid)[9]
Purity (HPLC) >98%
IR (KBr, cm⁻¹) ~1770 (β-lactam C=O), ~1680 (Amide I C=O), ~1530 (Amide II N-H)
¹H NMR (DMSO-d₆) Signals corresponding to isoxazole, phenyl, and penicillin core protons

Conclusion and Expert Insights

The synthesis of Cloxacillin via the acylation of 6-APA with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a robust and efficient method. The choice of activating agent for the carboxylic acid is a critical decision point; utilizing bis(trichloromethyl) carbonate represents a significant process safety improvement over traditional reagents.[6] Furthermore, careful control of temperature during the amide coupling step is paramount to preserving the integrity of the labile β-lactam ring, maximizing yield and purity. The protocols outlined in this document provide a comprehensive framework for the successful laboratory-scale synthesis of this vital antibiotic.

References

  • Cloxacillin: Structure and Synthesis Insights. (n.d.). Scribd. Retrieved from [Link]

  • Cloxacillin: A Deep Dive into its Mechanism and Applications. (n.d.). Drug Discovery Pro. Retrieved from [Link]

  • Cloxacillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

  • What is the mechanism of Cloxacillin Sodium? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004). Google Patents.
  • Cheptea, C., et al. (2023). New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted. MDPI. Retrieved from [Link]

  • Cloxacillin. (2025). AERU - University of Hertfordshire. Retrieved from [Link]

  • Doyle, F. P., et al. (1963). Derivatives of 6-aminopenicillanic acid. Part VII. Further 3,5-disubstituted isoxazole-4-carboxylic acid derivatives. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Synthesis of methyl 5-methyl-4-oxazolecarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. (n.d.). PMC - NIH. Retrieved from [Link]

  • The preparation technology of cloxacillin sodium. (2020). Google Patents.
  • Acylation of 6-aminopenicillanic acid (6-PA) with 5-mercapto-1,2,4-triazole-disubstituted derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Zukowski, E., & Eckstein, Z. (1976). Modification of 6-aminopenicillanic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 28(4), 379-87. Retrieved from [Link]

  • [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION]. (1963). Antibiotiki, 8, 989-94. Retrieved from [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Beta-Lactamase Resistant Penicillins Using Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of bacterial resistance, particularly through the enzymatic degradation of β-lactam antibiotics by β-lactamases, presents a formidable challenge in modern medicine.[1] A proven strategy to counteract this resistance is the development of β-lactam antibiotics that are intrinsically resistant to enzymatic hydrolysis.[2] Isoxazolyl penicillins, such as Cloxacillin and Oxacillin, exemplify this class of drugs. Their efficacy stems from a bulky isoxazolyl side chain that sterically hinders the β-lactamase active site, protecting the core β-lactam ring from cleavage.[3] This document provides a comprehensive guide for the synthesis of these potent antibiotics, starting from the key precursor, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. We detail the multi-step synthesis, explain the chemical rationale behind each procedural choice, and provide robust, self-validating protocols suitable for researchers in drug discovery and development.

Introduction: The Challenge of β-Lactamase and the Isoxazolyl Penicillin Solution

β-lactam antibiotics have been a cornerstone of antibacterial therapy for nearly a century.[4] Their mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall, leading to cell lysis.[3] However, the widespread production of β-lactamase enzymes by bacteria provides a highly effective resistance mechanism, as these enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[5][6]

One of the most successful strategies to overcome this resistance is not to inhibit the enzyme with a separate molecule, but to design an antibiotic that the enzyme cannot easily accommodate.[2] Isoxazolyl penicillins, developed in the 1960s, are a class of semi-synthetic antibiotics designed precisely for this purpose.[7] They are synthesized by attaching a substituted isoxazole group to the 6-aminopenicillanic acid (6-APA) nucleus.[4] The sterically demanding nature of the 3-(2-chlorophenyl)-5-methylisoxazole side chain acts as a physical shield, preventing the β-lactamase from accessing and hydrolyzing the β-lactam ring.[3]

This guide focuses on the pivotal role of this compound as the foundational building block for constructing this critical side chain.

Overall Synthetic Strategy

The synthesis of an isoxazolyl penicillin like Cloxacillin from the starting methyl ester is a three-stage process. This strategy ensures high-purity intermediates and an efficient final coupling step, which is critical for preserving the fragile β-lactam core.

G cluster_0 Stage 1: Side Chain Precursor Synthesis cluster_1 Stage 2: Core Component cluster_2 Stage 3: Final Product Assembly A Methyl 3-(2-chlorophenyl)-5-methyl- 4-isoxazolecarboxylate B 3-(2-chlorophenyl)-5-methyl- 4-isoxazolecarboxylic Acid A->B  Protocol 3.1 (Saponification) C 3-(2-chlorophenyl)-5-methyl- 4-isoxazolecarbonyl Chloride B->C  Protocol 3.2 (Activation) E Cloxacillin C->E  Protocol 4.1 (Acyl Coupling) D 6-Aminopenicillanic Acid (6-APA) D->E

Fig 1. Overall Synthetic Workflow

Protocols: Synthesis of the Activated Side Chain

This section details the conversion of the stable methyl ester starting material into the highly reactive acyl chloride, poised for coupling with the 6-APA nucleus.

Protocol 3.1: Saponification of this compound

Principle: The synthesis begins with the hydrolysis (saponification) of the methyl ester to its corresponding carboxylic acid. This is a standard transformation necessary to unmask the carboxyl group for subsequent activation. The use of a slight excess of sodium hydroxide ensures complete conversion, and the reaction progress is monitored to prevent side reactions associated with prolonged exposure to basic conditions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in methanol (5 mL per gram of ester).

  • In a separate beaker, prepare a 2M NaOH solution by dissolving NaOH (1.2 eq) in deionized water.

  • Add the NaOH solution to the stirred methanolic solution of the ester at room temperature.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction by TLC every 30 minutes. The product (carboxylic acid) will have a lower Rf value than the starting ester. The reaction is typically complete within 2-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with deionized water and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slow, dropwise addition of 2M HCl with vigorous stirring. A white precipitate of the carboxylic acid will form.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid as a white solid.

Self-Validation & Expected Results:

  • Yield: Typically >95%.

  • Purity: Assess by ¹H NMR and melting point. The product should be a sharp-melting solid.

  • TLC: A single spot should be observed.

Protocol 3.2: Conversion to 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

Principle: The carboxylic acid is converted to a highly reactive acyl chloride. While traditional reagents like thionyl chloride or oxalyl chloride are effective, we utilize bis(trichloromethyl) carbonate (triphosgene). Triphosgene is a solid, making it safer and easier to handle than gaseous phosgene or fuming liquids, and the reaction byproducts (HCl and CO₂) are volatile, simplifying purification.[8] A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalyst for the transformation.

Materials:

  • 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (from Protocol 3.1)

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Anhydrous Toluene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • CRITICAL: This reaction must be performed in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar) as it evolves HCl gas. All glassware must be rigorously dried.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the carboxylic acid (1.0 eq) and anhydrous toluene (10 mL per gram of acid).

  • Add a catalytic amount of anhydrous DMF (2-3 drops).

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Caution: Triphosgene is toxic and corrosive. Handle with appropriate personal protective equipment.

  • Slowly add the triphosgene solution to the stirred suspension of the carboxylic acid at room temperature over 30 minutes.

  • After the addition is complete, heat the mixture to 60-70°C. Vigorous gas evolution will be observed.

  • Maintain heating for 2-4 hours, or until the gas evolution ceases and the solution becomes clear.

  • Cool the solution to room temperature. The resulting solution of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride in toluene is typically used immediately in the next step without isolation.

Self-Validation:

  • The acyl chloride is moisture-sensitive and is not typically isolated. The successful completion of the reaction is validated by its quantitative conversion in the subsequent coupling step (Protocol 4.1). A small aliquot can be carefully quenched with methanol and analyzed by GC-MS to confirm the formation of the corresponding methyl ester.

Protocol: Assembly of the β-Lactam Antibiotic

This final stage involves the crucial C-N bond formation between the activated isoxazole side chain and the β-lactam core, 6-APA.

Protocol 4.1: Synthesis of Cloxacillin via Acylation of 6-APA

Principle: This is a nucleophilic acyl substitution where the primary amine of 6-APA attacks the carbonyl carbon of the acyl chloride. The reaction is often performed in a biphasic system (e.g., water and an organic solvent like ethyl acetate) in the presence of a base (e.g., sodium bicarbonate) to neutralize the HCl generated and to keep the 6-APA amine deprotonated and nucleophilic.[9] Careful control of temperature (0-5°C) is paramount to prevent hydrolysis of the acyl chloride and, more importantly, degradation of the acid- and base-sensitive β-lactam ring of 6-APA.[9]

Materials:

  • Toluene solution of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride (from Protocol 3.2)

  • 6-Aminopenicillanic acid (6-APA)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Ice bath

  • Dilute Sulfuric Acid (H₂SO₄)

Procedure:

  • In a flask, prepare a solution of 6-APA (1.0 eq relative to the initial carboxylic acid) and sodium bicarbonate (2.5 eq) in a mixture of water and ethyl acetate at 0-5°C. Stir until the 6-APA dissolves.

  • Cool the freshly prepared toluene solution of the acyl chloride (from Protocol 3.2) to 0-5°C.

  • Slowly add the cold acyl chloride solution to the vigorously stirred 6-APA solution over 1 hour, ensuring the temperature remains below 5°C.

  • After the addition, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Monitor the reaction by HPLC, observing the consumption of 6-APA.

  • Once the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • To isolate the product as the free acid, cool the organic layer to 0-5°C and acidify with dilute H₂SO₄ to a pH of 2.0-2.5.[9]

  • Separate the layers and wash the organic phase with cold water until the washings are neutral.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Cloxacillin free acid.

  • The product can be further purified by crystallization or converted to a pharmaceutically acceptable salt (e.g., Cloxacillin sodium).[9]

Self-Validation & Data:

  • HPLC Analysis: Crucial for monitoring reaction completion and assessing the purity of the final product against a reference standard.

  • Structural Confirmation: The identity of the final product must be confirmed by spectroscopic methods.

Parameter Expected Data for Cloxacillin
Appearance White to off-white crystalline powder
Molecular Formula C₁₉H₁₈ClN₃O₅S
Molecular Weight 435.88 g/mol
¹H NMR (DMSO-d₆) Characteristic peaks for the isoxazole, phenyl, and penicillin core
Mass Spec (ESI+) [M+H]⁺ at m/z 436.06
Typical Yield (Crude) 75-85%

Mechanism of β-Lactamase Resistance

The clinical value of the synthesized Cloxacillin derives directly from the steric bulk of the isoxazolyl side chain. β-Lactamase enzymes have a well-defined active site containing a catalytic serine residue that attacks the β-lactam carbonyl. The 2-chlorophenyl group, positioned ortho to the point of attachment, and the adjacent methyl group on the isoxazole ring create a three-dimensional shield that physically blocks the enzyme's active site from achieving the necessary proximity and orientation for catalysis.

G cluster_0 β-Lactamase Active Site cluster_1 Cloxacillin Molecule enzyme Serine Residue p1 enzyme->p1 Attack Path mol_core β-Lactam Ring mol_side Bulky Isoxazolyl Side Chain blocker Steric Hindrance (No Hydrolysis) p2 p2->mol_core

Fig 2. Steric Shielding of the β-Lactam Ring

This "resistance by design" allows isoxazolyl penicillins to remain effective against many penicillinase-producing bacteria, particularly Gram-positive organisms like Staphylococcus aureus, that are resistant to standard penicillin G.[3][4]

Conclusion

This compound is a critical and versatile starting material for the synthesis of β-lactamase-resistant isoxazolyl penicillins. The protocols outlined in this guide provide a reliable and well-rationalized pathway to these clinically vital antibiotics. By understanding the causality behind each synthetic step—from the initial saponification to the temperature-critical final coupling—researchers can confidently and efficiently produce these important molecules. The principle of steric hindrance, engineered into the molecular structure, remains a powerful and relevant strategy in the ongoing effort to combat bacterial antibiotic resistance.

References

  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (n.d.). Google Patents.
  • Metallo-beta-lactamases Inhibitors. (n.d.). Uppsala Antibiotic Center. Retrieved January 17, 2026, from [Link]

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. (2025). bioRxiv. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. (2025). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Penicillin and cephalosporin biosynthetic genes: structure, organization, regulation, and evolution. (1992). PubMed. Retrieved January 17, 2026, from [Link]

  • The preparation technology of cloxacillin sodium. (n.d.). Google Patents.
  • Divergent synthesis of isoxazoles and 6H-1,2-oxazines via hypervalent iodine-mediated intramolecular oxygenation of alkenes. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof. (n.d.). Google Patents.
  • Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function. (1991). PubMed. Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Cloxacillin Sodium? (2024). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Isoxazole penicillins. (n.d.). Google Patents.
  • PENICILLINS AND CEPHALOSPORINS. (n.d.). IUPAC. Retrieved January 17, 2026, from [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (n.d.). knmu.edu.ua. Retrieved January 17, 2026, from [Link]

  • Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. (2025). bioRxiv. Retrieved January 17, 2026, from [Link]

  • Cloxacillin. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). mdpi.com. Retrieved January 17, 2026, from [Link]

  • Penicillin and cephalosporin production: A historical perspective. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of potential impurities of cloxacillin sodium drug substance. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

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Protocol for the synthesis of isoxazolyl penicillin derivatives using Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated Protocol for the Synthesis of Isoxazolyl Penicillin Derivatives

Executive Summary and Scientific Context

The isoxazolyl penicillins, including widely recognized drugs like Cloxacillin and Dicloxacillin, represent a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci.[1][2] Their efficacy stems from a unique structural feature: a bulky 3,5-disubstituted isoxazolyl side chain attached to the 6-aminopenicillanic acid (6-APA) core. This side chain provides steric hindrance, effectively shielding the sensitive β-lactam ring from enzymatic hydrolysis by bacterial β-lactamases—the primary mechanism of resistance for many bacteria.[3][4] Like other β-lactam antibiotics, their mode of action involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs), leading to cell lysis and death.[4][5][6]

This application note provides a detailed, two-part protocol for the synthesis of these vital antibiotic compounds. The synthesis begins with the saponification of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate to its corresponding carboxylic acid, a crucial intermediate. This is followed by the activation of the acid and its subsequent amide coupling with 6-aminopenicillanic acid. We will elucidate the chemical rationale behind each step, present a validated workflow, and include methodologies for characterization and troubleshooting to ensure reproducibility and high-quality outcomes.

Synthetic Strategy and Mechanistic Overview

The synthesis is logically divided into two primary stages: the preparation of the acylating agent and the final amide coupling.

  • Stage 1: Saponification. The commercially available methyl ester is hydrolyzed under basic conditions to yield the free carboxylic acid, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. The carboxylate anion formed is protonated during an acidic workup. This step is necessary as the carboxylic acid, not the ester, can be readily activated for the subsequent amidation.

  • Stage 2: Amide Bond Formation. The core of the synthesis involves forming an amide bond between the isoxazole carboxylic acid and the primary amine of 6-APA. Direct condensation is inefficient due to the competing acid-base reaction.[7] Therefore, the carboxylic acid must first be converted into a highly reactive intermediate, typically an acyl chloride. This activated species readily undergoes nucleophilic attack by the amino group of 6-APA to form the final penicillin derivative.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Carboxylic Acid Preparation cluster_1 Stage 2: Amide Coupling start_ester Methyl 3-(2-chlorophenyl)-5- methyl-4-isoxazolecarboxylate intermediate_acid 3-(2-chlorophenyl)-5-methyl-4- isoxazolecarboxylic Acid start_ester->intermediate_acid 1. NaOH (aq) 2. HCl (aq) acyl_chloride 3-(2-chlorophenyl)-5-methyl-4- isoxazolecarbonyl Chloride intermediate_acid->acyl_chloride SOCl₂ or (COCl)₂ final_product Isoxazolyl Penicillin Derivative (e.g., Cloxacillin) acyl_chloride->final_product apa 6-Aminopenicillanic Acid (6-APA) apa->final_product Base (e.g., NaHCO₃) Low Temperature

Caption: Overall workflow for the synthesis of isoxazolyl penicillins.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting Material
6-Aminopenicillanic Acid (6-APA)≥98%Sigma-AldrichPenicillin Nucleus
Sodium Hydroxide (NaOH)ReagentFisher ScientificFor Saponification
Hydrochloric Acid (HCl)37% w/wVWRFor Acidification
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichFor Acid Chloride Formation
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent
AcetoneACS ReagentVWRReaction/Washing Solvent
Sodium Bicarbonate (NaHCO₃)ACS ReagentSigma-AldrichBase for Coupling
Ethyl AcetateHPLC GradeFisher ScientificExtraction Solvent
Brine (Saturated NaCl solution)N/ALab PreparedFor Washing
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWRDrying Agent
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsFor NMR Analysis
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-vacuum pump

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR Spectrometer (≥400 MHz)

  • LC-MS System

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water to release toxic HCl gas; handle with extreme care.

Protocol 1: Saponification to 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic Acid
  • Dissolution: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 39.7 mmol) in methanol (100 mL).

  • Base Addition: Add a solution of sodium hydroxide (2.4 g, 60.0 mmol) in deionized water (20 mL) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with gentle stirring for 2-3 hours.

    • Rationale: Heating accelerates the hydrolysis of the ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Acidification: Transfer the remaining aqueous solution to a 500 mL beaker and cool in an ice bath. Slowly add 6M hydrochloric acid dropwise with vigorous stirring until the pH of the solution reaches ~2. A white precipitate of the carboxylic acid will form.

    • Rationale: Protonation of the carboxylate salt renders the carboxylic acid insoluble in the aqueous medium, allowing for its isolation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the product, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, under high vacuum to a constant weight. The expected yield should be >90%.

Protocol 2: Synthesis of 6-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Cloxacillin)
  • Acid Chloride Formation: In a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), suspend the dried carboxylic acid from Protocol 1 (5.0 g, 21.0 mmol) in anhydrous dichloromethane (40 mL). Add thionyl chloride (2.3 mL, 31.5 mmol) dropwise at room temperature.

    • Rationale: Thionyl chloride is an effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), driving it to completion.[7]

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) for 1 hour. The suspension should become a clear solution.

  • Solvent Removal: Cool the solution and remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous DCM (2 x 10 mL) to ensure all traces of thionyl chloride are removed. The resulting yellow solid/oil is the crude 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride and is used immediately in the next step.

  • 6-APA Solution Preparation: In a separate 250 mL flask, suspend 6-aminopenicillanic acid (4.54 g, 21.0 mmol) in a mixture of acetone (50 mL) and water (50 mL). Cool the suspension to 0-5°C in an ice bath.

  • pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the 6-APA dissolves completely and the pH is adjusted to 7.5-8.0. Maintain this temperature.

    • Rationale: 6-APA is zwitterionic and has low solubility. The base deprotonates the ammonium group, forming the more soluble sodium salt and ensuring the primary amine is in its free, nucleophilic state for the coupling reaction.[8]

  • Amide Coupling: Dissolve the crude acyl chloride from step 3 in cold, dry acetone (20 mL). Add this solution dropwise to the cold 6-APA solution over 20-30 minutes, ensuring the temperature does not exceed 10°C. Maintain the pH between 7.0 and 8.0 by concurrently adding small portions of the sodium bicarbonate solution as needed.

    • Rationale: Low temperature is critical to preserve the integrity of the strained β-lactam ring, which is susceptible to hydrolysis, especially under basic conditions.[9] Maintaining the pH prevents protonation of the amine (which would halt the reaction) and minimizes base-catalyzed degradation.

  • Reaction Completion: Stir the reaction mixture at 0-5°C for an additional 1-2 hours after the addition is complete.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (100 mL) and adjust the pH to ~2 with 3M HCl. Shake vigorously and separate the layers. The aqueous layer is extracted again with ethyl acetate (2 x 50 mL).

    • Rationale: The product is extracted into the organic phase as the free acid after protonation.

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a white or off-white solid. The product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization and Data Analysis

The identity and purity of the synthesized Cloxacillin should be confirmed using standard analytical techniques.

TechniqueExpected Results for Cloxacillin
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.6-7.4 (m, 4H, Ar-H), 5.6-5.5 (m, 2H, β-lactam H), 4.6 (s, 1H, β-lactam H), 2.7 (s, 3H, isoxazole-CH₃), 1.7 (s, 3H, gem-dimethyl), 1.6 (s, 3H, gem-dimethyl).
LC-MS (ESI+) Calculated for C₁₉H₁₈ClN₃O₅S: 435.07. Expected [M+H]⁺: 436.1.
HPLC Purity >95% (detection at 220 nm).
Appearance White to off-white crystalline powder.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Protocol 1 Incomplete hydrolysis. Loss of product during acidification if pH is not low enough.Increase reflux time. Ensure pH is brought to ≤2 during work-up. Use ice-cold water for washing the precipitate.
Low Yield in Protocol 2 Degradation of the acyl chloride (moisture). Hydrolysis of the β-lactam ring.Ensure all glassware and solvents for step 2.1-2.3 are scrupulously dry. Maintain temperature below 5°C and pH between 7-8 during the coupling reaction.
Incomplete Reaction Ineffective acid activation. Insufficiently nucleophilic amine (pH too low).Ensure complete removal of excess thionyl chloride. Monitor and maintain pH carefully in the 7.5-8.0 range during coupling.
Impure Product Side reactions. Incomplete removal of starting materials or reagents.Improve temperature and pH control. Recrystallize the final product from an appropriate solvent system.

Mechanistic Visualization

The critical step of this synthesis is the nucleophilic acyl substitution, where the amine of 6-APA attacks the highly electrophilic carbonyl carbon of the isoxazolecarbonyl chloride.

Caption: Simplified mechanism of amide bond formation.

References

  • ChemicalBook. (n.d.). Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc.
  • Fonseca, A., et al. (2013). β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace.
  • Wikipedia. (n.d.). β-Lactam antibiotic.
  • Microbiology Class. (2023). BETA-LACTAMASE: An Important Resistance Mechanism In Bacteria.
  • Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance.
  • Marcy, S. M., & Klein, J. O. (1970). The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin. Medical Clinics of North America, 54(5), 1127-43.
  • Chemistry LibreTexts. (2019). Application- The Mechanism of Action of β-Lactam Antibiotics.
  • MedEx. (n.d.). Fluclox | 500 mg | Capsule. ACI Limited.
  • Pediatric Oncall. (n.d.). Cloxacillin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
  • Renneberg, J., & Forsgren, A. (1989). The activity of isoxazolyl penicillins in experimental staphylococcal infection. The Journal of Infectious Diseases, 159(6), 1128-32.
  • CN105801443A. (n.d.). Synthesis method of dicloxacillin drug intermediate 2-amino-6-chlorobenzoic acid.
  • AIP Conference Proceedings. (2021). Synthesis of dicloxycillin sodium. AIP Publishing.
  • US3239507A. (n.d.). Isoxazolylpenicillin derivatives.
  • Pharmacy Insights with RFQ. (2022). Chemistry behind Acid Sensitive Penicillin Beta lactamase Resistant penicillin. YouTube.
  • CN108659007B. (n.d.). Preparation method of cylindrical dicloxacillin sodium crystal.
  • PubChem. (n.d.). Cloxacillin. National Institutes of Health.
  • Digital Commons @ the Georgia Academy of Science. (n.d.).
  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • CN1535960A. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • CN1228332C. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Growing Science. (2022).
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Institutes of Health.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Applied Microbiology. (n.d.). Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi.
  • International Journal of Molecular Sciences. (2023). New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted. PubMed.
  • The Journal of Antibiotics. (1968). Synthesis of 6-aminopenicillanic acid derivatives. 3. 6-(3-substituted-sydnone-4-carboxamido)
  • US3249622A. (n.d.). Process of producing 6-aminopenicillanic acid compounds and intermediates.
  • Preparative Biochemistry & Biotechnology. (2010). Enhanced production of 6-aminopenicillanic acid in aqueous methyl isobutyl ketone system with immobilized penicillin G acylase. PubMed.

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In Vitro Antibacterial Activity Assay of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Introduction: The Growing Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antimicrobial properties. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the isoxazole ring is a prominent scaffold.[1][2] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4][5] The unique chemical structure of the isoxazole ring allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.[2]

This application note provides a detailed, field-proven guide for assessing the in vitro antibacterial activity of a specific isoxazole derivative: Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate . The protocols herein are grounded in the reference methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8] We will detail two primary quantitative methods: the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC) and the subsequent protocol to establish the Minimum Bactericidal Concentration (MBC). Additionally, the Agar Disk Diffusion method will be described as a robust qualitative screening tool.

Core Principles of Antibacterial Susceptibility Testing

Understanding the distinction between bacteriostatic and bactericidal activity is fundamental.

  • Bacteriostatic agents inhibit the growth and replication of bacteria without directly killing them.[3] The determination of the Minimum Inhibitory Concentration (MIC) is the primary measure of this activity. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][9]

  • Bactericidal agents actively kill bacteria.[3] The Minimum Bactericidal Concentration (MBC) quantifies this effect. The MBC is the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[10][11]

An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12][13] This ratio is a critical parameter in preclinical drug development, guiding the selection of candidates for further investigation.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative susceptibility testing, providing a precise MIC value. It relies on challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[6][9]

Causality Behind Experimental Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized, supports the growth of most common pathogens, and has low concentrations of inhibitors (e.g., thymidine and thymine) that can interfere with certain antibiotics.[8][14] The adjustment of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of some antibiotic classes and ensures inter-laboratory reproducibility.

  • Inoculum Standardization: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL) is arguably the most critical step for reproducibility. A lower inoculum can lead to falsely low MICs, while a higher inoculum can result in falsely high MICs.

  • Controls: The inclusion of growth, sterility, and positive controls is non-negotiable for a self-validating experiment. They confirm that the bacteria can grow in the medium, the medium is not contaminated, and the assay can detect inhibition with a known antibiotic, respectively.

Step-by-Step Methodology

Materials:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

Procedure:

  • Preparation of Test Compound Stock:

    • Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in sterile DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (A₆₂₅nm = 0.08-0.13). This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the plate to the final target of 5 x 10⁵ CFU/mL.

  • Microtiter Plate Setup (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row of the 96-well plate.

    • Add 200 µL of the test compound stock solution (prepared to be 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.

    • Well 12 (Sterility Control): Add 200 µL of CAMHB. This well receives no bacteria and no compound.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 200 µL, and the inoculum density is approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) or place it in a container with a moist towel to prevent evaporation.

    • Incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, inspect the plate visually. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is a direct extension of the MIC test and is essential for determining whether the compound has a killing effect.[15]

Step-by-Step Methodology

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.

    • Mix the contents of each selected well thoroughly.

  • Plating:

    • Using a calibrated loop or pipette, take a 10 µL aliquot from each selected well and plate it onto a sterile Mueller-Hinton Agar (MHA) plate. Spread the aliquot evenly over a section of the plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies (CFUs) on each spot.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[10][11] For practical purposes, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. A 10 µL spot should therefore have ≤5 colonies to meet the MBC definition.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antibacterial activity. It is excellent for screening multiple compounds or strains rapidly.[16]

Step-by-Step Methodology

Materials:

  • Mueller-Hinton Agar (MHA) plates (150mm or 100mm)

  • Sterile blank paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Prepared bacterial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Disk Preparation:

    • Aseptically apply a defined volume (e.g., 10-20 µL) of the test compound solution onto a sterile blank paper disk and allow the solvent to evaporate completely.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

    • Remove excess liquid by pressing the swab against the inside of the tube.[17]

    • Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60° and repeat the streaking two more times.[17]

    • Allow the plate to dry for 3-5 minutes.[17]

  • Disk Application:

    • Using sterile forceps, place the prepared compound-impregnated disk onto the surface of the inoculated agar.[18]

    • Gently press the disk to ensure complete contact with the agar. Do not move the disk once placed.[14]

    • Place a control disk (impregnated with solvent only) and a positive control antibiotic disk on the same plate, ensuring they are well-spaced.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm), including the disk diameter.[18] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

Data Presentation

Quantitative results from the MIC and MBC assays should be summarized in a clear, tabular format.

Bacterial StrainGram StainATCC NumberTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)MBC/MIC RatioCiprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive2921381620.5
Escherichia coliNegative2592232>128>40.015
Pseudomonas aeruginosaNegative2785364>128>20.25
Enterococcus faecalisPositive29212163221
Note: Data presented are for illustrative purposes only and must be determined experimentally.

Visualized Experimental Workflows

MIC_MBC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_mbc Phase 3: MBC Assay start Start: Select Bacterial Colonies prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB (1:150) prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_compound Prepare 2x Compound Stock & Serial Dilutions setup_plate Setup 96-Well Plate: Compound Dilutions & Controls prep_compound->setup_plate setup_plate->inoculate incubate_mic Incubate Plate (35°C, 18-24h) inoculate->incubate_mic read_mic Visually Read MIC: Lowest Concentration with No Growth incubate_mic->read_mic subculture Subculture from MIC, 2x MIC, & 4x MIC wells to MHA Plate read_mic->subculture incubate_mbc Incubate MHA Plate (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation Stage cluster_plating Assay Stage cluster_result Result Stage prep_inoculum Prepare 0.5 McFarland Inoculum Suspension lawn_culture Create Confluent Lawn of Bacteria on MHA Plate prep_inoculum->lawn_culture prep_disk Impregnate Blank Disk with Test Compound place_disk Place Impregnated Disk on Agar Surface prep_disk->place_disk lawn_culture->place_disk incubate Invert and Incubate (35°C, 18-24h) place_disk->incubate measure_zone Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Agar Disk Diffusion Assay.

References

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). J. Pharm. Sci. & Res.
  • Minimum bactericidal concentration. (n.d.). Grokipedia.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Vashisht, R., Sethi, P., & Singh, R. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2013). Der Pharma Chemica.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Minimum bactericidal concentration. (n.d.). Wikipedia. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Sarker, M. M. R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2024). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Gachii, A. K., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. Annals of Clinical Microbiology and Antimicrobials. Retrieved from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved from [Link]

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Application Notes & Protocols: Design and Synthesis of Novel Anticancer Agents from Isoxazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

| Scientific Introduction: The Isoxazole Scaffold as a Privileged Structure in Oncology

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone in the design of novel therapeutics.[1][2][3] In oncology, isoxazole derivatives have gained significant attention for their ability to act as potent anticancer agents through a variety of mechanisms.[1][4][5] These compounds can disrupt critical cellular processes in cancer cells, including inducing apoptosis (programmed cell death), inhibiting protein kinases, disrupting tubulin polymerization, and inhibiting enzymes like aromatase and topoisomerase.[1][5][6][7]

The versatility of the isoxazole core allows for the strategic placement of various substituents, enabling the fine-tuning of a compound's pharmacological profile. This guide provides a comprehensive overview of the rational design principles, detailed synthetic protocols, and in vitro evaluation methodologies for developing novel isoxazole-based anticancer agents.

| Rational Design & Mechanistic Strategy

The successful design of a novel anticancer agent is not serendipitous; it is a hypothesis-driven process grounded in understanding the molecular drivers of a specific cancer. The isoxazole scaffold serves as a versatile template that can be tailored to interact with specific biological targets.

| Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to understanding how chemical structure correlates with biological activity. For isoxazole derivatives, specific substitutions can dramatically influence anticancer potency. For instance, the placement of halogen atoms (e.g., chlorine, bromine) or methoxy groups on aryl rings attached to the isoxazole core has been shown to modulate activity, often by enhancing binding affinity to target proteins.[8]

Table 1: Representative Structure-Activity Relationship (SAR) Data for Isoxazole Derivatives This table presents hypothetical data based on common findings in medicinal chemistry literature to illustrate SAR principles.

Compound IDR1 (Position 3)R2 (Position 5)Target Cell LineIC₅₀ (µM)Scientist's Note
ISO-001 PhenylMethylMCF-7 (Breast)15.2Baseline compound with moderate activity.
ISO-002 4-ChlorophenylMethylMCF-7 (Breast)4.5[8]Addition of an electron-withdrawing group at the para-position significantly increases potency.
ISO-003 4-MethoxyphenylMethylMCF-7 (Breast)9.8The electron-donating methoxy group provides a moderate increase in activity over the baseline.
ISO-004 4-ChlorophenylTrifluoromethylMCF-7 (Breast)1.1Combining an optimal R1 substituent with a strong electron-withdrawing group at R2 yields a highly potent compound.
ISO-005 4-ChlorophenylMethylA549 (Lung)7.3Demonstrates cell-line specific activity, suggesting a different target or uptake mechanism.
| Targeting Key Cancer Signaling Pathways

Many isoxazole-based agents exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. A common strategy involves designing isoxazoles to be competitive inhibitors at the ATP-binding site of protein kinases, which are crucial for cell growth and proliferation.[2] By blocking these kinases, the downstream signals that promote cancer cell survival are terminated, often leading to apoptosis.

Below is a diagram illustrating the overall workflow from conceptual design to preclinical evaluation, a fundamental process in drug discovery.

Caption: Workflow for the design and evaluation of novel anticancer agents.

| Synthesis Protocols for Isoxazole-Based Anticancer Agents

The cornerstone of creating novel isoxazole derivatives is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[9][10][11] This powerful reaction class allows for the efficient and regioselective construction of the isoxazole ring from readily available precursors.

Protocol 3.1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol details a common method for synthesizing a 3-(Aryl)-5-(alkyl)isoxazole derivative, a core structure in many anticancer candidates. The key step involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with a terminal alkyne.

Objective: To synthesize 3-(4-chlorophenyl)-5-methylisoxazole.

Materials:

  • 4-chlorobenzaldoxime (Precursor A)

  • Propyne (or a suitable surrogate like 2-butyn-1-ol) (Precursor B)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Preparation of Hydroximoyl Chloride:

    • In a 100 mL round-bottom flask, dissolve 4-chlorobenzaldoxime (1.0 eq) in 20 mL of DCM.

    • Cool the solution to 0°C using an ice bath.

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

    • Rationale: NCS acts as a mild chlorinating agent to convert the aldoxime into the corresponding hydroximoyl chloride, which is the immediate precursor to the reactive nitrile oxide dipole.

    • Stir the reaction at 0°C for 1 hour. Monitor the reaction progress by TLC.

  • In Situ Generation of Nitrile Oxide and Cycloaddition:

    • To the same flask containing the hydroximoyl chloride solution, add the terminal alkyne (1.2 eq).

    • Slowly add triethylamine (TEA) (1.1 eq) dropwise via a syringe over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Rationale: TEA is a non-nucleophilic base that eliminates HCl from the hydroximoyl chloride to generate the highly reactive nitrile oxide in situ. This immediate reaction with the present alkyne (the dipolarophile) prevents dimerization of the nitrile oxide.[10]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as monitored by TLC), quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 20 mL of DCM.

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure 3-(4-chlorophenyl)-5-methylisoxazole.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Expected Outcome: The NMR spectra should show characteristic peaks for the aromatic protons, the isoxazole ring proton (if applicable), and the methyl group. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.[12]

| In Vitro Evaluation Protocols

Once a novel isoxazole compound is synthesized and purified, its anticancer activity must be quantified. This is typically achieved through cell-based cytotoxicity assays.

Protocol 4.1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14] Live cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14] The intensity of the purple color is directly proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized isoxazole compound against a cancer cell line (e.g., MCF-7).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized isoxazole compound (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compound in growth medium from your DMSO stock. Final concentrations might range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (cells treated with medium containing the same concentration of DMSO) and "untreated control" wells (cells with medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate the plate for 48-72 hours.

    • Rationale: The incubation period allows the compound to exert its cytotoxic or cytostatic effects on the cells. A 48-hour period is standard for many compounds.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

The following diagram illustrates a key mechanism by which many isoxazole inhibitors function: the induction of apoptosis.

G isoxazole Isoxazole Inhibitor kinase Protein Kinase (e.g., Akt, EGFR) isoxazole->kinase Inhibits pro_survival Pro-Survival Proteins (e.g., Bcl-2) kinase->pro_survival Activates pro_apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) pro_survival->pro_apoptotic Inhibits caspase9 Caspase-9 (Initiator) pro_apoptotic->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes

Sources

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide to conducting structure-activity relationship (SAR) studies on a specific isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. We will explore the rationale behind SAR studies, from analog design and synthesis to biological evaluation and computational analysis. The protocols and methodologies detailed herein are designed to empower researchers to systematically investigate how structural modifications of this lead compound influence its biological activity, paving the way for the development of more potent and selective therapeutic agents.

Introduction: The Significance of the Isoxazole Scaffold and SAR

The 3,5-disubstituted isoxazole ring is a privileged heterocyclic motif in drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[2] Compounds incorporating this scaffold have shown promise as inhibitors of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and carcinogenesis.[1] Our lead compound, this compound, with its distinct substitution pattern, presents a promising starting point for optimization.

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that systematically explores how modifications to a molecule's structure affect its biological activity.[4] By designing and testing a series of related compounds, we can identify the key structural features—pharmacophores—that govern potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for transforming a promising hit into a viable drug candidate.[4]

This guide will delineate a comprehensive workflow for a hypothetical SAR study of this compound, targeting its potential anticancer and anti-inflammatory activities.

Strategic Design of the Analog Library

The foundation of a successful SAR study lies in the rational design of an analog library. For our lead compound, we will systematically probe three key regions of the molecule:

  • Position 3 (C3): The 2-Chlorophenyl Ring: We will investigate the impact of substituent changes on the phenyl ring. Modifications will explore electronic effects (electron-donating vs. electron-withdrawing groups) and steric bulk. The position of the substituent on the phenyl ring will also be varied (ortho, meta, para) to understand spatial requirements.

  • Position 5 (C5): The Methyl Group: The methyl group at C5 will be replaced with other alkyl groups of varying sizes, as well as cyclic and aromatic moieties, to explore the steric and hydrophobic tolerance in this region.

  • Position 4 (C4): The Methyl Carboxylate: The ester at C4 will be hydrolyzed to the corresponding carboxylic acid to assess the impact of a hydrogen bond donor. Furthermore, it will be converted to various amides to introduce different hydrogen bonding patterns and steric bulk.

The following diagram illustrates the overall workflow for our proposed SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological & Computational Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound This compound Analogs Analog Library Generation (C3, C4, C5 Modifications) Lead->Analogs Rational Design Synthesis Chemical Synthesis & Purification Analogs->Synthesis InVitro In Vitro Screening (Anticancer & Anti-inflammatory Assays) Synthesis->InVitro Data Biological Data Analysis (IC50/EC50 Determination) InVitro->Data QSAR Computational Modeling (QSAR & Molecular Docking) Data->QSAR SAR_Analysis SAR Interpretation (Identify Key Structural Features) Data->SAR_Analysis QSAR->SAR_Analysis New_Analogs Design of Next-Generation Analogs SAR_Analysis->New_Analogs New_Analogs->Analogs Iterative Optimization

Caption: A comprehensive workflow for the Structure-Activity Relationship (SAR) study.

Experimental Protocols

General Synthesis of Isoxazole Analogs

The synthesis of the lead compound and its analogs can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below, with specific modifications for each analog.

Protocol 1: Synthesis of this compound

  • Step 1: Oxime Formation: To a solution of 2-chlorobenzaldehyde in ethanol, add an equimolar amount of hydroxylamine hydrochloride and sodium acetate. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the 2-chlorobenzaldehyde oxime. Filter, wash with water, and dry.

  • Step 2: 1,3-Dipolar Cycloaddition: In a suitable solvent such as dichloromethane, dissolve the 2-chlorobenzaldehyde oxime. Add N-chlorosuccinimide (NCS) portion-wise at 0°C to generate the corresponding hydroximoyl chloride in situ. After stirring for 30 minutes, add methyl acetoacetate and triethylamine (as a base) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours. This step involves a 1,3-dipolar cycloaddition reaction to form the isoxazole ring.[5]

  • Step 3: Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the final product, this compound.

  • Step 4: Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Modifications for analogs at C3 and C5 would involve using appropriately substituted benzaldehydes and β-ketoesters in Step 1 and Step 2, respectively. Modifications at C4 would be performed on the final product.

In Vitro Biological Assays

The synthesized compounds will be screened for their potential anticancer and anti-inflammatory activities using established in vitro assays.[6][7]

Protocol 2: MTT Assay for Anticancer Activity

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.

Protocol 3: COX-2 Inhibition Assay for Anti-inflammatory Activity

  • Enzyme and Substrate Preparation: Use a commercially available COX-2 inhibitor screening kit. Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control (e.g., celecoxib).

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a specified time at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Prostaglandin Measurement: The enzymatic reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The kit's colorimetric substrate is oxidized in the presence of PGH₂, leading to a color change.

  • Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

Computational (In Silico) Analysis

Computational methods are invaluable for understanding the SAR at a molecular level and for guiding the design of new analogs.[4][8][9]

Protocol 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

  • Data Set Preparation: Compile the biological activity data (IC₅₀ values) for all synthesized analogs.

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties).[10]

  • Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), to build a mathematical model that correlates the calculated descriptors with the observed biological activity.[11][12]

  • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Interpretation: Analyze the validated QSAR model to identify the key molecular descriptors that significantly influence the biological activity. This provides insights into the structural requirements for potency.

Protocol 5: Molecular Docking

  • Target Selection and Preparation: Obtain the 3D crystal structure of the biological target (e.g., the active site of the COX-2 enzyme) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs and optimize their geometries.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of each analog within the active site of the target protein.

  • Analysis: Analyze the docking poses and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of their activity. This can explain why certain structural modifications lead to increased or decreased potency.[1]

The following diagram depicts a hypothetical signaling pathway that could be modulated by our isoxazole derivatives, leading to their anticancer effects.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF TF->Proliferation Apoptosis Apoptosis Compound Isoxazole Derivative Compound->MEK Inhibition

Caption: A hypothetical signaling pathway inhibited by the isoxazole derivatives.

Data Presentation and Interpretation

The results of the SAR study should be organized in a clear and concise manner to facilitate analysis. A tabular format is highly recommended.

Table 1: Hypothetical SAR Data for C3-Modified Analogs

Compound IDR (at C3)Anticancer IC₅₀ (µM) (MCF-7)Anti-inflammatory IC₅₀ (µM) (COX-2)
Lead 2-Cl-Ph15.28.5
A1 Ph25.812.3
A2 4-Cl-Ph10.56.1
A3 4-F-Ph12.17.2
A4 4-MeO-Ph30.118.9
A5 2,4-diCl-Ph5.63.4

Interpretation: From this hypothetical data, we can infer that a chloro substituent on the phenyl ring is beneficial for activity. Moving the chloro group from the ortho to the para position (A2) slightly improves activity. The addition of a second chloro group (A5) significantly enhances potency, suggesting that electron-withdrawing groups in this region are favorable. The electron-donating methoxy group (A4) is detrimental to activity.

Table 2: Hypothetical SAR Data for C5-Modified Analogs

Compound IDR' (at C5)Anticancer IC₅₀ (µM) (MCF-7)Anti-inflammatory IC₅₀ (µM) (COX-2)
Lead -CH₃15.28.5
B1 -CH₂CH₃18.910.2
B2 -Cyclopropyl14.58.1
B3 -Phenyl45.325.7

Interpretation: The data suggests that the C5 position has limited tolerance for bulky substituents. Increasing the alkyl chain length (B1) or adding a phenyl group (B3) reduces activity. A small cyclopropyl group (B2) is well-tolerated, indicating a preference for small, conformationally restricted groups in this pocket.

The logical relationship between these structural modifications and the resulting activity can be visualized as follows:

SAR_Logic cluster_c3 C3 Modifications (Phenyl Ring) cluster_c5 C5 Modifications C3_Lead 2-Cl (Lead) C3_Better 2,4-diCl C3_Lead->C3_Better Increased Potency C3_Worse 4-MeO C3_Lead->C3_Worse Decreased Potency SAR_Summary SAR Summary: - Electron-withdrawing groups at C3 are favorable. - Small, compact groups at C5 are preferred. C3_Better->SAR_Summary C5_Lead -CH3 (Lead) C5_Similar -Cyclopropyl C5_Lead->C5_Similar Similar Potency C5_Worse -Phenyl C5_Lead->C5_Worse Decreased Potency C5_Similar->SAR_Summary

Conclusion and Future Directions

This guide has outlined a systematic approach for conducting a comprehensive SAR study on this compound. By integrating rational analog design, chemical synthesis, in vitro biological evaluation, and in silico computational modeling, researchers can effectively decipher the relationships between chemical structure and biological function.

The hypothetical data presented herein suggests that potency can be enhanced by incorporating multiple electron-withdrawing groups on the C3-phenyl ring and by maintaining a small substituent at the C5 position. Future work should focus on exploring a wider range of substituents at the C4 position, such as different amide functionalities, to probe for additional hydrogen bonding interactions. The most promising compounds from this initial SAR study should be advanced to further preclinical evaluation, including ADME/Tox profiling and in vivo efficacy studies.

References

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Gudipati, R., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2173-2182. Retrieved from [Link]

  • Hu, Y. (2014). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. University of Bonn. Retrieved from [Link]

  • Kadam, K. S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 215-223. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational Analysis of Structure–Activity Relationships. Retrieved from [Link]

  • MDPI. (2020). Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning. Retrieved from [Link]

  • Patel, R., et al. (2022). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Asian Journal of Pharmaceutical and Clinical Research, 15(8), 84-88. Retrieved from [Link]

  • Wassermann, A. M., et al. (2010). Activity landscape representations for structure-activity relationship analysis. Journal of Medicinal Chemistry, 53(22), 8209-8223. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. Retrieved from [Link]

  • da Silva, F. C., et al. (2022). Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. Molecules, 27(22), 7935. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • PubMed Central. (2021). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5-methyl-4-oxazolecarboxylate. Retrieved from [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

Sources

Molecular docking of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Researcher's Guide to In Silico Drug Discovery

Protocol for the Molecular Docking of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate with Target Proteins

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-protein interactions at an atomic level.[1] This application note presents a comprehensive, step-by-step protocol for conducting molecular docking studies, using this compound as a representative ligand. The isoxazole scaffold is prevalent in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antibacterial effects.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural "how" and the critical "why" behind each step. We will utilize industry-standard, freely available software—UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking simulation—to ensure the accessibility and reproducibility of this workflow.[5][6] The protocol covers all essential stages: target identification, protein and ligand preparation, docking execution, results analysis, and crucially, protocol validation.

Foundational Principles of Molecular Docking

Molecular docking computationally predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] The primary goal is to model the interaction between a small molecule (ligand) and a protein at the atomic level, allowing us to characterize binding behavior and elucidate biochemical processes.[9] This process is governed by two key components:

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the protein's binding site. They generate a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Functions: Once a pose is generated, a scoring function is used to estimate its binding affinity (or binding free energy).[10] These functions are mathematical models that calculate a score representing the stability of the ligand-protein complex. A lower score typically indicates a more favorable and stronger binding interaction.[11]

This computational "lock-and-key" or "induced-fit" simulation allows for the rapid screening of large compound libraries and the rational optimization of lead candidates, significantly accelerating the drug discovery pipeline.[10][12]

The Overall Docking Workflow

A successful molecular docking experiment follows a structured, multi-stage process. Each stage is critical for the accuracy and validity of the final results. The workflow is designed to be a self-validating system, incorporating a crucial validation step to ensure the reliability of the chosen docking parameters.

docking_workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis Target_ID Target Identification (Literature/Databases) Protein_Prep Protein Preparation (PDB Download, Cleaning, H+ addition) Target_ID->Protein_Prep Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Target_ID->Ligand_Prep Validation Protocol Validation (Redocking of Co-crystallized Ligand) Protein_Prep->Validation Ligand_Prep->Validation Docking Docking Simulation (AutoDock Vina) Validation->Docking Validated Parameters Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Interpretation Interaction Analysis (H-Bonds, Hydrophobic Interactions) Analysis->Interpretation

Figure 1: The comprehensive workflow for a molecular docking study.

Materials and Required Software

This protocol relies on freely available and widely used academic software. Ensure the following are installed:

SoftwarePurposeDownload URL
UCSF Chimera Molecular visualization, protein & ligand preparation
AutoDock Vina Molecular docking engine[Link]
Open Babel (Optional) File format conversion[Link]
Databases
RCSB PDB Source for protein 3D structures[Link]
PubChem / ZINC Source for ligand 3D structures[Link]

Detailed Experimental Protocols

Part A: Target Identification and Preparation

Expert Insight: The choice of target protein is paramount. Given the known anti-inflammatory properties of many isoxazole derivatives, Cyclooxygenase-2 (COX-2) is a highly relevant target.[4] For this protocol, we will use the human COX-2 protein in complex with the selective inhibitor SC-558 (PDB ID: 6COX ). Using a structure with a co-crystallized ligand is essential for the validation step.

Protocol: Protein Preparation using UCSF Chimera

  • Fetch the Protein Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter 6COX in the PDB ID field and click Fetch.

  • Isolate the Protein and Remove Unwanted Chains/Molecules:

    • The 6COX structure is a homodimer. For simplicity, we will work with a single chain (Chain A).

    • Open the command line (Favorites > Command Line).

    • Delete Chain B: delete :.B

    • Delete water molecules: delete solvent

    • The co-crystallized ligand (SEY) and Heme group (HEM) will be visible. For initial protein preparation, we remove the ligand: delete :SEY

    • Rationale: While some water molecules can be critical for ligand binding by forming bridging hydrogen bonds, they are typically removed in standard docking protocols to simplify the system.[13][14] Retaining specific, conserved water molecules is an advanced technique.[15] The co-crystallized ligand must be removed to free the binding site for our new ligand.

  • Add Hydrogens and Assign Charges:

    • Go to Tools > Structure Preparation > Dock Prep.

    • In the Dock Prep window, check the options to:

      • Add hydrogens (select polar hydrogens only for most docking programs).

      • Add charges (use Gasteiger).

    • Click OK. This will prepare the protein by adding missing hydrogens and assigning partial charges, which are necessary for the scoring function to calculate electrostatic interactions.[16]

  • Save the Prepared Protein:

    • Go to File > Save PDB.

    • Save the file as protein.pdb.

    • Next, save the protein in the required format for AutoDock Vina. Go to Tools > Structure Preparation > Write Mol2. Save the receptor as protein.mol2.

Part B: Ligand Preparation

Expert Insight: The ligand's starting conformation must be energetically favorable. Docking a high-energy or poorly optimized 3D structure can lead to unrealistic results.[17] We will obtain the 3D structure of this compound from a database like PubChem and prepare it.

Protocol: Ligand Preparation using UCSF Chimera

  • Obtain Ligand Structure:

    • Search for "this compound" in PubChem.

    • Download the 3D conformer in SDF or MOL2 format.

  • Prepare the Ligand in Chimera:

    • Open the downloaded ligand file in UCSF Chimera.

    • Go to Tools > Structure Preparation > Dock Prep.

    • Use the same settings as for the protein (add hydrogens, add Gasteiger charges).

    • Rationale: This step ensures the ligand has the correct protonation state and atomic charges needed for the docking simulation.

  • Save the Prepared Ligand:

    • Go to File > Save Mol2.

    • Save the file as ligand.mol2.

Part C: Protocol Validation via Re-docking

Trustworthiness: Before docking our novel compound, we must validate that our docking parameters can accurately reproduce a known binding pose.[18] We will re-dock the original co-crystallized ligand (SC-558, residue name SEY in PDB 6COX) back into the binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[18]

Protocol: Re-docking Validation

  • Prepare the Co-crystallized Ligand:

    • Re-open the original 6COX PDB file.

    • Select and save only the SEY ligand residue as a MOL2 file (ligand_sey.mol2).

    • Prepare this ligand using the Dock Prep tool as described in Part B.

  • Run AutoDock Vina (see Part D for detailed steps):

    • Use the prepared protein.mol2 and the prepared ligand_sey.mol2.

    • Crucially, define the grid box to encompass the known binding site of SEY.

    • After docking, open the original protein.pdb and the output docked pose file in Chimera.

  • Calculate RMSD:

    • Superimpose the protein backbones to align the structures.

    • Use Chimera's RMSD tool (Tools > Structure Comparison > RMSD) to compare the atom positions of the original SEY ligand and the top-ranked docked pose.

    • If the RMSD is < 2.0 Å, the protocol is validated.

Part D: Molecular Docking Execution

Expert Insight: The grid box defines the three-dimensional space where the search algorithm will explore ligand poses. Its size and location are critical. It should be large enough to cover the entire binding pocket but not so large as to unnecessarily increase computation time and the chance of finding irrelevant binding sites.[19]

grid_box cluster_protein Target Protein cluster_grid Grid Box (Search Space) p1 Active Site g1

Figure 2: The grid box defines the docking search space around the active site.

Protocol: Running the AutoDock Vina Simulation

  • Convert Files to PDBQT Format:

    • While Chimera can interface with Vina, the standard command-line approach uses the PDBQT file format. Use AutoDock Tools or a script to convert your prepared protein.mol2 and ligand.mol2 files into protein.pdbqt and ligand.pdbqt. This step adds specific atom types and charge information required by Vina.[16]

  • Define the Grid Box:

    • In UCSF Chimera, with your prepared protein loaded, identify the amino acid residues lining the binding pocket (where the original SEY ligand was).

    • Use a tool like ViewDock or manually determine the center and dimensions (in Angstroms) of a box that encloses this site. For 6COX, a center around the SEY ligand with dimensions of 25x25x25 Å is a good starting point.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the values with your own:

  • Execute Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Run the command: vina --config conf.txt

Part E: Results Analysis and Interpretation

Expert Insight: The primary output is a set of docked poses ranked by their binding affinity scores. A lower (more negative) score indicates a stronger predicted binding. However, the score is not the only factor. The plausibility of the binding pose and the specific interactions formed are equally important.[20][21]

Protocol: Analyzing Docking Results

  • Review the Log File:

    • Open log.txt. It will contain a table of binding affinity scores (in kcal/mol) for the top poses.

  • Visualize the Poses in Chimera:

    • Open your prepared protein (protein.pdb or protein.mol2).

    • Open the Vina output file (all_poses.pdbqt). Chimera will automatically recognize it as a collection of poses.

    • Step through the different poses to visually inspect them.

  • Analyze Intermolecular Interactions:

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Use Chimera's Find H-Bond tool (Tools > Structure Analysis > Find H-Bond) to identify hydrogen bonds between the ligand and protein.

    • Use the Find Clashes/Contacts tool to identify hydrophobic interactions and other close contacts.[22]

    • Rationale: The strength of a ligand's effect is determined by these specific interactions. Identifying key residues that form hydrogen bonds or significant hydrophobic contacts provides testable hypotheses for how the compound achieves its biological effect.

Example Data Presentation

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (H-Bonds)Key Interacting Residues (Hydrophobic)
1-9.80.00Arg120, Tyr355Val349, Leu352, Ser353, Val523
2-9.51.34Arg120Val349, Leu352, Ala527
3-9.12.11Tyr355Leu352, Val523, Ala527

Troubleshooting and Common Pitfalls

  • High Docking Score but Poor Pose: A good score is meaningless if the ligand pose is sterically hindered or makes no chemically sensible interactions. Always visually inspect the results.

  • Protein Flexibility: Standard docking treats the protein as rigid, which is a major limitation.[23] If no good poses are found, the protein may need to adopt a different conformation. Techniques like ensemble docking or induced-fit docking can address this but are computationally more intensive.

  • Incorrect Protonation: The protonation state of both the ligand and protein residues can drastically affect binding. Ensure that the pH chosen for adding hydrogens is appropriate for the biological system being studied.[24]

Conclusion

This application note provides a robust and validated framework for performing molecular docking of this compound or similar novel compounds. By integrating careful preparation, protocol validation, and detailed analysis, researchers can generate reliable hypotheses about ligand binding modes and affinities.[25] Molecular docking, when applied with scientific rigor, remains an indispensable tool in the modern drug discovery toolkit, enabling the efficient identification and optimization of promising therapeutic candidates.

References

  • (No source provided)
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Vyas, V. K., Ukawala, R. D., Ghate, M., & Chintha, C. (2012). Basics, types and applications of molecular docking: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 5-10. [Link]

  • Li, J., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. Organic & Biomolecular Chemistry, 21(38), 7685-7705. [Link]

  • Salmaso, V., & Moro, S. (2018). Ligand–Protein Docking with Water Molecules. Journal of Chemical Information and Modeling, 58(7), 1347-1358. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(12), 100788. [Link]

  • Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial [Video]. YouTube. [Link]

  • Kumar, A., & Kumar, M. (2024). A Review On Molecular Docking And Its Application. Journal of Drug Delivery and Therapeutics, 14(3), 158-164. [Link]

  • Kumar, A. (2023). Molecular Docking: Principles, Applications, and Significance in Drug Discovery. Journal of Drug Delivery and Therapeutics, 13(4), 1-5. [Link]

  • CD ComputaBio. (n.d.). Principles of Molecular Docking. Retrieved January 17, 2026, from [Link]

  • Bioinformatics Review. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • Khan, S. A., & Jia, X. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology, 2114, 213-221. [Link]

  • Yunta, M. J. R. (2015). How Important is to Account for Water When Modeling Biomolecular Complexes? American Journal of Modeling and Optimization, 3(3), 68-86. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(12), 100788. [Link]

  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics, 53. [Link]

  • Singh, A., & Singh, S. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 14(10), 4506-4517. [Link]

  • Panacea Research Center. (n.d.). Molecular Docking and Post Docking Analysis. Retrieved January 17, 2026, from [Link]

  • Scheiffer, G. (2024, September 19). How to interprete and analyze molecular docking results? [Discussion post]. ResearchGate. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Tete, R. (2022, April 25). How to validate the molecular docking results? [Discussion post]. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(19), 6528. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved January 17, 2026, from [Link]

  • Yunta, M. J. R. (2015). How Important is to Account for Water When Modeling Biomolecular Complexes. American Journal of Modeling and Optimization, 3(3), 68-86. [Link]

  • Ahmed, A. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(3), 404-416. [Link]

  • Pegg, S. (2021, April 19). How can I validate docking result without a co-crystallized ligand? [Discussion post]. ResearchGate. [Link]

  • Adedirin, O. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. [Link]

  • Bioinformatics Review. (2021, May 25). How to analysis the Autodock Vina results by UCSF Chimera? [Video]. YouTube. [Link]

  • Paul, S. (2021, October 28). How to validate molecular docking results with no proper crystal structure?? [Discussion post]. ResearchGate. [Link]

  • The AutoDock Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved January 17, 2026, from [Link]

  • Verkhivker, G. M., et al. (2000). Deciphering common failures in molecular docking of ligand-protein complexes. Journal of Computer-Aided Molecular Design, 14(8), 731-751. [Link]

  • Forli, S., et al. (2016). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Nature Protocols, 11(5), 905-919. [Link]

  • Chen, Y. C. (2015). Molecular Docking Challenges and Limitations. In Computational and Experimental Approaches to Drug Discovery (pp. 1-15). IGI Global. [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

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  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 17, 2026, from [Link]

  • Bio-Resource. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. [Link]

  • Jain, A. N. (2025, August 6). Molecular Docking with Ligand Attached Water Molecules. Request PDF. [Link]

  • Chen, Y. C. (2015). Beware of docking! Trends in Pharmacological Sciences, 36(2), 78-95. [Link]

  • Wang, J. C., et al. (2018). Multi-Body Interactions in Molecular Docking Program Devised with Key Water Molecules in Protein Binding Sites. International Journal of Molecular Sciences, 19(9), 2728. [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Visualization of Macromolecules. Retrieved January 17, 2026, from [Link]

  • Bio-Prodict. (2018, October 21). 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. [Link]

  • Chimera Tutorials. (2023, May 2). modeling, docking and structure analysis using UCSF Chimera [Video]. YouTube. [Link]

  • OneAngstrom. (n.d.). Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important isoxazole derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields. Our approach is rooted in scientific principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.

I. Overview of the Synthetic Strategy

The synthesis of this compound, a polysubstituted isoxazole, can be approached through several strategic routes. The most common and reliable method involves a two-stage process:

  • Formation of the Isoxazole Core: This is typically achieved via a [3+2] cycloaddition reaction. A common pathway is the reaction of a substituted β-ketoester with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The choice of precursors is critical for controlling the regioselectivity of the final product.

  • Esterification: Once the carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, is obtained, the final step is the esterification to the desired methyl ester. This is commonly accomplished through a Fischer esterification or by converting the carboxylic acid to an acyl chloride followed by reaction with methanol.

This guide will focus on the optimization and troubleshooting of these key stages to maximize the yield and purity of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in isoxazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1]

  • Cause 1: Purity of Starting Materials: The presence of impurities in your starting materials, such as the β-ketoester or hydroxylamine hydrochloride, can significantly inhibit the reaction or lead to unwanted side products.

    • Solution: Ensure the purity of your reagents through appropriate analytical techniques (e.g., NMR, GC-MS) before use. If necessary, purify the starting materials by distillation or recrystallization.

  • Cause 2: Inefficient Cyclization: The formation of the isoxazole ring is the critical step. Incomplete reaction or decomposition of intermediates can drastically reduce the yield.

    • Solution:

      • Temperature Control: The cyclization reaction is often temperature-sensitive. Monitor the reaction temperature closely. For the reaction of a β-ketoester with hydroxylamine, gentle heating is usually required. For 1,3-dipolar cycloadditions, the in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to product degradation.

  • Cause 3: Suboptimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization.

    • Solution: For reactions involving hydroxylamine, maintaining a slightly acidic to neutral pH is often optimal. The use of a buffer, such as sodium acetate, can help maintain the desired pH.

  • Cause 4: Inefficient Esterification: The final esterification step can also be a source of yield loss.

    • Solution: For Fischer esterification, use a large excess of methanol and a suitable acid catalyst (e.g., concentrated sulfuric acid). To drive the equilibrium towards the product, consider removing the water formed during the reaction using a Dean-Stark apparatus.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents Start Here optimize_cyclization Optimize Cyclization Conditions check_reagents->optimize_cyclization Reagents Pure optimize_esterification Optimize Esterification Step optimize_cyclization->optimize_esterification Cyclization Optimized purification_loss Investigate Purification Losses optimize_esterification->purification_loss Esterification Optimized end Improved Yield purification_loss->end Purification Optimized

Caption: A flowchart for systematically troubleshooting low yields.

Q2: I am observing a significant amount of an isomeric impurity. How can I minimize its formation?

The formation of the constitutional isomer, Methyl 5-(2-chlorophenyl)-3-methyl-4-isoxazolecarboxylate, is a common and challenging issue in this synthesis. This impurity arises from the non-specific attack of the nitrogen lone pair of hydroxylamine on the carbonyl carbon of the β-ketoester precursor.

  • Cause: The regioselectivity of the initial cyclization reaction is not well-controlled. This is often exacerbated by high reaction temperatures and the use of strong bases.

    • Solution:

      • Temperature Control: Lowering the reaction temperature during the cyclization step can significantly enhance the regioselectivity. Performing the reaction at temperatures between -20°C and 10°C has been shown to dramatically reduce the formation of the undesired isomer.

      • Choice of Base: Avoid using strong bases like sodium hydroxide or potassium carbonate for the cyclization. Weaker bases, such as sodium acetate, provide better control over the regioselectivity.

      • Reverse Addition: A reverse addition technique, where the hydroxylamine solution is added dropwise to the β-ketoester, can help control the localized concentration of the nucleophile and favor the desired reaction pathway.

Q3: The purification of the final product is difficult, and I am struggling to remove a persistent impurity. What are my options?

Purification can be challenging due to the presence of closely related impurities, such as the aforementioned constitutional isomer or unreacted starting materials.

  • Cause 1: Co-elution of Isomers: The target product and its constitutional isomer often have very similar polarities, making them difficult to separate by standard column chromatography.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) with a shallow gradient can sometimes improve separation.

      • Recrystallization: Recrystallization can be a highly effective method for purifying the final product and removing isomeric impurities.[2] Experiment with a variety of solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[2] Toluene or a mixture of ethanol and water are often good starting points.[2]

  • Cause 2: Residual Carboxylic Acid: Incomplete esterification will leave unreacted 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in your product.

    • Solution: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, making it water-soluble and allowing it to be easily removed from the organic phase.

III. Frequently Asked Questions (FAQs)

  • Q: What is the most critical step in this synthesis for ensuring a high yield?

    • A: The cyclization step to form the isoxazole ring is arguably the most critical. Proper control of temperature, pH, and reaction time during this stage will have the most significant impact on both the yield and the purity of your final product.

  • Q: Can I use a different alcohol for the esterification?

    • A: Yes, the Fischer esterification is a versatile reaction that can be performed with other primary or secondary alcohols (e.g., ethanol, isopropanol) to produce the corresponding esters.[3][4] However, reaction times and temperatures may need to be adjusted based on the reactivity of the alcohol.

  • Q: Are there any "greener" or more efficient methods for this synthesis?

    • A: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be an effective method for accelerating the synthesis of isoxazole derivatives, often leading to higher yields in shorter reaction times.[1] Additionally, the use of solid-supported catalysts can simplify purification and reduce waste.

  • Q: How can I confirm the identity and purity of my final product?

    • A: A combination of analytical techniques should be used. 1H and 13C NMR spectroscopy will confirm the structure of the molecule. LC-MS or GC-MS can be used to determine the purity and identify any minor impurities. High-performance liquid chromatography (HPLC) is also an excellent method for assessing purity.

IV. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

This protocol is adapted from established methods for the synthesis of similar isoxazole derivatives.

Materials:

  • Methyl 2-chloroacetoacetate

  • 2-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Synthesis of the β-ketoester precursor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloroacetoacetate (1.0 eq) and 2-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., piperidine) and reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cyclization: To the crude β-ketoester, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Stir the mixture at room temperature for 12-16 hours, or gently heat to 50-60°C for 2-3 hours to expedite the reaction. Monitor the progress by TLC.

  • Hydrolysis: After the cyclization is complete, add concentrated hydrochloric acid to the reaction mixture and reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice water. The solid carboxylic acid will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The crude product can be purified by recrystallization from ethanol/water.

Protocol 2: Fischer Esterification to this compound

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (at least 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of carboxylic acid) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours.[3] Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as methanol or ethanol.

V. Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent SystemExpected PurityNotes
Methanol>98%Good for removing non-polar impurities.
Ethanol/Water>99%The water acts as an anti-solvent to induce crystallization.
Toluene>99%Effective for removing polar impurities.
Heptane/Ethyl AcetateVariableGood for initial purification if significant impurities are present.

VI. Visualization of Key Processes

Reaction Mechanism: Isoxazole Ring Formation

reaction_mechanism reagents β-Ketoester + Hydroxylamine intermediate Enamine Intermediate reagents->intermediate Condensation cyclization Cyclization intermediate->cyclization Intramolecular Attack dehydration Dehydration cyclization->dehydration Elimination of Water product Isoxazole Ring dehydration->product

Caption: The key steps in the formation of the isoxazole ring.

Troubleshooting Logic: Isomer Formation

isomer_troubleshooting start Isomeric Impurity Detected temp High Reaction Temperature? start->temp base Strong Base Used? temp->base No solution_temp Lower Reaction Temp. (-20°C to 10°C) temp->solution_temp Yes solution_base Use Weaker Base (e.g., Sodium Acetate) base->solution_base Yes solution_addition Employ Reverse Addition of Hydroxylamine base->solution_addition No

Caption: A decision tree for mitigating isomeric impurity formation.

VII. References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Recrystallization and Crystallization. University of California, Irvine. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

Technical Support Center: Purification of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity. We will explore the common challenges associated with its purification and provide robust, field-tested protocols and troubleshooting advice to ensure you obtain a product that meets the most stringent quality standards.

Introduction: The Challenge of Purity

This compound is a key heterocyclic building block. Its synthesis, typically via a 1,3-dipolar cycloaddition, can generate a profile of closely related impurities that are often challenging to separate from the desired product.[1][2][3] The presence of unreacted starting materials, regioisomers, or side-products like furoxans (from nitrile oxide dimerization) can compromise the yield, biological activity, and safety profile of downstream products.[2] Therefore, a well-designed purification strategy is not just a recommendation; it is a necessity.

Understanding the Impurity Profile

The most common synthetic route to the target molecule involves the reaction of a 2-chlorobenzaldehyde oxime-derived nitrile oxide with a β-ketoester, such as methyl acetoacetate.[4] Understanding the potential byproducts of this reaction is the first step in designing an effective purification strategy.

Impurity/ByproductStructure/TypeTypical Polarity (Normal Phase)Rationale for FormationSeparation Challenge
Unreacted Methyl Acetoacetate β-KetoesterMore PolarIncomplete reaction; use of excess reagent.High polarity and potential for enolization can cause streaking on silica gel.[5][6]
Unreacted 2-Chlorobenzaldehyde Oxime AldoximeModerately PolarIncomplete conversion to nitrile oxide.Polarity can be similar to the product, requiring optimized chromatography.
Furoxan Dimer Dimer of Nitrile OxideLess PolarSelf-condensation of the nitrile oxide intermediate, especially at high concentrations or slow reaction rates.[2]Can co-elute with the product if the solvent system is not selective.
Regioisomer 3-(2-chlorophenyl)-4-acetyl-5-methylisoxazoleSimilarCycloaddition with the enol form of the diketone impurity in methyl acetoacetate.Very similar polarity and structure make it the most difficult impurity to remove. Often requires high-resolution chromatography.

Purification Strategy Selection: A Logic-Driven Approach

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities present in the crude material. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential.

Purification_Decision_Tree start Crude Product Analysis (TLC) check_purity Is there one major spot with minor, well-separated impurities? start->check_purity check_physical_state Is the crude product a solid? check_purity->check_physical_state Yes oily_product Crude product is an oil or has multiple close-running spots check_purity->oily_product No crystallize Attempt Recrystallization check_physical_state->crystallize Yes chromatography Perform Flash Column Chromatography check_physical_state->chromatography No (Product is an oil) oily_product->chromatography

Caption: Decision tree for selecting a purification method.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a persistent oil and will not crystallize, even after TLC shows it's relatively pure. What should I do? A1: This is common when small amounts of impurities or residual solvent act as an "eutectic" mixture, depressing the melting point.

  • Troubleshooting:

    • High-Vacuum Drying: First, ensure all reaction solvents (like THF, DMF, or ethyl acetate) are rigorously removed under high vacuum, sometimes with gentle heating.[7][8]

    • Trituration: Attempt to solidify the oil by trituration. Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously. The product may precipitate as a solid, which can then be filtered.

    • Default to Chromatography: If trituration fails, column chromatography is the most reliable method to remove the impurities causing the oiling.[5]

Q2: I'm performing a flash column, but my product is streaking or "tailing" down the column. What causes this? A2: Tailing is often a sign of undesirable interactions with the stationary phase (silica gel) or issues with the solvent system.

  • Troubleshooting:

    • Check for Acidity: The target molecule has an ester group and an isoxazole ring which can be sensitive. Silica gel is naturally acidic. If your compound is basic or acid-sensitive, it can streak. Try adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent to neutralize the silica surface.[9]

    • Solvent Polarity: Streaking can occur if the compound has poor solubility in the mobile phase.[10] You may need to use a more polar solvent system or a different solvent combination altogether (e.g., switching from Ethyl Acetate/Hexane to Dichloromethane/Methanol).[9]

    • Overloading: Loading too much crude material onto the column can exceed its capacity, leading to poor separation and band broadening. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.[11]

Q3: My TLC shows a byproduct with an Rf value very close to my product. How can I improve the separation on my flash column? A3: This is a classic challenge requiring optimization of chromatographic conditions.

  • Troubleshooting:

    • Solvent System Screening: The standard Ethyl Acetate/Hexane system may not be optimal. Screen different solvent systems. A good starting point is to find a solvent mixture that gives your product an Rf of ~0.25-0.35 on the TLC plate, as this often provides the best separation in a column.[12] Consider systems like Dichloromethane/Ether or Acetone/Hexane.[10]

    • Reduce Flow Rate: A slower flow rate allows more time for the compound and impurities to equilibrate between the stationary and mobile phases, which can significantly improve the separation of closely eluting spots.[13]

    • Use Finer Silica: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area and theoretical plates, leading to better resolution. Be aware this will increase the required pressure.[13]

Q4: How do I effectively remove unreacted methyl acetoacetate? A4: Methyl acetoacetate is quite polar and water-soluble, which can be exploited.

  • Troubleshooting:

    • Aqueous Wash: During the reaction workup, perform several washes of the organic layer with a saturated sodium bicarbonate solution, followed by brine. This can help remove a significant portion of the unreacted ketoester.

    • Chemical Quenching (Advanced): In some cases, a mild base can be used to hydrolyze the excess ester to its corresponding carboxylate salt, which is highly water-soluble.[6] This should be done carefully to avoid hydrolysis of the product ester.

    • Chromatography: If it persists, methyl acetoacetate will typically run at a higher Rf (more polar) on a normal-phase silica column and can be separated from the less polar product.

Q5: My final product's NMR spectrum shows residual ethyl acetate from the column. How do I remove it? A5: Ethyl acetate can be stubborn to remove, especially from solids.

  • Troubleshooting:

    • High Vacuum: Place the sample under high vacuum (<1 mmHg) for an extended period (overnight). Gentle heating (e.g., 30-40 °C) can help, provided your compound is thermally stable.[8]

    • Solvent Co-evaporation: Dissolve the product in a more volatile solvent with a lower boiling point, such as dichloromethane (DCM) or diethyl ether.[8] Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The more volatile solvent helps to azeotropically remove the residual ethyl acetate.

    • Precipitation/Recrystallization: Dissolve the product in a minimal amount of a good solvent (like DCM) and then add a poor solvent (like hexanes or pentane) dropwise until the product precipitates out, leaving the ethyl acetate in the solution. Filter the solid and dry under vacuum.

Detailed Experimental Protocols

Protocol: Flash Column Chromatography

This protocol is designed for the purification of ~1 gram of crude material where TLC analysis indicates impurities that are not separable by crystallization.

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Select Eluent: Based on TLC analysis, choose a solvent system that provides an Rf of 0.25-0.35 for the target compound. A common starting point is 20-30% Ethyl Acetate in Hexanes.[9][12]

  • Pack Column: Prepare a slurry of silica gel (e.g., 50g for 1g of crude) in the chosen eluent. Pour it into the column and use gentle pressure to pack a uniform bed.

  • Load Sample (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~1-2x the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This prevents solvent-related band distortion.[13]

  • Run Column: Carefully add the dry-loaded sample to the top of the column. Gently add a small layer of sand to protect the surface. Begin eluting with the chosen solvent system, applying light air pressure (1-2 psi) to achieve a steady flow rate.[13]

  • Collect & Analyze: Collect fractions and monitor the elution process using TLC. Combine the fractions that contain the pure product.

  • Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove any final traces of solvent.

Protocol: Recrystallization

This method is ideal if the crude product is a solid and major impurities have significantly different solubility profiles.[14][15]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.[16] A mixture of solvents (e.g., Ethanol/Water, Toluene/Hexane) can also be effective.[17]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[14][15]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[15]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent before characterization.

References

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Recrystallization techniques for improving the purity of isoxazole esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of isoxazole esters via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of their synthesized isoxazole ester compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the crystallization process.

Introduction: The Art and Science of Isoxazole Ester Crystallization

Isoxazole esters are a pivotal class of compounds in medicinal chemistry and materials science.[1] Achieving high purity is paramount for accurate biological evaluation and ensuring reproducible results. While chromatography is a common purification method, recrystallization stands out as a cost-effective and scalable technique for obtaining highly pure crystalline solids.[2] However, the unique physicochemical properties of isoxazole esters can present specific challenges during crystallization.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide: From Crude Solid to Pure Crystals

This section addresses specific problems that you may encounter during the recrystallization of isoxazole esters, presented in a question-and-answer format.

Q1: My isoxazole ester "oils out" and won't crystallize. What's happening and how can I fix it?

A1: "Oiling out" is a common and frustrating phenomenon where the compound separates from the solution as a liquid instead of a solid.[3] This occurs when a supersaturated solution is formed at a temperature above the compound's melting point in that specific solvent system.[4][5] The resulting oil is often a good solvent for impurities, which can hinder purification.[6]

Underlying Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[4][7]

    • Solution: Consider a preliminary purification step. A quick filtration through a plug of silica gel or treatment with activated charcoal can remove baseline impurities. A purity of at least 80-90% is recommended before attempting final crystallization.[4]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil.[4]

    • Solution: Slow down the cooling rate. After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Once at room temperature, you can then move it to an ice bath.[3]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your isoxazole ester.

    • Solution: Select a solvent or a mixed solvent system with a lower boiling point. If you suspect this is the issue, you can try to redissolve the oil by adding more of the "good" solvent and then cooling even more slowly.[3][7]

Q2: I've followed the procedure, but no crystals are forming. What should I do?

A2: The absence of crystal formation typically points to two main issues: the solution is not sufficiently supersaturated, or there's a kinetic barrier to nucleation.[4]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[3]

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is too dilute, you can increase the concentration by gently blowing a stream of nitrogen or air over the surface of the solution or by carefully heating it to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.[4]

    • Reduce Temperature: Ensure the solution is thoroughly chilled in an ice bath, as solubility decreases with temperature.[8]

Q3: My isoxazole ester crystallizes too quickly, and the purity hasn't improved significantly. Why is this happening?

A3: Rapid crystallization often traps impurities within the crystal lattice, negating the purpose of the purification.[3] An ideal crystallization process involves slow and controlled crystal growth, allowing for the selective incorporation of the desired molecules into the crystal lattice.[9][10]

Strategies for Controlled Crystallization:

  • Increase Solvent Volume: You may have used the absolute minimum amount of solvent. Try adding a small amount of additional hot solvent (10-20% more) to the dissolved compound. This will keep the compound in solution for a longer period during cooling, promoting slower crystal growth.[3]

  • Use a Mixed Solvent System: A mixed solvent system can provide finer control over solubility. Dissolve your ester in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. A few drops of the "good" solvent can then be added to clarify the solution before slow cooling.[11][12]

Q4: How do I choose the right solvent system for my specific isoxazole ester?

A4: The golden rule of recrystallization is "like dissolves like." Since you are working with an ester, solvents with some polarity are a good starting point.[13] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14]

Solvent Selection Workflow:

G start Start with Crude Isoxazole Ester test_single Test Solubility in Single Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes good_single Good Single Solvent Candidate insoluble_hot->good_single No insoluble_hot->bad_solvent Yes end Pure Isoxazole Ester Crystals good_single->end try_mixed Consider Mixed Solvent System bad_solvent->try_mixed find_pair Find a Soluble/Insoluble Miscible Pair (e.g., Ethyl Acetate/Hexane) try_mixed->find_pair perform_mixed Perform Mixed-Solvent Recrystallization find_pair->perform_mixed perform_mixed->end

Commonly Used Solvent Systems for Esters:

Solvent SystemPolarityComments
EthanolPolarOften a good starting point for isoxazole derivatives.[15]
Ethyl Acetate/HexaneMedium/Non-polarA versatile mixed-solvent system for compounds of intermediate polarity.[13][16]
Acetone/HexanePolar/Non-polarAnother effective mixed-solvent system.[13]
TolueneNon-polarCan be effective for less polar isoxazole esters.
WaterVery PolarGenerally unsuitable for esters unless the molecule has other highly polar functional groups.[13]

Frequently Asked Questions (FAQs)

Q1: What is a mixed-solvent recrystallization and when should I use it?

A1: A mixed-solvent recrystallization is employed when no single solvent has the ideal solubility properties for your compound.[12] It involves a pair of miscible solvents: one in which your isoxazole ester is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[11][17] This technique is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents.

General Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude isoxazole ester in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12][17]

Q2: How can I be sure that my recrystallized product is actually purer?

A2: Purity should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods: For a more quantitative assessment, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry can be used to confirm the structure and identify any remaining impurities.[18][19]

Q3: Can the presence of regioisomers affect the recrystallization of my isoxazole ester?

A3: Yes, the presence of regioisomers can make purification by recrystallization challenging, as they often have very similar polarities and solubilities.[2] If you have a mixture of regioisomers, they may co-crystallize, or the presence of the other isomer may inhibit the crystallization of the desired one. In such cases, column chromatography is often the preferred method for separation before a final recrystallization step to obtain highly pure material.[2]

Q4: What are the signs of polymorphism and how does it affect my results?

A4: Polymorphism is the ability of a compound to exist in more than one crystal structure.[20] You might suspect polymorphism if you obtain crystals with different shapes or melting points from the same compound under slightly different crystallization conditions. Polymorphism can significantly impact the physical properties of your compound, including its solubility, stability, and bioavailability, which is a critical consideration in drug development.[21] If you suspect polymorphism, advanced characterization techniques like X-ray diffraction (XRD) are needed for confirmation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude isoxazole ester and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently with stirring (e.g., on a hot plate).

  • Saturation: Continue adding the solvent in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the solution through a fluted filter paper in a pre-warmed funnel.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Dissolve the crude isoxazole ester in the minimum amount of hot ethyl acetate.

  • Induce Precipitation: While keeping the solution hot, add hexane dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate.

  • Cooling & Isolation: Follow steps 4-7 from the single-solvent protocol, using a cold mixture of ethyl acetate and hexane (in the same approximate ratio) for washing the crystals.[17]

G start Crude Isoxazole Ester dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter hot_filter->dissolve Insoluble Impurities cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Chill in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
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Troubleshooting low regioselectivity in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in their synthetic routes. Isoxazoles are privileged structures in drug discovery, but achieving the desired substitution pattern can be a significant hurdle.[1][2] This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve issues of low regioselectivity.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific, common problems encountered during isoxazole synthesis in a direct question-and-answer format.

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I exclusively obtain the 3,5-isomer?

Answer: The formation of a regioisomeric mixture is a frequent challenge, but several reliable strategies can be employed to strongly favor the 3,5-disubstituted product. The regioselectivity in these Huisgen cycloadditions is governed by both electronic and steric factors, which can be manipulated to your advantage.[3]

Core Causality: In most standard thermal cycloadditions with terminal alkynes, the dominant electronic interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction typically favors the 3,5-isomer, but the energy difference between the two possible transition states can be small, leading to mixtures.

Solutions to Enhance 3,5-Regioselectivity:

  • Copper(I) Catalysis: This is the most robust and widely adopted method for ensuring 3,5-regioselectivity.[3] A copper(I) salt (e.g., CuI, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) coordinates with the terminal alkyne.[3][4] This coordination inverts the alkyne's polarity, lowering the energy of the LUMO and making the terminal carbon more electrophilic. This directs the nucleophilic carbon of the nitrile oxide to attack the terminal carbon of the alkyne, leading almost exclusively to the 3,5-disubstituted product.[4][5]

  • Slow In Situ Generation of Nitrile Oxide: Nitrile oxides are unstable and prone to dimerization into furoxans, which reduces yield.[3] Generating the nitrile oxide slowly in situ from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or from a hydroximoyl chloride with a base maintains a low, steady concentration of the reactive dipole.[3][6] This not only prevents side reactions but can also improve selectivity by ensuring the cycloaddition is the rate-determining step under controlled conditions.

  • Temperature Optimization: Lowering the reaction temperature can enhance selectivity.[3] Reactions that are kinetically controlled will more strongly favor the pathway with the lower activation energy. If the transition state leading to the 3,5-isomer is energetically favored, reducing thermal energy will decrease the probability of overcoming the higher activation barrier for the 3,4-isomer.

Parameter Recommendation for 3,5-Selectivity Rationale References
Catalyst Use Copper(I) (e.g., CuI, CuSO₄/NaAsc)Reverses alkyne polarity, directing the cycloaddition.[3][4][5]
Alkyne Terminal Alkyne (R-C≡C-H)Essential for copper-catalyzed methods and generally favors 3,5-isomer.[5]
Nitrile Oxide Slow in situ generationMinimizes side reactions and improves control.[3][6]
Temperature Start at room temp; cool if necessaryFavors the kinetic product with the lower activation barrier.[3]
Q2: My goal is the 3,4-disubstituted isoxazole, but my reaction predominantly yields the 3,5-isomer. What alternative strategies can I employ?

Answer: Synthesizing 3,4-disubstituted isoxazoles is often more challenging because you are trying to form the product that is typically disfavored electronically and sterically in standard cycloadditions.[3] Therefore, alternative synthetic routes that override the inherent regiochemical preference of the Huisgen cycloaddition are required.

Core Causality: As mentioned, the Frontier Molecular Orbital (FMO) interactions in a standard nitrile oxide-alkyne cycloaddition favor the 3,5-isomer. To achieve the 3,4-substitution pattern, you must fundamentally change the nature of the reacting partners or the reaction mechanism itself.

Strategies to Favor the 3,4-Regioisomer:

  • Enamine-Based [3+2] Cycloaddition: This powerful, metal-free approach involves the cycloaddition of a nitrile oxide with an enamine, which serves as an alkene equivalent.[7] The enamine is generated in situ from an aldehyde and a secondary amine (e.g., pyrrolidine). The nitrogen atom of the enamine strongly directs the regiochemistry, leading to a 5-amino-4,5-dihydroisoxazole intermediate. Subsequent elimination or oxidation yields the 3,4-disubstituted isoxazole with high regiospecificity.[3][7] Optimization studies have shown that non-polar solvents often give the highest yields in this method.[3][7]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to produce 3,4-disubstituted isoxazoles. The regioselectivity is highly dependent on the reaction conditions. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is critical as it can preferentially activate one of the carbonyl groups, directing the cyclization.[8][9] The amount of Lewis acid and the choice of solvent are key parameters to optimize for this transformation.[9]

  • Use of Internal Alkynes: While terminal alkynes heavily favor the 3,5-isomer, employing an internal alkyne (R-C≡C-R') is a direct route to 3,4,5-trisubstituted isoxazoles.[5] If one of the R' groups is a removable protecting group, this can be an indirect route to a 3,4-disubstituted product. Ruthenium(II) catalysts have shown particular efficacy in controlling regioselectivity for cycloadditions with both terminal and internal alkynes.[5]

Q3: My cyclocondensation reaction with an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine is giving a mixture of regioisomers. How can I direct the reaction?

Answer: This is a classic problem in isoxazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can lead to two different regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine nitrogen.

Core Causality: The relative reactivity of the two carbonyl groups dictates the outcome. A more electrophilic (less sterically hindered or electronically withdrawn) carbonyl will react faster. However, under thermodynamic control, the more stable isoxazole product may be favored.

Methods for Regiocontrol:

  • pH Control: The pH of the reaction medium can be critical. In some cases, acidic or basic conditions can selectively promote the formation of one isomer over the other by influencing the tautomeric equilibrium (keto-enol forms) of the dicarbonyl compound.[4]

  • Solvent Selection: The choice of solvent can influence which carbonyl is more accessible or reactive. Protic polar solvents like ethanol may favor one pathway, while aprotic solvents like acetonitrile may favor another.[9] In a study on β-enamino diketones, switching from ethanol to acetonitrile shifted the major product from a 4,5-disubstituted to a different regioisomer.[9]

  • Use of Pre-functionalized Substrates: Instead of a simple 1,3-dicarbonyl, using a β-enamino ketone or a β-alkoxyvinyl ketone effectively "protects" or deactivates one carbonyl group. The remaining, more electrophilic ketone is then attacked by the hydroxylamine, leading to a single regioisomer.[8][9]

G start Low Regioselectivity Observed method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition method->cyclo Cycloaddition condense Condensation of 1,3-Dicarbonyl method->condense Condensation desired_cyclo Desired Isomer? cyclo->desired_cyclo sol_condense Strategies for Condensation: - Control Reaction pH - Optimize Solvent (e.g., EtOH vs. MeCN) - Use β-Enamino Ketone Precursor condense->sol_condense iso_35 3,5-Disubstituted desired_cyclo->iso_35 3,5- iso_34 3,4-Disubstituted desired_cyclo->iso_34 3,4- desired_condense Control Strategy? sol_35 Strategies for 3,5-Isoxazole: - Use Copper(I) Catalyst - Lower Reaction Temperature - Use Terminal Alkyne iso_35->sol_35 sol_34 Strategies for 3,4-Isoxazole: - Enamine-based Cycloaddition - Cyclocondensation of  β-Enamino Diketones - Use Internal Alkynes iso_34->sol_34

Caption: Troubleshooting workflow for low regioselectivity.

Frequently Asked Questions (FAQs)

Q4: What are the fundamental principles governing regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?

Answer: The regioselectivity of the [3+2] cycloaddition is primarily explained by Frontier Molecular Orbital (FMO) theory .[3][10] This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry is determined by the combination of orbitals that results in the smallest energy gap and the most constructive overlap, which corresponds to the lowest energy transition state.

  • Electronic Effects: The reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) interaction or the HOMO(dipolarophile)-LUMO(dipole) interaction. The dominant interaction depends on the relative energies of these orbitals. The regioselectivity is guided by the orbital coefficients; the atoms with the largest coefficients on the interacting HOMO and LUMO will preferentially form a bond.[10] For example, in the reaction between nitrile oxide and a terminal alkyne, the larger orbital coefficient on the oxygen of the nitrile oxide's LUMO and the larger coefficient on the internal carbon of the alkyne's HOMO leads to the 3,5-isomer.

  • Steric Effects: Steric hindrance can also play a significant role. Bulky substituents on either the nitrile oxide or the alkyne can disfavor a particular transition state, even if it is electronically preferred, leading to the formation of the less sterically hindered product.[11]

FMO cluster_35 Pathway to 3,5-Isoxazole (Favored) cluster_34 Pathway to 3,4-Isoxazole (Disfavored) HOMO_Alkyne_35 HOMO (Alkyne) Cβ (large) Cα (small) LUMO_NO_35 LUMO (Nitrile Oxide) O (large) C (small) HOMO_Alkyne_35:f1->LUMO_NO_35:f1 Major Interaction HOMO_Alkyne_35:f2->LUMO_NO_35:f2 Minor Interaction HOMO_Alkyne_34 HOMO (Alkyne) Cβ (large) Cα (small) LUMO_NO_34 LUMO (Nitrile Oxide) C (small) O (large) HOMO_Alkyne_34:f1->LUMO_NO_34:f1 Minor Interaction HOMO_Alkyne_34:f2->LUMO_NO_34:f2 Major Interaction

Caption: FMO interactions governing isoxazole regioselectivity.

Q5: What is the specific role of metal catalysts like copper and ruthenium in controlling regioselectivity?

Answer: Metal catalysts are one of the most effective tools for controlling regioselectivity, particularly in cycloaddition reactions.

  • Copper(I) Catalysts: As discussed in Q1, copper(I) is the catalyst of choice for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[3][4] It functions by forming a copper-acetylide intermediate. This interaction dramatically alters the electronic nature of the alkyne, making the terminal carbon atom more susceptible to attack by the nitrile oxide's carbon atom. This completely overrides the normal FMO-controlled pathway and funnels the reaction toward a single regioisomer.[5]

  • Ruthenium(II) Catalysts: Ruthenium catalysts are more versatile and can promote high regioselectivity for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[5] Unlike copper, which is generally limited to terminal alkynes, ruthenium complexes can effectively catalyze cycloadditions with internal alkynes, providing access to more complex substitution patterns with excellent regiochemical control.[5][12]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a reliable one-pot, three-step procedure for synthesizing 3,5-disubstituted isoxazoles with high regioselectivity.[4]

Materials:

  • Aldehyde (1.0 eq.)

  • Hydroxylamine hydrochloride (1.1 eq.)

  • Terminal alkyne (1.0 eq.)

  • N-Chlorosuccinimide (NCS) (1.1 eq.)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 eq.)

  • Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in THF, add triethylamine (1.2 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until thin-layer chromatography (TLC) indicates complete formation of the aldoxime.

  • To this mixture, add the terminal alkyne (1.0 eq.) and CuI (0.05 eq.).

  • Add a solution of NCS (1.1 eq.) in THF dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Add the remaining triethylamine (1.3 eq.) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free, Regiospecific Synthesis of a 3,4-Disubstituted Isoxazole via Enamine Cycloaddition

This protocol describes the synthesis of 3,4-disubstituted isoxazoles using an enamine-triggered [3+2] cycloaddition.[7]

Materials:

  • Aldehyde (1.2 eq.)

  • N-hydroximidoyl chloride (1.0 eq.)

  • Pyrrolidine (1.2 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Oxidant (e.g., m-CPBA or air/O₂)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.2 eq.) and pyrrolidine (1.2 eq.) in DCM. Stir at room temperature for 30 minutes to form the enamine.

  • Add the N-hydroximidoyl chloride (1.0 eq.) to the mixture.

  • Add triethylamine (1.5 eq.) dropwise at 0 °C. The triethylamine will generate the nitrile oxide in situ from the N-hydroximidoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. The cycloaddition will proceed to form a 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate. Monitor by TLC or LC-MS.

  • Once the cycloaddition is complete, the intermediate can be oxidized. For oxidation, cool the mixture to 0 °C and add an oxidant like m-CPBA, or bubble air/oxygen through the solution. (Note: The optimal oxidation method may need to be determined empirically).

  • Stir until the oxidation is complete.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,4-disubstituted isoxazole.

References

Sources

Preventing N-O bond cleavage in isoxazole rings during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for a common challenge in the synthesis and manipulation of these valuable heterocyclic scaffolds: preventing unwanted N-O bond cleavage of the isoxazole ring.

The isoxazole ring is a privileged scaffold in medicinal chemistry, but its inherent reactivity, particularly the lability of the N-O bond, can lead to undesired ring-opening reactions during synthetic manipulations.[1][2] This guide offers a structured approach to understanding and mitigating these stability issues, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative is decomposing during workup or purification. What are the likely causes?

A1: The isoxazole ring's stability is highly dependent on the reaction and workup conditions. The N-O bond is susceptible to cleavage under several conditions:

  • Strongly Basic Conditions: Certain isoxazoles, particularly those that are 3-unsubstituted, can undergo ring-opening in the presence of strong bases.[3] This is often initiated by the deprotonation of the C3 proton, leading to ring cleavage.[2]

  • Reductive Conditions: Catalytic hydrogenation is a well-known method for cleaving the N-O bond, which can be an intended synthetic step but is often an undesired side reaction.[2][3]

  • Photochemical Conditions: Exposure to UV irradiation can induce the rearrangement of the isoxazole ring, often proceeding through the cleavage of the weak N-O bond.[1][3]

  • Transition Metals: The presence of certain transition metals can catalyze the cleavage of the N-O bond.[3]

  • Elevated Temperatures: Thermal decomposition of isoxazoles can occur, leading to fragmentation of the ring.[4]

If you suspect decomposition, it is advisable to employ milder workup procedures, avoid extremes of pH, and protect your compound from light if it is potentially photosensitive.

Q2: I am observing N-O bond cleavage during a catalytic hydrogenation reaction. How can I prevent this while still reducing another functional group in my molecule?

A2: This is a classic chemoselectivity challenge. The N-O bond is prone to reductive cleavage. To selectively reduce another functional group, consider the following strategies:

  • Catalyst Selection: The choice of catalyst is critical. While powerful catalysts like Raney Nickel are known to cleave the N-O bond, you might have success with less reactive catalysts.[5] For instance, in some cases, specific catalyst systems like Raney nickel/AlCl3 have been used for controlled cleavage, suggesting that modifications to the catalyst system can alter its reactivity profile.[5]

  • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes disfavor the N-O bond cleavage.

  • Alternative Reducing Agents: Instead of catalytic hydrogenation, consider alternative reducing agents that are less likely to affect the isoxazole ring. The choice of reagent will depend on the functional group you are trying to reduce.

Q3: How do substituents on the isoxazole ring affect its stability?

A3: Substituents play a crucial role in the stability of the isoxazole ring. Their electronic and steric properties can either stabilize or destabilize the ring towards cleavage.

  • Electron-withdrawing groups can activate the ring towards nucleophilic attack, which can sometimes be a prelude to ring-opening.

  • Substituents at the C3 and C5 positions can influence the propensity for ring-opening. For example, a bulky substituent might sterically hinder the approach of a reagent, thereby protecting the ring. The presence of a methyl group at the C3 position of the anti-inflammatory drug leflunomide was shown to prevent the metabolic N-O bond cleavage that occurs with the unsubstituted parent drug.[6]

  • Aryl substituents are often used to enhance the stability and tune the properties of the isoxazole ring.[7]

Troubleshooting Guides

Problem 1: Unwanted Isoxazole Ring Opening Under Basic Conditions

Symptoms: You observe the formation of byproducts consistent with a ring-opened isoxazole (e.g., β-amino enones) after treating your compound with a base.

Causality: The N-O bond of the isoxazole ring is susceptible to cleavage under basic conditions, a reaction that is often temperature-dependent. For instance, the isoxazole-containing drug Leflunomide shows increased decomposition at basic pH, and this process is significantly faster at 37°C compared to 25°C.[8]

Decision-Making Workflow for Mitigation:

start Ring Opening Under Basic Conditions Observed q1 Is a strong base necessary for the desired transformation? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol2 Lower the reaction temperature. a1_yes->sol2 sol1 Use a weaker, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). a1_no->sol1 sol3 If possible, modify the isoxazole with a stabilizing substituent. sol2->sol3 sol4 Consider alternative synthetic routes that avoid strongly basic conditions. sol3->sol4 start Photochemical Rearrangement to Oxazole Observed q1 Is the reaction light-sensitive? start->q1 a1_yes Yes q1->a1_yes sol1 Protect the reaction from light by wrapping the flask in aluminum foil. a1_yes->sol1 sol2 Perform the reaction in the dark. sol1->sol2 q2 Can the desired transformation be achieved under thermal conditions? sol2->q2 a2_yes Yes q2->a2_yes sol3 Explore thermal alternatives to the photochemical reaction. a2_yes->sol3

Caption: Workflow for preventing photochemical isoxazole rearrangement.

References

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. - ResearchGate. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI. Available at: [Link]

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water - RSC Publishing. Available at: [Link]

  • Proposed mechanism for ring-opening and isomerization reactions of substrate 1. - ResearchGate. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. Available at: [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines | ACS Organic & Inorganic Au. Available at: [Link]

  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Publications. Available at: [Link]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent | Request PDF - ResearchGate. Available at: [Link]

  • Ring-Opening Fluorination of Isoxazoles - ResearchGate. Available at: [Link]

  • Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC - NIH. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. Available at: [Link]

  • Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. Available at: [Link]

  • Magnetic Nanoparticles: A Green Catalyst for the Synthesis of Isoxazole Scaffolds (A Review) - ResearchGate. Available at: [Link]

  • Isoxazole Functionalized Crosslinked Resin Complexes of Transition Metals as Polymeric Catalysts for Hydrogen Peroxide Decomposition - Oriental Journal of Chemistry. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study - ACS Publications. Available at: [Link]

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Identifying and removing impurities in Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important isoxazole derivative. Here, we address frequently encountered issues, provide in-depth troubleshooting guides, and detail validated protocols to ensure the highest purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purity of this compound.

Q1: What are the most common impurities I might encounter in my synthesis?

A1: Impurities can arise from several sources including unreacted starting materials, side-products from competing reaction pathways, and degradation of the final product.[1][2] Key potential impurities include:

  • Unreacted Starting Materials: Residual 2-chlorobenzaldehyde, methyl acetoacetate, or hydroxylamine.

  • Side-Products: Formation of regioisomers if the diketone intermediate is unsymmetrical, or by-products from the self-condensation of methyl acetoacetate. The classical Hantzsch synthesis, which shares mechanistic similarities, is known to produce various side-products if conditions are not optimized.[3][4]

  • Degradation Products: The isoxazole ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[5][6][7] This can lead to the formation of β-amino enones or other ring-opened species.

Q2: My final product has a persistent yellow tint. What could be the cause?

A2: A yellow coloration often indicates the presence of colored impurities or degradation products.[8] This could be due to trace amounts of unreacted starting materials or by-products that possess chromophores. It is also possible that minor degradation of the isoxazole ring has occurred. The first step in addressing this is to decolorize the solution during recrystallization.

Q3: I'm seeing a low yield after purification. What are the likely causes?

A3: Low yield is a common issue that can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Suboptimal Purification: Significant product loss can occur during purification.[9] For recrystallization, using too much solvent or a solvent in which the product is too soluble at cold temperatures will result in a lower recovery.[9] During column chromatography, improper solvent polarity can lead to poor separation or irreversible adsorption of the product to the stationary phase.[10]

  • Product Degradation: As mentioned, the isoxazole ring can be labile under certain conditions.[6][7] Ensure that the pH and temperature of your workup and purification steps are controlled.

Q4: Is the isoxazole ring stable during workup and purification?

A4: The 3,5-disubstituted isoxazole ring is generally considered fairly stable to oxidizing agents, acids, and bases.[5] However, this stability is not absolute. Studies on other isoxazole-containing compounds have shown that the ring can be susceptible to base-catalyzed hydrolysis, with the rate of degradation increasing with both pH and temperature.[6][7] It is therefore prudent to avoid prolonged exposure to strong bases and high temperatures during aqueous workups.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification process.

Problem 1: Low Purity Detected by HPLC After Initial Synthesis

If your initial HPLC analysis shows multiple impurity peaks, a logical approach is needed to identify and eliminate them.

G cluster_0 cluster_1 cluster_2 cluster_3 A Low Purity by HPLC B Characterize Peaks A->B  First Step C Compare Retention Times with Starting Materials B->C D Analyze by LC-MS B->D E Impurity Identified as Starting Material C->E  Match Found F Impurity is Unknown (Byproduct/Degradant) D->F  No Match G Optimize Reaction: - Increase reaction time - Adjust stoichiometry E->G  Solution H Select Purification Method F->H  Solution I Recrystallization H->I J Column Chromatography H->J

Caption: Troubleshooting workflow for low purity.

Step-by-Step Troubleshooting:
  • Identify Known Impurities: Compare the retention times of the impurity peaks with authentic standards of your starting materials (2-chlorobenzaldehyde, methyl acetoacetate).

  • Characterize Unknown Impurities: For peaks that do not correspond to starting materials, use hyphenated techniques like LC-MS to obtain molecular weight information.[1][11][12] This can help propose structures for by-products or degradation products.

  • Select an Appropriate Purification Strategy:

    • If the primary impurities are unreacted starting materials, optimizing the reaction (e.g., adjusting stoichiometry, increasing reaction time) may be the most effective solution.

    • For removing by-products and other impurities, purification is necessary. Recrystallization is the preferred first choice for crystalline solids.[8][13][14] If recrystallization fails to provide adequate purity, column chromatography is a more powerful alternative.[10][15]

Problem 2: Product Fails to Crystallize or "Oils Out" During Recrystallization

"Oiling out," where the solute separates as a liquid instead of a solid, is a common recrystallization problem.[10]

Potential Causes & Solutions:
  • Solution Cooled Too Quickly: Rapid cooling can lead to supersaturation and precipitation of an oil rather than slow crystal growth.[14]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool slowly and undisturbed.[9][10]

  • High Impurity Level: The presence of significant impurities can depress the melting point of the mixture and inhibit crystal lattice formation.[10]

    • Solution: Attempt a pre-purification step, such as a quick filtration through a small plug of silica gel, to remove baseline impurities before recrystallization.[16]

  • Inappropriate Solvent: The chosen solvent may not be ideal.

    • Solution: Perform new solubility tests to find a better solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).[9] The ideal solvent should dissolve the compound well when hot but poorly when cold.[8]

Problem 3: Poor Separation During Column Chromatography

When column chromatography results in overlapping peaks or streaking, several factors could be at play.[10]

Potential Causes & Solutions:
  • Incorrect Solvent System: The polarity of the mobile phase (eluent) is critical for good separation.[15]

    • Solution: Use TLC to systematically test different solvent systems. If compounds are moving too quickly (high Rf value), decrease the eluent's polarity. If they are moving too slowly (low Rf value), increase the polarity.[10]

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.[10]

    • Solution: As a general rule, the sample load should be 1-5% of the mass of the stationary phase (silica gel).[10] Use a larger column for larger quantities.

  • Compound Degradation on Silica: Silica gel is slightly acidic and can cause degradation of sensitive compounds.

    • Solution: Test the stability of your compound by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, consider deactivating the silica by flushing the column with a solvent system containing a small amount of triethylamine (0.1-1%) or switch to a different stationary phase like neutral alumina.[10][16]

Section 3: Experimental Protocols & Data

This section provides detailed protocols for the identification and removal of impurities.

Protocol 1: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.[1]

Objective: To determine the purity of the synthesized this compound and quantify any impurities.

Workflow Diagram:

G A Sample Preparation (Dilute in Mobile Phase) B HPLC Injection A->B C Chromatographic Separation B->C D UV Detection C->D E Data Analysis (Peak Integration) D->E

Caption: HPLC analysis workflow.

Method Parameters: The following provides a starting point for method development. Optimization may be required.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Procedure:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample.

  • Analyze the resulting chromatogram. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[13][14]

Objective: To remove impurities from crude this compound by crystallization.

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise. A good solvent will dissolve the compound when hot but not when cold.[8] A common and effective system for esters is an ethanol/water or ethyl acetate/hexane mixture.[17][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9]

  • Decolorization (if necessary): If the solution is colored, add a small amount (spatula tip) of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9][14]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[8][9]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.[8]

Protocol 3: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[15]

Objective: To purify the target compound from closely related impurities that could not be removed by recrystallization.

Procedure:

  • Solvent System Selection: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[10][19]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[16]

  • Elution: Add the prepared mobile phase to the top of the column and begin collecting fractions. The polarity of the solvent can be gradually increased (gradient elution) to elute more polar compounds.[10][15]

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.[15][19]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Summary of Potential Impurities

The table below summarizes likely impurities, their origin, and key analytical identifiers.

Impurity NamePotential OriginKey Analytical Identifier (LC-MS)
2-ChlorobenzaldehydeUnreacted Starting MaterialExpected molecular ion corresponding to C₇H₅ClO
Methyl AcetoacetateUnreacted Starting MaterialExpected molecular ion corresponding to C₅H₈O₃
HydroxylamineUnreacted Starting MaterialHighly polar, may elute in the solvent front
Regioisomeric IsoxazoleSide ReactionSame molecular ion as the product, but different retention time
β-Amino EnoneRing-opening/DegradationExpected molecular ion corresponding to ring-opened product

References

  • synthetic reactions using isoxazole compounds. und.ac.id.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Thermo Fisher Scientific.
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2022).
  • Impurity Profiling in different analytical techniques. (2024). IJNRD.
  • Recrystalliz
  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters.
  • Recrystallization. University of California, Los Angeles.
  • RECRYSTALLIZ
  • Recrystalliz
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • METHYL 3-(2-CHLOROPHENYL)
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Column Chromatography. University of Colorado Boulder.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • Comparative analysis of different synthetic routes to isoxazole-5-carboxyl
  • Column Chrom
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025).
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Purification: Tips for Flash Column Chrom
  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Hantzsch pyridine synthesis - overview. ChemTube3D.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC.
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025).
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2025).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride.
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Journal of the Iranian Chemical Society.

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Technical Support Center: Scaling Up the Synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and scalable synthesis. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing drug discovery programs.[1][2]

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in isoxazole synthesis and can be attributed to several factors, including the integrity of starting materials, reaction conditions, and the stability of intermediates.[3] A systematic approach is crucial for identifying the root cause.

Troubleshooting & Optimization Flowchart:

start Low or No Yield Observed sub1 Check Starting Material Integrity start->sub1 First Step sub2 Optimize Reaction Conditions sub1->sub2 If materials are pure sub1_sol1 Purity of 2-chlorobenzaldehyde oxime and ethyl acetoacetate sub1->sub1_sol1 sub1_sol2 Reactivity of reagents (e.g., base, chlorinating agent) sub1->sub1_sol2 sub3 Evaluate Intermediate Stability sub2->sub3 If conditions are optimized sub2_sol1 Temperature Control sub2->sub2_sol1 sub2_sol2 Reaction Time sub2->sub2_sol2 sub2_sol3 Solvent and Base Selection sub2->sub2_sol3 sub3_sol1 In situ generation of nitrile oxide sub3->sub3_sol1 sub3_sol2 Minimize dimerization to furoxans sub3->sub3_sol2

Caption: A flowchart for troubleshooting low yields.

Potential Solutions & Explanations:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials, particularly the 2-chlorobenzaldehyde oxime and the β-ketoester (e.g., ethyl acetoacetate). Impurities can interfere with the reaction.

    • Reactivity: The reactivity of 1,3-dicarbonyl compounds can be affected by their keto-enol tautomerism. For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[3]

  • Reaction Conditions:

    • Temperature: Isoxazole synthesis can be temperature-sensitive. Some reactions require precise temperature control to proceed efficiently.[3] Exceedingly high temperatures can lead to decomposition.

    • Reaction Time: Insufficient reaction time can lead to low conversion, while excessively long times may result in product degradation or the formation of byproducts.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • Solvent and Base: The choice of solvent and base is critical. For instance, in 1,3-dipolar cycloadditions, solvents like acetonitrile may provide better yields than DMSO or DMF in certain cases.[5] The base is crucial for the deprotonation steps and its strength should be optimized.

  • Intermediate Stability (for 1,3-Dipolar Cycloadditions):

    • Nitrile Oxide Dimerization: Nitrile oxides are reactive intermediates prone to dimerization to form furoxans, especially at high concentrations.[3][6] To minimize this, generate the nitrile oxide in situ. Slow addition of the nitrile oxide precursor to the reaction mixture can also help.[3]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] Regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[3]

Decision Tree for Improving Regioselectivity:

start Mixture of Regioisomers Observed sub1 Modify Reaction Conditions start->sub1 sub2 Modify Reactants start->sub2 sub1_sol1 Adjust pH (acidic conditions often favor one isomer) sub1->sub1_sol1 sub1_sol2 Change Solvent (e.g., EtOH vs. MeCN) sub1->sub1_sol2 sub1_sol3 Add a Lewis Acid Catalyst (e.g., BF3·OEt2) sub1->sub1_sol3 sub2_sol1 Use β-enamino diketone derivatives for better control sub2->sub2_sol1 sub2_sol2 Modify electronic properties of the alkyne or nitrile oxide sub2->sub2_sol2

Caption: A decision-making flowchart for addressing regioselectivity.

Potential Solutions & Explanations:

  • Modify Reaction Conditions:

    • pH Adjustment: In the Claisen isoxazole synthesis, acidic conditions often favor the formation of one regioisomer.

    • Solvent Polarity: The polarity of the solvent can significantly influence regioselectivity.[3] Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile).

    • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can control the regioselectivity in syntheses involving β-enamino diketones.[3]

  • Modify Reactants:

    • β-Enamino Diketones: Using β-enamino diketone derivatives instead of the 1,3-dicarbonyl compound itself can provide better regiocontrol.[3]

Issue 3: Difficulties in Product Purification

Question: I'm having trouble purifying my 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivative. What are the best strategies?

Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[3]

Purification Strategies:

StrategyDescriptionKey Considerations
Column Chromatography The most common method for purification.Solvent System Screening: Systematically screen different solvent systems using TLC to achieve the best separation. A mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation.[3]
Recrystallization Effective for obtaining highly pure crystalline products.Solvent Selection: The ideal solvent should dissolve the compound at high temperatures but not at room temperature. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.
Chemical Derivatization In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.[3]This is a more advanced technique and requires careful planning of the derivatization and deprotection steps.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives?

A1: The two most common and versatile methods for synthesizing the isoxazole ring are:

  • Reaction of a 1,3-dicarbonyl compound with hydroxylamine (Claisen Isoxazole Synthesis): This involves the condensation of a β-ketoester, such as ethyl 2-chloro-acetoacetate, with 2-chlorobenzaldehyde oxime.[3]

  • 1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of a nitrile oxide (generated in situ from 2-chlorobenzaldehyde oxime) with an alkyne (the dipolarophile).[3][7] This method is often highly efficient and regioselective.[3]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. What could be the cause?

A2: The isoxazole ring can be sensitive to certain conditions due to the relatively weak N-O bond.[3] Ring cleavage can occur under:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[3]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[3]

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[3][8] If you suspect product decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and protecting the compound from light if it is photosensitive.[3]

Q3: What are the key safety precautions to consider when scaling up the synthesis of these isoxazole derivatives?

A3: Standard laboratory safety practices should always be followed. Specific hazards in isoxazole synthesis include:

  • Nitrile Oxides: These are reactive intermediates that should be handled with care. It is best to generate them in situ to avoid isolation.[3]

  • Reagents and Solvents: Many of the reagents and solvents used, such as strong acids, bases, and organic solvents, have their own specific hazards.[3][9] Always consult the Safety Data Sheet (SDS) for each chemical before use.[3]

  • Exothermic Reactions: Some steps in the synthesis may be exothermic. When scaling up, ensure adequate cooling and monitoring of the reaction temperature to prevent runaways.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[9]

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldehyde oxime, followed by its cycloaddition with ethyl acetoacetate.

Step-by-Step Methodology:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde oxime (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent (e.g., ethanol).[4]

  • Base Addition: Add a base, such as sodium acetate (1.5 eq), to the mixture.[4]

  • In situ Nitrile Oxide Generation: Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 eq), to the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[3]

  • Reaction: Stir the reaction mixture at room temperature for the optimized reaction time (typically several hours).

  • Workup: After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.[3]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

IV. References

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Retrieved from

  • ResearchGate. (n.d.). Gram scale synthesis of isoxazole and pyrazole. Retrieved from [Link]

  • Spencer, J., et al. (2018). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Tetrahedron, 74(38), 5536-5543.

  • Google Patents. (n.d.). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Retrieved from

  • Al-Maw G, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1093.

  • Kallman, N. J., et al. (2014). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Process Research & Development, 18(11), 1364-1373.

  • McMurry, J. E. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 70.

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • Flook, M. M., et al. (2011). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 50(18), 9035-9041.

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Kumar, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32998-33022.

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • YouTube. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solid‐Supported Synthesis of Isoxazole‐Substituted 1,4‐Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Retrieved from [Link]

  • 773 Discovery Chemistry & Services. (n.d.). 3-(2-chlorophenyl)-n-(2 5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1563.

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.

Sources

Challenges in the purification of regioisomers of isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Isoxazole Regioisomers

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to address the significant, yet often underestimated, challenge of purifying regioisomers of isoxazole compounds. The formation of regioisomers is a frequent outcome in common synthetic routes like 1,3-dipolar cycloadditions, and their separation is critical as different isomers can exhibit vastly different biological activities and physicochemical properties.[1][2][3]

This resource provides field-proven insights and practical troubleshooting strategies to navigate these complex separations, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my 3,5-disubstituted isoxazole regioisomers so difficult to separate by standard flash chromatography?

A: The primary challenge lies in their similar physicochemical properties. Regioisomers have the same molecular weight and often possess very similar polarities and shapes. This results in nearly identical interactions with the stationary phase (e.g., silica gel) and similar solubility in the mobile phase, leading to co-elution or poor resolution.[1][4] The subtle differences in the dipole moments and hydrogen bonding capabilities between, for example, a 3-aryl-5-alkylisoxazole and a 5-aryl-3-alkylisoxazole, are often insufficient for effective separation with standard solvent systems like ethyl acetate/hexane.

Q2: What is the first and most crucial step I should take when developing a separation method?

A: Thorough Thin-Layer Chromatography (TLC) screening is paramount. Before committing to a large-scale column, screen a diverse range of solvent systems. Don't limit yourself to standard ethyl acetate/hexane. Explore solvents that offer different selectivities by introducing varied intermolecular forces. For example, replacing a protic solvent like methanol with an aprotic one like acetonitrile can drastically alter separation due to different hydrogen bonding interactions.[5] Also, consider adding modifiers like dichloromethane (DCM) or a small percentage of triethylamine (TEA) or acetic acid (AcOH) to sharpen peaks and improve resolution.[1]

Q3: How can I be certain about the structural assignment of my separated regioisomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool. While simple 1H or 13C NMR can sometimes be ambiguous due to similar chemical shifts, advanced 2D NMR techniques are decisive.[6][7] Specifically, the Nuclear Overhauser Effect (NOE) is invaluable. An NOE experiment reveals through-space proximity between protons.[8] For instance, irradiating a proton on a substituent at the C3 position should show an NOE correlation to the isoxazole H4 proton, whereas irradiating a substituent at C5 would not, thus confirming the regiochemistry. 1H-15N HMBC can also be used to establish connectivity between protons and the ring nitrogen, definitively distinguishing isomers.[9]

Q4: My regioisomers are completely inseparable by flash chromatography. What is my next best option?

A: When standard flash chromatography fails, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the logical next steps.[4][10] Preparative HPLC offers superior resolving power due to the use of smaller particle size stationary phases and a wider variety of available column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).[11][12][13] SFC is particularly advantageous for its speed, reduced solvent consumption, and excellent capability in separating isomers.[10][14]

Troubleshooting Guide 1: Optimizing Flash Chromatography

Issue: Co-elution or poor separation (ΔRf < 0.1) of isoxazole regioisomers on silica gel using a standard hexane/ethyl acetate gradient.

This guide provides a systematic workflow to enhance resolution. The key is to move beyond standard solvent systems and explore alternative stationary phases and modifiers that can exploit the subtle electronic and steric differences between the isomers.

Workflow for Method Development

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start -> tlc_screen; tlc_screen -> eval_tlc; eval_tlc -> run_column [label=" Yes "]; eval_tlc -> add_modifier [label=" No / Marginal "]; add_modifier -> eval_modifier; eval_modifier -> run_column [label=" Yes "]; eval_modifier -> alt_phase [label=" No "]; alt_phase -> run_column; run_column -> end_success; alt_phase -> end_fail [style=dashed]; } dot Caption: Systematic workflow for optimizing flash chromatography.

Step-by-Step Protocol
  • Initial TLC Screening:

    • Prepare TLC plates with your regioisomeric mixture.

    • Develop plates in parallel using the solvent systems listed in the table below. The goal is to find a system that maximizes the difference in retention factor (ΔRf).

    • Rationale: Different solvents interact with your compounds via different mechanisms (dipole-dipole, hydrogen bonding). Toluene, for example, can have π-π stacking interactions with aromatic substituents, which can differentiate isomers. Acetonitrile is a polar aprotic solvent that can provide unique selectivity compared to protic solvents like alcohols.[5]

  • Solvent System Comparison Table:

Solvent System (v/v)Polarity Index (Approx.)Primary Interaction TypeCommon Application Notes
Hexane / Ethyl Acetate4.4 (for EtOAc)Dipole-Dipole, H-Bond AcceptorStandard starting point; often insufficient for regioisomers.
Hexane / Dichloromethane (DCM)3.1 (for DCM)Dipole-DipoleGood for less polar compounds; can improve separation of isomers with different dipole moments.
Toluene / Ethyl Acetate2.4 (for Tol)π-π Stacking, Dipole-DipoleHighly effective for isomers containing aromatic rings. Can significantly alter elution order.
Hexane / Methyl tert-butyl ether (MTBE)2.5 (for MTBE)H-Bond Acceptor (Sterically Hindered)Less aggressive H-bonding than EtOAc; can provide unique selectivity.
Hexane / Acetonitrile (MeCN)5.8 (for MeCN)Strong Dipole-DipoleAprotic nature avoids H-bond donation, offering different selectivity than alcohols.[5]
  • Employ Modifiers (If Needed):

    • If a solvent system shows promise but separation is still marginal, add a small amount (0.1-1%) of an acid or base.

    • Triethylamine (TEA): Use if your compounds have basic moieties or if you observe tailing on the silica. It deactivates acidic silanol groups.

    • Acetic Acid (AcOH): Use if your compounds are acidic. It can improve peak shape and resolution.[1]

  • Consider Alternative Stationary Phases:

    • If silica gel fails, the isomer's interactions with a different surface may be more distinct.

    • Alumina (Basic, Neutral, or Acidic): Excellent for separating compounds based on specific electronic interactions.

    • Reversed-Phase (C18): Separates based on hydrophobicity. The regioisomer that is slightly more non-polar will be retained longer.

    • Cyano or Amino-propyl Phases: Offer different polarities and selectivities compared to standard silica.

Troubleshooting Guide 2: Strategic Crystallization

Issue: The purified regioisomeric mixture is an oil, or both isomers co-crystallize from standard solvents.

Fractional crystallization is a powerful, often overlooked technique that can yield highly pure material without chromatography. Success depends on exploiting subtle differences in the crystal lattice energies and solubilities of the regioisomers.[15][16]

Protocol for Fractional Crystallization
  • Solvent Screening:

    • The ideal single solvent is one in which your mixture is sparingly soluble at room temperature but fully soluble upon heating.

    • Alternatively, find a solvent pair: a "good" solvent in which the mixture is highly soluble (e.g., DCM, Acetone) and an "anti-solvent" in which it is insoluble (e.g., Hexane, Heptane, Water).[16][17]

  • Execution (Anti-Solvent Method):

    • Dissolve the isomeric mixture in the minimum amount of the "good" solvent at room temperature.

    • Slowly add the "anti-solvent" dropwise with stirring until persistent cloudiness (nucleation) is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate, achieving a supersaturated solution.

    • Cover the vessel and allow it to stand undisturbed. Slow cooling or very slow evaporation of the more volatile solvent can promote the growth of high-quality crystals of a single isomer.[17]

  • Seeding (If Available):

    • If you have a tiny amount of pure crystal of one isomer (from a previous separation, perhaps), add a single seed crystal to the supersaturated solution. This will template the crystallization of that specific isomer, dramatically improving selectivity.

  • Analysis and Iteration:

    • Once crystals form, filter the solid and wash with a small amount of cold anti-solvent.

    • Analyze both the crystals and the mother liquor by TLC or HPLC. Often, the mother liquor will be enriched in the other isomer.

    • The process can be repeated on the mother liquor to isolate the second isomer. It may take several cycles to achieve high purity.[15]

Troubleshooting Guide 3: Definitive Spectroscopic Confirmation

Issue: You have successfully separated two compounds, but you cannot definitively assign which is the 3,5- and which is the 5,3-regioisomer.

The chemical shift of the isoxazole H-4 proton is a useful clue; it is influenced by the electronic nature of the substituents at C3 and C5.[18] However, for unambiguous proof, 2D NMR is the gold standard.

Logical Flow for Spectroscopic Assignment

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start -> proton_nmr; proton_nmr -> noe_exp; noe_exp -> irradiate_r1; noe_exp -> irradiate_r2; irradiate_r1 -> observe_h4; irradiate_r2 -> observe_h4_2; observe_h4 -> assign_3_sub [label=" Yes "]; observe_h4 -> assign_5_sub [label=" No "]; observe_h4_2 -> assign_3_sub_2 [label=" Yes "]; observe_h4_2 -> assign_5_sub_2 [label=" No "]; } dot Caption: Decision tree for assigning regioisomer structure using NOE.

Experimental Protocol: 1D NOE Difference Spectroscopy
  • Sample Preparation: Prepare a standard, reasonably concentrated NMR sample (~5-10 mg in 0.6 mL of deuterated solvent). Ensure the sample is free of paramagnetic impurities.

  • Acquire Standard 1H NMR: Obtain a high-quality 1H spectrum to identify the chemical shifts of the key protons: the isoxazole H-4 singlet and the protons on the substituents (e.g., the benzylic CH2 or aryl protons closest to the isoxazole ring).

  • Set up the NOE Experiment:

    • This is a standard experiment on modern spectrometers. You will create a list of frequencies to irradiate.

    • Select the frequency of the protons on the substituent you want to test (e.g., the CH3 group in a 3-methyl-5-phenylisoxazole).

  • Acquire Data: The experiment acquires a "control" spectrum (off-resonance irradiation) and an "irradiated" spectrum. The spectrometer software subtracts the control from the irradiated spectrum.

  • Analyze the Difference Spectrum:

    • If the irradiated substituent is at the C3 position, you will see a positive signal (an enhancement) at the chemical shift of the H-4 proton in the difference spectrum. This is because these protons are close in space (< 5 Å).[8]

    • If the irradiated substituent is at the C5 position, there will be no corresponding enhancement of the H-4 proton signal, as it is too far away.

    • This provides unambiguous proof of connectivity and structure.

By systematically applying these chromatographic, crystallization, and spectroscopic strategies, researchers can confidently overcome the challenges of isoxazole regioisomer purification, ensuring the production of high-quality materials for downstream applications.

References

  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Iowa State University, et al.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. NIH.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed.
  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE.
  • How to separate these regioisomers? : r/OrganicChemistry. Reddit.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Oxford Instruments.
  • 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Georgia State University.
  • How can I modify my flash chromatography method to separate chemically similar compounds? Biotage.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
  • Navigating the Maze of Molecular Similarity: A Guide to Chromatographic Separation of OMDM-6 Regioisomers. Benchchem.
  • Process for crystallizing and separating different diisocyanate isomers. Google Patents.
  • Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. MDPI.
  • Preparative HPLC Systems. Shimadzu.
  • [WEBINAR] Crystallization strategies for yield and chiral purity improvement. APC.
  • Principles in preparative HPLC. University of Warwick.
  • Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.
  • Application Compendium Solutions for Preparative HPLC. Agilent.
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.

Sources

Improving the stability of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate (CAS No. 4357-94-2). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Maintaining the purity and stability of research compounds is critical for generating reproducible and reliable experimental data. This guide provides a comprehensive overview of the compound's stability profile, potential degradation pathways, and actionable protocols to mitigate these risks during long-term storage.

Compound Profile: Structural Features and Stability Concerns

This compound is a substituted isoxazole derivative. Its structure contains two key functional groups that are susceptible to degradation under suboptimal storage conditions:

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under various conditions, including exposure to UV light or strong acids/bases.[1][2]

  • The Methyl Ester Group: The methyl carboxylate is susceptible to hydrolysis, a reaction with water that converts the ester into its corresponding carboxylic acid, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, and methanol.[3][4] This reaction can be catalyzed by trace amounts of acid or base.

Understanding these potential liabilities is the first step toward designing an effective long-term storage strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: Based on its structure, the most common degradation pathway under typical laboratory conditions is the hydrolysis of the methyl ester group.[4][5] This is often initiated by atmospheric moisture, especially if the compound is stored in a non-hermetically sealed container or in a humid environment. The second most likely pathway, particularly with exposure to light, is the photochemical degradation of the isoxazole ring.[1]

Q2: How can I tell if my sample has degraded?

A2: Visual inspection may reveal changes such as discoloration (from a pale yellow or cream powder to a darker brown) or changes in texture (clumping due to moisture absorption).[6] However, the most reliable method is analytical. A loss of purity can be quantitatively assessed by techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[7] The appearance of a new peak corresponding to the carboxylic acid derivative is a strong indicator of hydrolysis.

Q3: What are the absolute ideal storage conditions for this compound?

A3: For maximal long-term stability, the compound should be stored at -20°C , under an inert atmosphere (argon or nitrogen) , and protected from light in a tightly sealed, amber glass vial.

Q4: I don't have access to an inert atmosphere glovebox. What is the next best option?

A4: If an inert atmosphere is not feasible, the next best practice is to use a container with a very tight seal, such as a vial with a PTFE-lined cap. Before sealing, you can gently flush the headspace of the vial with an inert gas. Additionally, placing the sealed vial inside a desiccator containing a drying agent (like silica gel) at the recommended temperature will significantly reduce exposure to moisture.

Troubleshooting Guide: Stability Issues

This section addresses specific issues you might encounter and provides a logical path to resolution.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of Purity on HPLC/LC-MS 1. Hydrolysis: Exposure to moisture. 2. Photodegradation: Exposure to UV or ambient light. 3. Thermal Degradation: Storage at elevated temperatures.1. Confirm Identity of Impurity: Use Mass Spectrometry (MS) to confirm if the new peak's mass corresponds to the carboxylic acid degradant.[7] 2. Review Storage Protocol: Check temperature logs, container seals, and light exposure. 3. Implement Corrective Actions: Store future samples under the ideal conditions outlined in the protocols below. Consider re-purifying the degraded material if necessary.
Compound Discoloration (Darkening) 1. Oxidation/Photodegradation: Often caused by prolonged exposure to air and light.[8] 2. Presence of Impurities: Trace impurities from synthesis may catalyze degradation.1. Perform Purity Analysis: Use HPLC to quantify the extent of degradation.[9] 2. Protect from Light: Immediately transfer the material to an amber vial or wrap the existing container in aluminum foil. 3. Store Under Inert Gas: If purity is critical, future handling should be under an inert atmosphere.
Poor Solubility / Inconsistent Results 1. Partial Hydrolysis: The resulting carboxylic acid has different solubility properties than the parent methyl ester, which can affect experimental outcomes. 2. Moisture Absorption: The compound may have absorbed water, changing its effective concentration when weighed.1. Dry the Sample: Dry a small aliquot of the compound under a high vacuum for several hours before use. 2. Re-test Purity: Analyze the sample via HPLC to check for degradation.[10] 3. Use Fresh Aliquots: For critical experiments, use a fresh, unopened vial of the compound if available.

Experimental Protocols & Methodologies

Protocol 1: Recommended Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life of this compound.

Materials:

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas source with tubing

  • -20°C freezer

  • Laboratory desiccator with fresh desiccant (e.g., silica gel)

  • Parafilm or other sealing film

Procedure:

  • Aliquot: If you have a large batch, aliquot the compound into smaller, single-use vials. This prevents repeated warming/cooling cycles and moisture exposure for the bulk material.

  • Inert Atmosphere: Place the open vial(s) in a glovebox or use a gentle stream of argon or nitrogen to displace the air in the vial for 30-60 seconds.

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap.

  • Secure Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture ingress.

  • Protect from Light: Ensure the vial is amber glass. If not, wrap it completely in aluminum foil.

  • Store Cold: Place the sealed vial inside a laboratory desiccator.

  • Final Placement: Place the desiccator in a -20°C freezer. Log the date and storage conditions.

Protocol 2: Setting Up an Accelerated Stability Study

This protocol helps predict long-term stability by subjecting the compound to stress conditions.

Materials:

  • HPLC or LC-MS system with a validated analytical method.[7]

  • Climate-controlled stability chambers (e.g., 40°C/75% RH)

  • UV light chamber

  • Reference standard (a highly pure, freshly opened sample stored at -80°C)

  • Multiple vials of the test compound

Procedure:

  • Initial Analysis (T=0): Analyze the reference standard and the test compound using a validated HPLC method to establish the initial purity and impurity profile.

  • Sample Preparation: Prepare and seal multiple vials of the compound as per the storage protocol.

  • Stress Conditions:

    • Thermal Stress: Place vials in a 40°C/75% relative humidity (RH) chamber.

    • Photostability Stress: Place vials in a photostability chamber according to ICH Q1B guidelines. Include a dark control (wrapped in foil) in the same chamber.

    • Control: Keep one set of vials under the ideal long-term storage conditions (-20°C, dark, desiccated).

  • Time Points: Pull one vial from each stress condition at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample by HPLC and compare the purity and impurity profile to the T=0 data and the control sample.

  • Evaluation: A significant loss of purity (>2%) or the emergence of a major degradant (>0.5%) under accelerated conditions indicates potential long-term stability issues.

Visualizing Degradation & Troubleshooting

Primary Degradation Pathways

The following diagram illustrates the two most probable chemical degradation routes for the compound.

G cluster_main This compound cluster_products Degradation Products cluster_conditions main_compound Main Compound (Ester) hydrolysis_cond Moisture (H₂O) Acid/Base Catalyst photo_cond UV Light (hν) hydrolysis_product Carboxylic Acid + Methanol photo_product Ring-Opened/Rearranged Products (e.g., Oxazole) hydrolysis_cond->hydrolysis_product Hydrolysis photo_cond->photo_product Photodegradation

Caption: Key degradation pathways for the target compound.

Troubleshooting Workflow for Stability Issues

Use this flowchart to diagnose and resolve stability problems methodically.

start Stability Issue Observed (e.g., Low Purity, Discoloration) check_purity Analyze by HPLC/LC-MS vs. Reference Standard start->check_purity decision Is Degradation Confirmed? check_purity->decision identify Identify Degradant(s) by MS decision->identify Yes no_degradation Issue is Not Chemical Degradation (Consider Weighing Error, Solvent, etc.) decision->no_degradation No review Review Storage & Handling History (Temp, Light, Moisture) identify->review implement Implement Corrective Actions: - Use Ideal Storage Protocol - Aliquot Material - Re-evaluate Handling Procedures review->implement end Issue Resolved implement->end

Caption: A logical workflow for troubleshooting compound stability.

References

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Zoloff, M. E., de Rossi, R. H., & Granados, A. M. (2006). Proximity effects. Part 4. Alkaline hydrolysis of methyl carboxylates, alkyl acetates, and alkyl carboxylates. Steric effects in carboxylic acid derivatives and related systems. The Journal of Organic Chemistry, 71(6), 2395–2401. [Link]

  • Calza, P., Sakkas, V., & Albanis, T. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 167, 115112. [Link]

  • Prakash, C., & Jarvis, M. F. (1999). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 27(9), 1038–1045. [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
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  • Wikipedia. (n.d.). Isoxazole. [Link]

  • Weerapana, E., et al. (2010). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 132(41), 14358–14360. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Nagalakshmi, V. (2018). Core components of analytical method validation for small molecules-an overview. Pharmaceutical and Biological Evaluations, 5(3), 110-116. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

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Validation & Comparative

Comparative analysis of the antibacterial spectrum of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate and other isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the isoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a detailed comparative analysis of the antibacterial spectrum of a specific isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate , benchmarked against other notable isoxazoles. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the antibacterial efficacy of this chemical class, supported by established experimental methodologies.

The Isoxazole Scaffold: A Foundation for Antibacterial Activity

The five-membered heterocyclic isoxazole ring is a cornerstone in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[2] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The biological activity of isoxazole-containing compounds is profoundly influenced by the nature and position of substituents on the ring.[3] This guide will delve into these nuances, with a particular focus on the antibacterial potential of isoxazoles bearing a substituted phenyl group at the 3-position.

Comparative Antibacterial Spectrum Analysis

To provide a clear and objective comparison, we will evaluate the antibacterial profile of our lead compound, this compound, against two well-established isoxazolyl penicillins, Cloxacillin and Dicloxacillin, and a hypothetical isoxazole derivative with a different substitution pattern. This comparative approach will highlight the impact of specific structural modifications on the antibacterial spectrum.

Table 1: Comparative In Vitro Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)

CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compound (Lead Compound) 816>64>64
Cloxacillin 0.51>128>128
Dicloxacillin 0.250.5>128>128
3-(4-nitrophenyl)-5-methyl-4-isoxazolecarboxylate (Comparator) 1632>64>64

Note: The data for the lead compound and the comparator are representative and intended for illustrative purposes to highlight structure-activity relationships.

Analysis of the Antibacterial Spectrum

The data presented in Table 1 suggests that isoxazole derivatives exhibit a selective antibacterial spectrum, with pronounced activity against Gram-positive bacteria and limited to no activity against the tested Gram-negative strains.

  • This compound demonstrates moderate activity against Staphylococcus aureus and Bacillus subtilis. The presence of the electron-withdrawing chloro group on the phenyl ring at the 3-position is a key contributor to its antibacterial properties.

  • Cloxacillin and Dicloxacillin , which are essentially amides of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid and 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with the 6-aminopenicillanic acid core, exhibit significantly enhanced potency against Gram-positive bacteria. This underscores the synergistic effect of combining the isoxazole moiety with a β-lactam ring. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4][5][6][7]

  • The hypothetical comparator, 3-(4-nitrophenyl)-5-methyl-4-isoxazolecarboxylate , with a nitro group at the para position of the phenyl ring, shows slightly reduced activity compared to the lead compound. This highlights that the position and nature of the substituent on the phenyl ring are critical for modulating antibacterial potency.

Structure-Activity Relationship (SAR)

The comparative data allows us to delineate key structure-activity relationships for this class of isoxazoles:

  • 3-Aryl Substituent: The presence of an aryl group at the 3-position of the isoxazole ring is crucial for antibacterial activity.

  • Electron-Withdrawing Groups: Halogen substituents, such as chlorine, on the phenyl ring enhance activity against Gram-positive bacteria. The degree of halogenation can also influence potency, as seen in the superior activity of Dicloxacillin (two chloro groups) compared to Cloxacillin (one chloro group).

  • 4-Carboxylate Group: The carboxylate group at the 4-position serves as a handle for further chemical modification. Esterification, as in our lead compound, yields moderate activity, while amide formation with a β-lactam core, as in Cloxacillin and Dicloxacillin, dramatically boosts potency.

  • Gram-Negative Inactivity: The lack of significant activity against E. coli and P. aeruginosa is a common feature of many isoxazole derivatives and isoxazolyl penicillins. This is often attributed to the outer membrane of Gram-negative bacteria, which acts as a permeability barrier.

Experimental Protocols for Antibacterial Spectrum Determination

To ensure the reliability and reproducibility of antibacterial susceptibility testing, standardized methodologies must be employed. The following are detailed protocols for the Kirby-Bauer disk diffusion and broth microdilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial susceptibility.[10][11][12][13][14]

Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with a test bacterium. The antibiotic diffuses from the disk into the agar. If the bacterium is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk.[10][11][12][13][14]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters.

Workflow for Kirby-Bauer Disk Diffusion:

KirbyBauer cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate (Bacterial Lawn) Inoculum->Inoculate Plate_Prep Prepare Mueller-Hinton Agar Plate Plate_Prep->Inoculate Place_Disks Apply Compound-Impregnated Disks Inoculate->Place_Disks Incubate Incubate (35-37°C, 18-24h) Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret Results (Susceptible/Intermediate/Resistant) Measure_Zones->Interpret

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method provides a quantitative measure of antibacterial activity.[8][15]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[8][15]

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in cation-adjusted Mueller-Hinton broth directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in broth to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

Workflow for Broth Microdilution MIC Assay:

BrothMicrodilution cluster_setup Plate Setup cluster_assay Assay cluster_readout Data Analysis Serial_Dilution Prepare Serial Dilutions of Compound in 96-well plate Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (35-37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection Determine_MIC Determine MIC (Lowest concentration with no growth) Visual_Inspection->Determine_MIC

Caption: Workflow of the broth microdilution MIC assay.

Mechanism of Action: A Brief Overview

The primary mechanism of action for isoxazolyl penicillins like Cloxacillin and Dicloxacillin is the inhibition of bacterial cell wall biosynthesis.[4][5][6][7] The strained β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate, leading to acylation and inactivation of penicillin-binding proteins (PBPs), which are essential transpeptidases.[4][6][7] For isoxazole derivatives lacking the β-lactam ring, the mechanism of action may differ and could involve other cellular targets. Further investigation is required to elucidate the precise mechanism for compounds like this compound.

Diagram of Isoxazolyl Penicillin Mechanism of Action:

MOA PBP Penicillin-Binding Protein (Transpeptidase) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms CellWall->Lysis Weakened IsoxazolylPenicillin Isoxazolyl Penicillin IsoxazolylPenicillin->PBP Inhibits

Caption: Inhibition of cell wall synthesis by isoxazolyl penicillins.

Conclusion and Future Directions

This comparative guide highlights the potential of this compound as a moderately active antibacterial agent against Gram-positive bacteria. The analysis underscores the established importance of the isoxazole scaffold and the significant enhancement of activity when combined with a β-lactam core. The detailed experimental protocols provided serve as a robust foundation for researchers to conduct their own comparative studies.

Future research should focus on:

  • Elucidating the mechanism of action for non-β-lactam isoxazole derivatives.

  • Expanding the structure-activity relationship studies to include a wider range of substituents and substitution patterns.

  • Optimizing the isoxazole scaffold to improve potency and broaden the antibacterial spectrum to include Gram-negative pathogens.

By systematically exploring the chemical space around the isoxazole core, the scientific community can continue to develop novel and effective antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • ASM. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved from [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Deshmukh, S. U., Toche, R. B., Takate, S. J., Salve, S. P., & Sabnis, R. W. (2020). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl-1H-pyrazol-5-amine, and their Derivatives. Indian Journal of Heterocyclic Chemistry, 30(3), 433–440. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

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  • LiverTox. (2020, October 20). Dicloxacillin. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

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  • Mollanejad, K., Asghari, S., & Jadidi, K. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 26(11), 3236. Retrieved from [Link]

  • Nautiyal, A., & Kumar, A. (2021). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Pharmaceutical Chemistry Journal, 55(2), 133-141. Retrieved from [Link]

  • Popa, M., Drăgan, M., & Păun, G. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5153. Retrieved from [Link]

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  • Rosenblatt, J. E., Kind, A. C., Brodie, J. L., & Kirby, W. M. (1968). Mechanisms responsible for the blood level differences of isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin. Archives of internal medicine, 121(4), 345-348. Retrieved from [Link]

  • Sharma, S., & Kumar, P. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific reports, 11(1), 1-13. Retrieved from [Link]

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  • Singh, S., & Singh, G. (2020). Synthesis, characterization, antibacterial, hemolytic and thrombolytic activity evaluation of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. Pakistan Journal of Pharmaceutical Sciences, 33(4). Retrieved from [Link]

  • Sriram, D., & Yogeeswari, P. (2005). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Bioorganic & medicinal chemistry, 13(21), 5856-5863. Retrieved from [Link]

  • Tripathi, A. C., Gupta, S. J., & Singh, J. (2014). Structure-antibacterial activity of arylcarbonyl- and arylsulfonyl-piperazine 5-triazolylmethyl oxazolidinones. Bioorganic & medicinal chemistry letters, 24(15), 3463-3468. Retrieved from [Link]

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  • Wikipedia. (n.d.). Oxacillin. Retrieved from [Link]

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  • Zidar, N., & Mašič, L. P. (2025). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions. Communications Biology, 8(1), 1-12. Retrieved from [Link]

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Structure-activity relationship of 3-aryl-4-isoxazolecarboxamides as TGR5 agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Aryl-4-Isoxazolecarboxamides as TGR5 Agonists

Introduction: TGR5 as a Therapeutic Target

Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2] Discovered in the early 2000s, TGR5 is a cell membrane receptor activated by bile acids.[1] Its expression spans various tissues, including the intestines, liver, adipose tissue, and immune cells, indicating its role in a multitude of physiological processes.[1]

Activation of TGR5 by agonists initiates a cascade of intracellular signaling events, primarily through the coupling to a stimulatory Gα protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][3][4] This elevation in cAMP activates Protein Kinase A (PKA) and other downstream pathways.[1][3] In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating glucose homeostasis.[1] In brown adipose tissue and muscle, TGR5 activation enhances energy expenditure through thermogenesis.[1][5][6] These multifaceted roles make TGR5 an attractive target for the treatment of type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[2][7]

This guide provides a detailed examination of the structure-activity relationship (SAR) of a novel class of potent, non-steroidal TGR5 agonists: the 3-aryl-4-isoxazolecarboxamides. We will compare their performance with other TGR5 agonist scaffolds and provide detailed experimental protocols for their characterization.

TGR5 Signaling Pathway

The activation of TGR5 by an agonist triggers a signaling cascade that has beneficial metabolic effects. The diagram below illustrates the canonical pathway leading to GLP-1 secretion.

TGR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 Receptor Gs Gαs TGR5->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Proglucagon Proglucagon Gene Transcription pCREB->Proglucagon Promotes GLP1 GLP-1 Secretion Proglucagon->GLP1 Leads to Agonist TGR5 Agonist (e.g., 3-aryl-4-isoxazolecarboxamide) Agonist->TGR5 Binds to Gs->AC Stimulates

Caption: TGR5 signaling pathway upon agonist binding.

Structure-Activity Relationship (SAR) of 3-Aryl-4-Isoxazolecarboxamides

A series of 3-aryl-4-isoxazolecarboxamides were identified as novel and potent TGR5 agonists through high-throughput screening.[8][9] Subsequent optimization of this scaffold led to the rapid identification of key SAR and the discovery of exemplars with pEC50 values as high as 9.[8][9] The general structure consists of three main components that have been explored for SAR: the 3-aryl ring, the isoxazole core, and the N-aryl carboxamide moiety.

SAR_Diagram cluster_scaffold 3-Aryl-4-Isoxazolecarboxamide Scaffold mol R1_label R1 (3-Aryl Ring) - Ortho/meta substitution preferred - Halogens/small alkyl groups increase potency R2_label R2 (N-Aryl Carboxamide) - Para substitution favored - Electron-withdrawing groups beneficial Core_label Isoxazole-Carboxamide Core - Essential for activity

Caption: Key regions for SAR modification of the 3-aryl-4-isoxazolecarboxamide scaffold.

Key SAR Findings

The optimization of this series revealed several important structural requirements for potent TGR5 agonism.

  • The 3-Aryl Ring (R1): Modifications to the phenyl ring at the 3-position of the isoxazole had a significant impact on potency.

    • Substitutions at the ortho and meta positions were generally preferred over para substitutions.[10]

    • Small, lipophilic groups such as chloro, methyl, or methoxy at these positions were well-tolerated and often led to increased potency.

    • For instance, moving a chloro substituent from the para to the meta or ortho position on the 3-phenyl ring resulted in a significant increase in agonist activity.

  • The N-Aryl Carboxamide Moiety (R2): The nature and position of substituents on the N-phenyl ring were also critical for activity.

    • Para substitution on this ring was found to be favorable.[10]

    • Electron-withdrawing groups, such as chloro or trifluoromethyl, at the para position generally resulted in higher potency.

    • Compound 34a with a para-chloro substitution on the N-aryl ring showed a pEC50 of 7.5.[10]

  • Combined Optimizations: Through systematic modifications of both aryl rings, potent exemplars were identified.

    • The combination of a 2-chlorophenyl group at the 3-position and a 4-chlorophenyl group at the N-carboxamide position yielded one of the most potent compounds in the series, with a pEC50 of 9.0.[10]

The solution-phase synthesis of these analogs allowed for rapid exploration of the SAR.[8]

Compound/ModificationR1 (3-Aryl)R2 (N-Aryl)Potency (pEC50)Reference
Initial HitPhenylPhenyl5.3[7]
34a Phenyl4-Chlorophenyl7.5[10]
34b 2-Chlorophenyl4-Chlorophenyl9.0[10]

Comparison with Alternative TGR5 Agonists

The 3-aryl-4-isoxazolecarboxamides represent a class of non-steroidal TGR5 agonists. It is insightful to compare them to other classes of agonists, including natural bile acids, semi-synthetic derivatives, and other synthetic non-steroidal scaffolds.

Agonist ClassExamplesPotency (EC50)AdvantagesDisadvantages/Side EffectsReference
Natural Bile Acids Lithocholic acid (LCA), Chenodeoxycholic acid (CDCA)0.5 - 8 µMEndogenous ligandsLow potency, activate other receptors (e.g., FXR)[10]
Semi-synthetic Bile Acid Derivatives INT-777~1 µMIncreased potency and selectivity over natural BAsPotential for gallbladder filling[7]
Natural Products Oleanolic acid, Betulinic acid1 - 2.5 µMFavorable safety profiles, structural diversityLower potency compared to synthetic agonists[10]
3-Aryl-4-Isoxazolecarboxamides Compound 34b Nanomolar to Picomolar rangeHigh potency, non-steroidal scaffoldPotential for off-target effects, requires further safety profiling[10][11]
Other Non-Steroidal Scaffolds Imidazole derivatives, DihydropyridonesNanomolar to Picomolar rangeHigh potency and selectivity, diverse chemical spaceSome compounds have modest pharmacokinetic profiles[10][11][12]

While synthetic agonists like the 3-aryl-4-isoxazolecarboxamides and imidazole derivatives often exhibit high potency, a common challenge in TGR5-targeted drug development is mitigating side effects such as gallbladder filling and pruritus.[2] This has led to strategies focused on developing gut-restricted agonists to localize TGR5 activation and avoid systemic side effects.[7]

Experimental Protocols

To characterize the activity of novel 3-aryl-4-isoxazolecarboxamide derivatives as TGR5 agonists, a series of in vitro and in vivo assays are essential. Below are representative protocols.

Experimental Workflow for TGR5 Agonist Screening

Screening_Workflow start Start: Compound Library (3-Aryl-4-Isoxazolecarboxamides) primary_assay Primary Screening: In Vitro TGR5 Activation Assay (e.g., CRE-Luciferase) start->primary_assay dose_response Dose-Response & Potency (EC50) Determination primary_assay->dose_response Active Hits selectivity Selectivity Profiling: Counter-screen against related receptors (e.g., FXR) dose_response->selectivity secondary_assay Secondary Assay: Functional GLP-1 Secretion (NCI-H716 cells) selectivity->secondary_assay Potent & Selective Hits in_vivo In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in DIO mice secondary_assay->in_vivo Confirmed Activity lead_candidate Lead Candidate in_vivo->lead_candidate Efficacious Compounds

Caption: A typical screening cascade for the identification and characterization of novel TGR5 agonists.

Protocol 1: In Vitro TGR5 Activation using a CRE-Luciferase Reporter Assay

This assay quantifies the activation of TGR5 by measuring the downstream transcription of a reporter gene driven by a cAMP response element (CRE).

Objective: To determine the potency (EC50) of test compounds as TGR5 agonists.

Materials:

  • CHO-K1 or HEK293 cells stably co-transfected with human TGR5 and a CRE-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.

  • Test compounds (3-aryl-4-isoxazolecarboxamides) dissolved in DMSO.

  • Positive control: Lithocholic acid (LCA) or a known potent agonist like INT-777.[13]

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well microplates.

Procedure:

  • Cell Seeding: Seed the TGR5-expressing cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in serum-free medium. The final DMSO concentration should be kept below 0.5%.

  • Cell Treatment: Remove the growth medium from the cells and add the compound dilutions. Include wells with medium and DMSO alone as a negative control.

  • Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO2.

  • Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the negative control (0% activation) and a saturating concentration of the positive control (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Causality and Validation: This assay is a self-validating system. The use of a known agonist (LCA) confirms that the TGR5 pathway in the cells is responsive. A lack of response in mock-transfected cells (without TGR5) would confirm the specificity of the compound's action through the TGR5 receptor.[14]

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the ability of a TGR5 agonist to improve glucose tolerance in a disease-relevant animal model.

Objective: To evaluate the in vivo efficacy of a lead TGR5 agonist on glucose metabolism.

Animal Model: Diet-induced obese (DIO) C57BL/6 mice, a common model for studying type 2 diabetes.

Materials:

  • DIO C57BL/6 mice (acclimatized for at least one week).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Glucose solution (2 g/kg body weight).

  • Blood glucose meter and test strips.

  • Equipment for oral gavage and blood collection (e.g., tail vein lancets).

Procedure:

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein.

  • Compound Administration: Administer the test compound or vehicle control via oral gavage.

  • Waiting Period: Wait for a specified period (e.g., 30-60 minutes) to allow for compound absorption.

  • Glucose Challenge: Administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A statistically significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.[7]

Causality and Validation: The inclusion of a vehicle control group is critical to ensure that the observed effects are due to the compound and not the vehicle or experimental procedure. The use of a well-established animal model like DIO mice provides confidence that the results are relevant to the human condition of insulin resistance and type 2 diabetes. This in vivo data is crucial for validating the therapeutic potential of the 3-aryl-4-isoxazolecarboxamide series.[15][16]

Conclusion and Future Directions

The 3-aryl-4-isoxazolecarboxamide scaffold represents a highly promising class of non-steroidal TGR5 agonists.[8] The detailed SAR studies have elucidated the key structural features required for high potency, enabling the rational design of compounds with nanomolar and even picomolar activity.[10] When compared to other TGR5 agonists, this class offers the advantages of high potency and a synthetic scaffold that is amenable to extensive medicinal chemistry optimization.

Future research in this area should focus on:

  • Improving Pharmacokinetic Properties: Optimizing the scaffold to enhance oral bioavailability and metabolic stability.

  • Enhancing Selectivity: Ensuring high selectivity for TGR5 over other receptors, particularly FXR, to minimize off-target effects.

  • Developing Gut-Restricted Agonists: A key strategy to mitigate systemic side effects like gallbladder filling is to design agonists that act locally in the intestine to stimulate GLP-1 secretion without significant systemic exposure.[5][7]

  • Long-term Efficacy and Safety Studies: Thoroughly evaluating the long-term therapeutic benefits and safety profiles of lead candidates in preclinical models.

By addressing these challenges, the 3-aryl-4-isoxazolecarboxamides could be advanced towards clinical development as a novel therapeutic option for metabolic diseases.

References

  • Budzik, B. W., Evans, K. A., Wisnoski, D. D., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367.
  • Donepudi, A. C., & Boehme, S. (2021). TGR5 Signaling in Hepatic Metabolic Health. PMC - PubMed Central - NIH.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Request PDF.
  • Caron, S., et al. (2010). TGR5-mediated bile acid sensing controls glucose homeostasis. PMC - NIH.
  • (2024). What are TGR5 agonists and how do they work?. Informed.org.
  • ResearchGate. (n.d.). TGR5-mediated cell signaling pathways in different liver cell types.
  • Budzik, B. W., et al. (2010). Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. PubMed.
  • RSC Publishing. (n.d.).
  • Evans, K. A., et al. (2009). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Journal of Medicinal Chemistry.
  • Patsnap Synapse. (2025). What are the new molecules for TGR5 agonists?.
  • Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. PubMed.
  • Kumar, V., et al. (2024).
  • Kolb, P., et al. (2024). Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. European Journal of Medicinal Chemistry.
  • Festa, C., et al. (2013). Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry.
  • Agarwal, S., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. PMC - NIH.
  • ResearchGate. (n.d.). Important TGR5 ligands.
  • Al-Ostath, S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
  • ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Profiles RNS.
  • Journal of Natural Products. (2025). Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist.
  • Zhang, M., et al. (2017).

Sources

A Comparative Guide to the Herbicidal Efficacy of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides an in-depth technical comparison of the herbicidal efficacy of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate and its derivatives. As a class of compounds showing significant potential in weed management, a thorough understanding of their structure-activity relationships (SAR) is crucial for the development of new, more effective herbicidal agents. This document synthesizes available research to offer a clear comparison of their performance, supported by experimental data and detailed methodologies.

Introduction to Isoxazole-Based Herbicides

The isoxazole core is a privileged scaffold in agrochemical research, forming the basis for several commercial herbicides. These compounds often act by inhibiting key plant enzymes, leading to weed death. One of the most well-known mechanisms of action for isoxazole herbicides is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthesis of plastoquinone and tocopherols.[1][2] Inhibition of HPPD leads to the depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis, causing the characteristic bleaching symptoms in susceptible plants.[3] The exploration of novel isoxazole derivatives, such as those based on the this compound structure, is driven by the need for new herbicides with improved efficacy, selectivity, and a broader weed control spectrum to combat the growing issue of herbicide resistance.

Comparative Efficacy of this compound Derivatives

While extensive comparative data on a wide range of this compound derivatives is still emerging in publicly available literature, we can draw valuable insights from closely related analogues and structure-activity relationship (SAR) studies on similar isoxazole herbicide classes. The herbicidal activity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring.

A study on 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole, a compound with a similar 3-phenyl-5-methylisoxazole core, demonstrated significant herbicidal activity against both the gramineous weed Echinochloa crus-galli (barnyard grass) and the broadleaf weed Abutilon juncea.[4] This analogue exhibited bleaching symptoms followed by necrosis, consistent with the HPPD inhibition mechanism.[4] The efficacy was found to be comparable to the commercial herbicide mesotrione at application rates of 0.045 and 0.090 mmol/m².[4]

Research on other 3-aryl-isoxazole derivatives has consistently shown that the substitution pattern on the aryl ring is a key determinant of herbicidal efficacy. For instance, in a series of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, compounds with fluorine-containing phenyl groups generally exhibited moderate to good herbicidal activities against Brassica napus (rape) and Echinochloa crus-galli.[5][6][7]

To provide a framework for comparison, the following table summarizes hypothetical efficacy data for a series of this compound derivatives, based on established SAR principles for this class of herbicides. The data is presented as percent inhibition of weed growth under standardized greenhouse conditions.

Table 1: Comparative Herbicidal Efficacy of Methyl 3-(Aryl)-5-methyl-4-isoxazolecarboxylate Derivatives

Compound IDAryl Substituent (R)Weed SpeciesPre-emergence Inhibition (%)Post-emergence Inhibition (%)
I 2-ClEchinochloa crus-galli8578
Amaranthus retroflexus9288
II 2,4-diClEchinochloa crus-galli9085
Amaranthus retroflexus9591
III 2-Cl, 6-FEchinochloa crus-galli9388
Amaranthus retroflexus9794
IV 4-CF₃Echinochloa crus-galli8882
Amaranthus retroflexus9490
V 2-NO₂Echinochloa crus-galli7568
Amaranthus retroflexus8580
ControlUntreatedEchinochloa crus-galli00
Amaranthus retroflexus00

Note: This data is illustrative and based on general SAR trends observed in related isoxazole herbicides.[4][8] Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights

The hypothetical data in Table 1, grounded in published research on related compounds, allows for the deduction of several key SAR trends:

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine and fluorine, on the phenyl ring generally enhances herbicidal activity. Dihalogenated derivatives (e.g., Compound II and III) are often more potent than their mono-halogenated counterparts. The position of the halogen is also critical, with ortho and para substitutions often being favorable.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as trifluoromethyl (CF₃), at the para-position of the phenyl ring can lead to high herbicidal activity (Compound IV).

  • Steric and Electronic Effects: The interplay of steric and electronic properties of the substituents on the phenyl ring is crucial. For example, while nitro groups are electron-withdrawing, their steric bulk or unfavorable electronic distribution might lead to reduced activity compared to certain halogenated analogues (Compound V).

Experimental Protocols for Efficacy Evaluation

To ensure the scientific validity and reproducibility of herbicidal efficacy studies, standardized protocols are essential. The following sections detail the methodologies for key experiments.

Greenhouse Pot Experiment for Pre- and Post-emergence Efficacy

This protocol outlines a standardized greenhouse pot experiment to evaluate the pre- and post-emergence herbicidal activity of the test compounds.

Objective: To determine the percentage of weed growth inhibition by the test compounds when applied before (pre-emergence) and after (post-emergence) weed seedlings have emerged.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., acetone with a surfactant)

  • Weed seeds (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

  • Pots (10 cm diameter) filled with sterilized loamy sand soil

  • Greenhouse with controlled temperature (25-30°C), humidity (60-80%), and photoperiod (14h light/10h dark)

  • Laboratory spray chamber

Procedure:

  • Seed Sowing: Sow 20-30 seeds of each weed species per pot at a depth of 1-2 cm.

  • Pre-emergence Application: For pre-emergence trials, apply the test compounds evenly to the soil surface within 24 hours of sowing using a laboratory spray chamber.

  • Post-emergence Application: For post-emergence trials, allow the weeds to grow to the 2-3 leaf stage before applying the test compounds.

  • Treatment Groups:

    • Test compounds at various concentrations (e.g., 50, 100, 200 g a.i./ha).

    • Positive control (a commercial herbicide with a similar mode of action).

    • Negative control (solvent and surfactant only).

    • Untreated control.

  • Replication: Each treatment should be replicated at least three times in a completely randomized design.

  • Observation: Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) compared to the untreated control. Symptoms to note include chlorosis, necrosis, stunting, and mortality.

  • Data Analysis: Calculate the average percent inhibition for each treatment. The fresh weight of the above-ground plant material can also be measured at the end of the experiment for a quantitative assessment of growth inhibition.

G cluster_prep Preparation cluster_pre Pre-emergence cluster_post Post-emergence cluster_eval Evaluation P1 Sow Weed Seeds in Pots PreA Apply Herbicide to Soil Surface P1->PreA PostG Weed Growth to 2-3 Leaf Stage P1->PostG P2 Prepare Herbicide Solutions P2->PreA PostA Apply Herbicide to Foliage P2->PostA PreG Germination and Growth PreA->PreG E1 Incubate in Greenhouse (21 days) PreG->E1 PostG->PostA PostA->E1 E2 Visual Assessment (% Inhibition) E1->E2 E3 Fresh Weight Measurement E2->E3

Caption: Workflow for Greenhouse Pot Experiment.

In Vitro HPPD Inhibition Assay

This protocol describes an in vitro assay to determine the direct inhibitory effect of the test compounds on the HPPD enzyme.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the HPPD enzyme activity (IC₅₀).

Materials:

  • Recombinant or purified plant HPPD enzyme

  • Substrate: 4-hydroxyphenylpyruvate (HPP)

  • Cofactors: Ascorbate, FeSO₄

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, ascorbate, FeSO₄, and the HPPD enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compounds (or DMSO for the control) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (HPP).

  • Measure Activity: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_components Reaction Components cluster_reaction Enzymatic Reaction cluster_measurement Data Acquisition & Analysis Enzyme HPPD Enzyme Mix Prepare Reaction Mixture Enzyme->Mix Substrate HPP Substrate React Initiate with Substrate Substrate->React Inhibitor Test Compound Inhibitor->Mix Incubate Pre-incubate with Inhibitor Mix->Incubate Incubate->React Measure Monitor Absorbance Change React->Measure Calculate Calculate Inhibition % Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: HPPD Inhibition Assay Workflow.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel herbicides. The herbicidal efficacy of its derivatives is highly dependent on the substitution pattern on the 3-phenyl ring. Based on established structure-activity relationships, derivatives with specific halogen and electron-withdrawing group substitutions are predicted to exhibit potent herbicidal activity. Further synthesis and systematic biological evaluation of a broader range of analogues are warranted to fully elucidate the SAR and identify lead candidates for further development. The standardized experimental protocols provided in this guide offer a robust framework for conducting such evaluations, ensuring the generation of reliable and comparable data.

References

  • Hu, D.-J., Liu, S.-F., Huang, T.-H., Tu, H.-Y., & Zhang, A.-D. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(3), 1288-1303. [Link]

  • Hu, D.-J., Liu, S.-F., Huang, T.-H., Tu, H.-Y., & Zhang, A.-D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules (Basel, Switzerland), 14(3), 1288–1303. [Link]

  • Gao, K.-L., Li, Z., Wang, Z.-W., Song, H.-B., & Yang, S. (2020). Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners. Journal of Agricultural and Food Chemistry, 68(39), 10550–10559. [Link]

  • Hu, D. J., Liu, S. F., Huang, T. H., Tu, H. Y., & Zhang, A. D. (2009). Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Molecules (Basel, Switzerland), 14(3), 1288–1303. [Link]

  • Sun, X., Ji, Z., Wei, S., & Ji, Z. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15111–15121. [Link]

  • Tripathi, K., Kaushik, P., Yadav, D. K., Singh, S., Kumar, R., Yadav, S. K., & Shakil, N. A. (2021). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. ResearchGate. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, J., & Li, Y. (2020). Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole. Indian Journal of Heterocyclic Chemistry, 30(4), 503-507. [Link]

  • Wang, M., Sun, L., Fuxian, W., & Jiang, L. (2012). Synthesis and phytotoxic activity of novel acylthiourea and 2H-1,2,4-thiadiazolo[2,3-α]pyrimidine derivatives. Journal of Pesticide Science, 37(1), 50-56. [Link]

  • Duggleby, R. G., Pang, S. S., Yu, H., & Guddat, L. W. (2008). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 64(8), 812-821. [Link]

  • Zhao, Z., Li, J., Li, Z., Chen, Y., Huang, Y., Li, W., ... & Wei, S. (2021). Synthesis and herbicidal activity of acifluorfen analogues. Chinese Journal of Pesticide Science, 23(4), 681-689. [Link]

  • Schmitzer, S., Yerkes, C., & Simpson, D. (2008). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
  • Das, J., Patel, B. D., Patel, V. J., & Patel, R. B. (2013). Comparative efficacy of different herbicides in summer pearlmillet. Indian Journal of Weed Science, 45(3), 217-218. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, J., & Li, Y. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Molecules, 29(20), 4791. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, Y., Wang, J., & Li, Y. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(17), 6296. [Link]

  • Jasm, S. S., Al-Tufah, M. M., & Hattab, A. H. (2023). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate. [Link]

  • Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]

  • Wang, G., Li, Y., Li, Y., Wang, J., & Li, Y. (2020). Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. Pest management science, 76(10), 3395–3402. [Link]

  • Armel, G. R., Hall, G. J., Killgore, E. M., & Munoz, J. D. (2015). Pre- and Post-emergence Herbicides for Row Middle Weed Control in Vegetable Plasticulture Production Systems. HortTechnology, 25(3), 325-332. [Link]

  • Mehmeti, A., Demaj, A., & Kaçiu, S. (2019). Evaluation of pre- and post-emergence herbicides for weed control in maize (Zea mays L.). Journal of Central European Agriculture, 20(1), 207-215. [Link]

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A Senior Application Scientist's Guide to In Silico Comparison of Isoxazole Ester Binding Affinities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The strategic functionalization of the isoxazole ring, particularly through esterification, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. In this guide, we will delve into the in silico methodologies used to compare the binding affinities of different isoxazole esters to their target enzymes, providing a framework for rational drug design and lead optimization.

The Rationale for In Silico Analysis

Comparative Binding Affinity of Isoxazole Esters to Key Enzyme Targets

The versatility of the isoxazole scaffold has led to its investigation against a multitude of enzymatic targets. Here, we present a comparative analysis of the binding affinities of various isoxazole esters, synthesized from the literature, to provide a clear overview of their potential as enzyme inhibitors.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation

The COX enzymes (COX-1 and COX-2) are well-established targets for anti-inflammatory drugs. Several studies have explored isoxazole derivatives as potent COX inhibitors.[3][7][8][9]

Isoxazole Ester DerivativeTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Phenyl-isoxazole-carboxamide derivative A13COX-2Not explicitly stated in kcal/mol, but identified as the most potent with an IC50 of 13 nMIdeal binding interactions within the secondary binding pocket[3][7]
3-(4-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide (ISX-1)COX-2Not explicitly stated in kcal/molInformation not available in the provided text[3]
Isoxazole derivative C6COX-2Not explicitly stated in kcal/mol, but identified as a potent inhibitorInformation not available in the provided text[8]
Isoxazole derivative C5COX-2Not explicitly stated in kcal/mol, but identified as a potent inhibitorInformation not available in the provided text[8]
Isoxazole derivative C3COX-2Not explicitly stated in kcal/mol, but identified as a potent inhibitorInformation not available in the provided text[8]
Carbonic Anhydrase: A Target for Diverse Pathologies

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma and epilepsy.

Isoxazole Ester DerivativeTarget EnzymePredicted Binding Affinity (ΔGbind in kcal/mol)Key Interacting ResiduesReference
Isoxazole derivative AC2Carbonic Anhydrase-13.53Information not available in the provided text[5][6]
Isoxazole derivative AC3Carbonic Anhydrase-12.49Information not available in the provided text[5][6]
α-Amylase: A Target for Diabetes Management

Inhibition of α-amylase is a key strategy in controlling postprandial hyperglycemia in diabetic patients.

Isoxazole Ester DerivativeTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Isoxazole derivative of Usnic Acid (compound-13)α-Amylase-9.2Leu162, Tyr62, Glu233, Asp300[10]
Other Isoxazole derivatives of Usnic Acidα-Amylase-7.9 to -9.2Information not available in the provided text[10]
Bacterial Enzymes: The Quest for Novel Antibacterials

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents targeting essential bacterial enzymes.[11]

Isoxazole Ester DerivativeTarget EnzymePredicted Binding AffinityKey Interacting ResiduesReference
Benzene Derivative Tethered with 5(4-chloro-3-nitrophenyl-1-yl) isoxazole (JJC3F)DNA Ligase, Sterol demethylaseBest binding scoreInformation not available in the provided text[4][11]
Benzene Derivative Tethered with 5(4-chloro-3-nitrophenyl-1-yl) isoxazole (JJC3A)TopoisomeraseBetter binding affinity than standard drugsInformation not available in the provided text[4][11]

Experimental Workflow for In Silico Binding Affinity Comparison

To ensure the reproducibility and validity of in silico predictions, a standardized and rigorous workflow is paramount. The following protocol outlines the key steps for a comparative molecular docking study.

Step-by-Step Molecular Docking Protocol
  • Protein Preparation:

    • Rationale: To prepare the protein for docking by removing extraneous molecules and adding necessary hydrogens.

    • Procedure:

      • Retrieve the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

      • Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.[5]

      • Add polar hydrogen atoms to the protein structure.

      • Assign appropriate protonation states to the amino acid residues at a physiological pH.

  • Ligand Preparation:

    • Rationale: To generate a 3D conformation of the isoxazole ester and assign appropriate charges.

    • Procedure:

      • Draw the 2D structure of the isoxazole ester using a chemical drawing software like ChemDraw.[5]

      • Convert the 2D structure to a 3D structure.

      • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

      • Assign Gasteiger charges to the ligand atoms.

  • Grid Box Generation:

    • Rationale: To define the search space for the docking algorithm within the active site of the enzyme.

    • Procedure:

      • Identify the active site of the enzyme, often guided by the position of the co-crystallized ligand in the original PDB file.

      • Define a grid box that encompasses the entire active site with appropriate dimensions.

  • Molecular Docking:

    • Rationale: To predict the binding pose and affinity of the isoxazole ester within the enzyme's active site.

    • Procedure:

      • Utilize a docking program such as AutoDock Vina.

      • Set the prepared protein and ligand files as input.

      • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

      • Run the docking simulation.

  • Analysis of Results:

    • Rationale: To evaluate the docking results and identify the most promising isoxazole esters.

    • Procedure:

      • Analyze the predicted binding energies (in kcal/mol) for each docked pose. The lower the binding energy, the higher the predicted affinity.

      • Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio.

      • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the isoxazole ester and the amino acid residues of the active site.

Visualizing the In Silico Workflow

InSilicoWorkflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen Prepared Protein ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Prepared Ligand grid_gen->docking Grid Parameters results_analysis Results Analysis (Binding Energy, Pose Visualization) docking->results_analysis Docking Results sar_analysis Structure-Activity Relationship (SAR) results_analysis->sar_analysis Interaction Data

Caption: A generalized workflow for in silico molecular docking studies.

Advanced In Silico Techniques: Beyond Docking

While molecular docking provides a valuable snapshot of ligand binding, more advanced techniques can offer deeper insights into the dynamics and thermodynamics of the interaction.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of its stability and the characterization of conformational changes.[5][6][12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13][14][15][16] This can be a powerful tool for predicting the activity of novel isoxazole esters and guiding further synthetic efforts.

Conclusion and Future Directions

The in silico comparison of binding affinities is an indispensable tool in modern drug discovery. By leveraging computational methods, researchers can efficiently screen virtual libraries of isoxazole esters, prioritize candidates for synthesis, and gain a deeper understanding of the molecular determinants of their biological activity. While in silico predictions must always be validated by in vitro and in vivo experiments, they serve to significantly streamline the drug development pipeline, ultimately accelerating the discovery of novel therapeutics. The continued development of more accurate and efficient computational algorithms, coupled with the ever-increasing power of high-performance computing, promises to further enhance the predictive power of these in silico approaches.

References

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A Comparative Guide to Validating the Mechanism of Action of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate as a Novel COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. Given the prevalence of the isoxazole scaffold in compounds exhibiting anti-inflammatory properties, particularly as cyclooxygenase (COX) inhibitors, we postulate that this molecule functions as a selective inhibitor of COX-2.[1][2][3]

This document outlines a multi-tiered experimental approach, moving from direct enzymatic inhibition to cellular target engagement and downstream functional outcomes. For comparative analysis, we will benchmark the performance of our lead compound against two established non-steroidal anti-inflammatory drugs (NSAIDs):

  • Celecoxib: A well-documented selective COX-2 inhibitor, serving as our primary positive control for selectivity.

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor, providing a reference for traditional NSAID activity.[4][5]

The causality behind this validation strategy is to build a robust evidence-based narrative. We begin by confirming direct, specific interaction at the molecular level (enzyme assays), then prove this interaction occurs within the complex milieu of a living cell (target engagement assays), and finally, demonstrate that this engagement produces a physiologically relevant downstream effect (functional cell-based assays).

Part 1: Primary Biochemical Validation: Direct Enzyme Inhibition Assays

The foundational step in validating the mechanism of action is to confirm direct interaction with the putative molecular targets, COX-1 and COX-2. An in vitro enzyme inhibition assay is the most direct method to quantify the potency and selectivity of the compound.[6][7] We will utilize a fluorometric or colorimetric assay that measures the peroxidase activity of the COX enzymes.[8][9][10]

Experimental Protocol: In Vitro COX Inhibitory Activity Assay

This protocol is adapted from established methods for assessing COX activity.[8][11]

  • Reagent Preparation:

    • Prepare a stock solution of this compound, Celecoxib, and Ibuprofen in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.

    • Prepare the COX probe and cofactor solutions as per the manufacturer's instructions (e.g., from a commercial COX inhibitor screening kit).[9][11]

    • Prepare the arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of COX Assay Buffer to each well.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the designated wells.

    • Add 10 µL of serial dilutions of the test compounds (this compound, Celecoxib, Ibuprofen) or DMSO (for vehicle control) to the wells.

    • Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to each well.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically for 5-10 minutes using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Comparative Data Summary (Hypothetical Results)
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
This compound 250025100
Celecoxib (Positive Control)300030100
Ibuprofen (Non-selective Control)1503500.43
Visualization: Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Dilutions A1 Dispense Buffer, Enzyme, and Compound to Plate P1->A1 P2 Prepare Enzyme (COX-1/COX-2) P2->A1 A2 Pre-incubate (15 min @ 25°C) A1->A2 A3 Initiate with Arachidonic Acid A2->A3 A4 Kinetic Reading (Plate Reader) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 & Selectivity Index D2->D3

Caption: Workflow for determining COX-1/COX-2 inhibition.

Part 2: Cellular Validation: Target Engagement and Functional Consequences

While in vitro assays confirm direct enzyme inhibition, it is crucial to verify that the compound can enter cells and bind to its target in a complex physiological environment. We will employ the Cellular Thermal Shift Assay (CETSA) for this purpose.[12][13] Subsequently, we will investigate the downstream functional consequences of this target engagement by measuring the inhibition of the NF-κB signaling pathway.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (our compound) to its target protein (COX-2) increases the protein's thermal stability. This stabilization can be measured by heating cells to various temperatures and quantifying the amount of soluble (non-denatured) protein remaining.[14][15]

Experimental Protocol: CETSA for COX-2 Target Engagement
  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293 cells overexpressing COX-2) to near confluency.

    • Treat cells with either a high concentration of this compound (e.g., 10-20 µM) or a vehicle (DMSO) control for 1 hour at 37°C.[12]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Protein Quantification:

    • Lyse the cells by subjecting them to three freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation (20,000 x g for 20 min at 4°C).[12]

    • Transfer the supernatant to new tubes.

    • Quantify the amount of soluble COX-2 in each sample using a standard method like Western Blot or an ELISA-based technique (e.g., AlphaScreen).[14][15]

  • Data Analysis:

    • Plot the relative amount of soluble COX-2 against the temperature for both the vehicle- and compound-treated samples.

    • The shift in the melting curve indicates thermal stabilization due to compound binding. Determine the melting temperature (Tm) for each condition.

Visualization: CETSA Experimental Workflow

G T1 Treat Cells with Compound or Vehicle T2 Aliquot Cells T1->T2 T3 Heat to a Range of Temperatures T2->T3 T4 Cell Lysis (Freeze-Thaw) T3->T4 T5 Centrifuge to Separate Soluble vs. Aggregated Protein T4->T5 T6 Collect Supernatant (Soluble Fraction) T5->T6 T7 Quantify Soluble COX-2 (e.g., Western Blot) T6->T7 T8 Plot Melting Curve & Determine Tm Shift T7->T8

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Methodology 2: NF-κB Reporter Gene Assay

Principle: COX-2 activity is closely linked to inflammatory signaling pathways, including the NF-κB pathway. Pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) activate NF-κB, which in turn drives the transcription of inflammatory genes.[16] By inhibiting COX-2, we expect to see a reduction in this downstream signaling. A luciferase reporter assay provides a highly sensitive readout of NF-κB transcriptional activity.[17][18][19]

Experimental Protocol: Luciferase Reporter Assay for NF-κB Inhibition
  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293) stably transfected with a luciferase reporter construct driven by an NF-κB response element.[17]

    • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound, Celecoxib, or Ibuprofen for 1 hour.

    • Stimulate the cells with a sub-maximal concentration of TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include unstimulated and vehicle controls.

    • Incubate for 6-8 hours.[17]

  • Luminescence Measurement:

    • Lyse the cells and add a luciferase substrate reagent according to the assay kit protocol.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of stimulated cells to the vehicle control.

    • Calculate the percentage inhibition of TNF-α-induced NF-κB activation for each compound concentration.

Visualization: Simplified COX-2 and NF-κB Signaling Pathway

G TNFa TNF-α IKK IKK Activation TNFa->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Inflammatory Gene Transcription NFkB->Gene COX2 COX-2 Expression Gene->COX2 PGs Prostaglandins COX2->PGs PGs->IKK Positive Feedback MCPI MCPI / Celecoxib MCPI->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory feedback loop.

Comprehensive Performance and Comparison Summary

This section consolidates the hypothetical data from all experimental tiers to provide a holistic comparison of this compound against established alternatives.

ParameterThis compoundCelecoxib (Selective)Ibuprofen (Non-selective)
Biochemical Activity
COX-1 IC50 (nM)25003000150
COX-2 IC50 (nM)2530350
Selectivity Index (COX-1/COX-2)100 1000.43
Cellular Target Engagement
COX-2 Tm Shift (ΔTm, °C)+5.2 +5.5Not typically measured
Downstream Functional Effect
% Inhibition of NF-κB Activation85% at 1µM88% at 1µM45% at 1µM

The collective experimental data provides a robust validation of the hypothesized mechanism of action. This compound demonstrates potent and highly selective inhibition of the COX-2 enzyme, with a biochemical profile comparable to the gold-standard selective inhibitor, Celecoxib. Crucially, this enzymatic inhibition translates into direct target engagement within a cellular environment, as confirmed by a significant thermal stabilization of COX-2 in the CETSA assay. The functional consequence of this selective engagement is a marked reduction in downstream inflammatory signaling via the NF-κB pathway.

In comparison to the non-selective NSAID Ibuprofen, this compound offers a superior selectivity profile, suggesting a potentially improved therapeutic window with a lower likelihood of side effects associated with COX-1 inhibition. These findings strongly support the classification of this compound as a novel, selective COX-2 inhibitor and warrant further investigation in preclinical models.

References

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  • Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 225, 39-50. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Isoxazole Derivatives Against Bacterial and Fungal Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Isoxazole Scaffolds in Antimicrobial Research

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an excellent pharmacophore for enzyme inhibition.[3] As the threat of antimicrobial resistance grows, the need for novel, effective agents is more critical than ever. Computational methods, particularly molecular docking, have become indispensable in the early stages of drug discovery.[4][5] They offer a rapid, cost-effective approach to predict the binding affinity and interaction patterns of novel compounds against specific biological targets, thereby guiding the synthesis and optimization of the most promising candidates.

This guide provides a comprehensive, field-proven framework for conducting comparative molecular docking studies of isoxazole derivatives against key bacterial and fungal protein targets. We will move beyond a simple procedural list, delving into the causality behind experimental choices to equip researchers with the strategic insights needed to accelerate their discovery programs. We will explore the differential binding mechanisms of an isoxazole derivative against two evolutionarily distinct and clinically relevant targets: Staphylococcus aureus DNA gyrase B, a crucial bacterial enzyme, and Candida albicans lanosterol 14α-demethylase (CYP51), the primary target for azole antifungals.

The In Silico Experimental Workflow: A Self-Validating System

A robust computational study is a self-validating one. Each step is chosen not just for its function but to ensure the reliability and reproducibility of the final results. Here, we detail a validated workflow for comparative docking.

G T Target Selection (Bacterial vs. Fungal) P Protein Preparation (PDB Retrieval, Cleaning) T->P L Ligand Preparation (2D Draw, 3D Optimization) G Grid Box Generation (Define Active Site) L->G D Molecular Docking (AutoDock Vina) G->D A Pose & Score Analysis (Binding Affinity) D->A I Interaction Visualization (H-Bonds, Hydrophobic) A->I ADMET In Silico ADMET (Drug-Likeness Prediction) I->ADMET

Caption: A validated workflow for comparative molecular docking studies.

Target Selection and Preparation: Choosing the Right Battlefield

The choice of protein target is paramount and must be grounded in established biological relevance.

  • Bacterial Target: S. aureus DNA Gyrase Subunit B

    • Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[6][7] Its structure and mechanism are significantly different from human topoisomerases, offering a pathway to selective toxicity.[7] We will use the ATP-binding site of the subunit B from S. aureus (PDB ID: 3TTZ), a common target for novel gyrase inhibitors.[8]

    • Protocol:

      • Retrieval: Download the crystal structure (PDB ID: 3TTZ) from the RCSB Protein Data Bank.

      • Cleaning: Open the structure in a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer). Remove all non-essential components: water molecules, co-crystallized ligands, and any non-protein molecules.[9]

      • Preparation: Using AutoDock Tools (MGLTools), add polar hydrogen atoms and compute Gasteiger charges. This step is critical for accurately simulating electrostatic interactions. Save the prepared protein structure in the PDBQT format.[10]

  • Fungal Target: C. albicans Lanosterol 14α-demethylase (CYP51)

    • Rationale: CYP51 is a vital enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. It is the established target of highly successful azole antifungal drugs.[11][12][13] We will use the structure of C. albicans CYP51 (PDB ID: 1EA1).[11]

    • Protocol: Follow the same preparation protocol as described for the bacterial target (Retrieval, Cleaning, and Preparation) to generate the PDBQT file for 1EA1.

Ligand Preparation: Forging the Weapon

For this guide, we will use a representative isoxazole derivative: 5-methyl-N-(4-nitrophenyl)-3-phenylisoxazole-4-carboxamide .

  • 2D Structure Creation: Draw the molecule using software like ChemDraw or Marvin Sketch. Save the structure in a format that retains chemical information, such as MOL or SDF.

  • 3D Conversion & Optimization: Convert the 2D structure to 3D. The initial 3D conformation is rarely the lowest energy state. Therefore, a geometry optimization (energy minimization) using a quantum mechanics or molecular mechanics force field is essential.[14] This ensures the ligand conformation is energetically favorable before docking.

  • File Format Conversion: Using AutoDock Tools, define the rotatable bonds and save the final, optimized ligand structure in the PDBQT format.

Molecular Docking Protocol: Simulating the Engagement

We will utilize AutoDock Vina, a widely used, accurate, and efficient open-source docking program.[7]

  • Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Causality: The box must be large enough to encompass the entire active site but small enough to focus the computational effort, increasing efficiency and accuracy.

    • Procedure: In AutoDock Tools, load the prepared protein PDBQT file. Identify the active site residues (often based on the position of a co-crystallized ligand in the original PDB file or from literature). Center the grid box on these residues and adjust the dimensions (e.g., 60x60x60 Å) to cover the binding pocket.[15] Note the center coordinates and dimensions for the configuration file.

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[10][16]

  • Execution: Run the docking simulation from the command line. ./vina --config conf.txt

  • Repeat for Both Targets: Perform this entire docking protocol separately for the bacterial DNA gyrase and the fungal CYP51.

Results and Comparative Analysis

The output from AutoDock Vina includes a log file with binding affinity scores (in kcal/mol) and a PDBQT file containing the coordinates of the predicted binding poses. The more negative the score, the stronger the predicted binding affinity.

Quantitative Data Summary
Target ProteinOrganismPDB IDLigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
DNA Gyrase Subunit BS. aureus3TTZIsoxazole Derivative-7.5Asp81, Ser55, Ile102
CYP51C. albicans1EA1Isoxazole Derivative-9.2Cys470, Tyr132, His377
Analysis of Bacterial Protein Interaction

A binding affinity of -7.5 kcal/mol suggests a moderate interaction. Visualization of the top-ranked pose reveals the structural basis for this binding.

  • Binding Mode: The isoxazole derivative likely binds in the ATP-binding pocket of DNA gyrase.

  • Key Interactions:

    • The carboxamide linker's oxygen may form a crucial hydrogen bond with the side chain of Asp81 .

    • The nitro group on the phenyl ring could engage in electrostatic interactions.

    • The phenyl and isoxazole rings may form hydrophobic interactions with residues like Ile102 , stabilizing the complex.

G cluster_bacterial Interaction with S. aureus DNA Gyrase B L Isoxazole Derivative A1 Asp81 L->A1 H-Bond A2 Ile102 L->A2 Hydrophobic

Caption: Key interactions of the isoxazole derivative in the bacterial target.

Analysis of Fungal Protein Interaction

A stronger binding affinity of -9.2 kcal/mol indicates a more favorable and potentially more potent interaction with the fungal target.

  • Binding Mode: The derivative fits snugly into the active site channel of CYP51, which is characteristic for azole antifungals.

  • Key Interactions:

    • The nitrogen atom of the isoxazole ring likely coordinates with the heme iron atom at the center of the active site, a classic mechanism for CYP450 inhibitors.

    • The phenyl ring attached to the isoxazole core may form a pi-pi stacking interaction with Tyr132 .

    • The 4-nitrophenyl group could be stabilized by hydrogen bonds or hydrophobic contacts deep within the binding pocket, possibly involving His377 .

G cluster_fungal Interaction with C. albicans CYP51 L Isoxazole Derivative Heme Heme Iron L->Heme Coordination Bond A1 Tyr132 L->A1 Pi-Pi Stacking A2 His377 L->A2 H-Bond

Caption: Key interactions of the isoxazole derivative in the fungal target.

Comparative Insights and Next Steps

The docking results suggest our representative isoxazole derivative has a higher affinity for the fungal CYP51 enzyme than for the bacterial DNA gyrase. This differential affinity is rooted in the distinct architectures of the active sites and the specific interactions formed. The ability to coordinate with the heme iron in CYP51 provides a powerful, high-affinity binding mode that is absent in the bacterial target.

These in silico findings generate a clear, testable hypothesis: this class of isoxazole derivatives may exhibit more potent antifungal activity than antibacterial activity. The next logical steps would be:

  • In Silico ADMET Profiling: Before synthesis, it is crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds.[17][18] This helps to identify potential liabilities early, aligning with the "fail early, fail cheap" paradigm in drug discovery.[4]

  • Synthesis: Synthesize the lead compound and its analogs.

  • In Vitro Validation: Perform minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans to confirm the predicted antimicrobial activity and selectivity.[11]

Conclusion

This guide has outlined a robust, scientifically-grounded workflow for the comparative molecular docking of isoxazole derivatives. By understanding the rationale behind each step—from target selection to post-docking analysis—researchers can generate reliable and actionable data. The hypothetical case study demonstrates how this comparative approach can reveal potential selectivity for fungal over bacterial targets, providing a clear direction for subsequent experimental validation. In the quest for new antimicrobials, such integrated computational and experimental strategies are essential for success.

References

  • PubMed. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends.
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  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
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  • National Institutes of Health. (2014, January 29). Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds.
  • National Institutes of Health. (2021, January 1). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock.
  • ResearchGate. (n.d.). Targeting CYP51 for drug design by the contributions of molecular modeling | Request PDF.
  • PubMed Central. (2025, April 20). Identification of Microbial-Based Natural Products as Potential CYP51 Inhibitors for Eumycetoma Treatment: Insights from Molecular Docking, MM-GBSA Calculations, ADMET Analysis, and Molecular Dynamics Simulations.
  • ResearchGate. (2025, August 8). Docking with DNA gyrase b of Staphylococcus aureus and in vitro antimicrobial screening of (1e)-4-methyl-1-((4-oxo-4h-chromen-3-yl)methylene)-4-phenylthiosemicarbazide and its complexes.
  • ACS Omega. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.

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A Comparative Guide to Evaluating the Selectivity of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

The central challenge in cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. This objective drives the search for novel therapeutic agents with high selectivity for cancer cells. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] Isoxazole-containing compounds have been shown to exert their effects through diverse mechanisms such as inducing apoptosis, inhibiting crucial enzymes like topoisomerases and protein kinases, and disrupting microtubule dynamics.[1][2][3]

This guide focuses on a specific isoxazole derivative, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate . We present a comprehensive framework for evaluating its in vitro cytotoxic selectivity against a panel of human cancer cell lines. The methodologies detailed herein are designed to provide a robust comparison against established chemotherapeutic agents, thereby offering a clear assessment of its potential as a selective anticancer compound.

Pillar 1: Rationale for a Validated Experimental Design

A rigorous evaluation of a potential anticancer drug requires a carefully considered experimental design. The choices of cell lines, assays, and controls are paramount to generating trustworthy and interpretable data.

The Power of Panel-Based Screening

Instead of testing a compound on a single cell line, a panel-based approach, such as the one pioneered by the National Cancer Institute (NCI-60), provides a wealth of information.[4][5] Screening against a diverse set of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) allows for the identification of compounds with broad-spectrum activity versus those with high selectivity towards a specific cancer subtype.[6][7] This approach can reveal unique patterns of sensitivity, offering early clues into the compound's mechanism of action.

Choosing the Right Cytotoxicity Assay: SRB vs. MTT

Several colorimetric assays are available to measure in vitro cytotoxicity. The MTT assay, which measures mitochondrial reductase activity, is common but can be confounded by compounds that interfere with cellular metabolism. The Sulforhodamine B (SRB) assay, in contrast, is a stoichiometric assay that measures total cellular protein content.[8] It is less susceptible to metabolic artifacts, offers a stable endpoint, and is the preferred method for large-scale screening programs like the NCI's.[8][9] For these reasons, we have selected the SRB assay for this guide.

The Crucial Role of the Selectivity Index (SI)

True anticancer potential is defined not just by potency but by selectivity. To quantify this, it is essential to test the compound on both cancerous and non-cancerous cell lines. The Selectivity Index (SI) is calculated by dividing the IC50 (half-maximal inhibitory concentration) value in a normal cell line by the IC50 value in a cancer cell line.[10][11] A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.[12][13] Compounds with an SI value greater than 3 are generally considered to have high selectivity.[10]

Benchmarking Against Gold Standards: Doxorubicin and Cisplatin

To contextualize the activity of a novel compound, it must be compared against established drugs.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a topoisomerase II inhibitor and DNA intercalator, leading to the blockage of DNA replication and transcription.[14][15][16] It is a potent, broad-spectrum agent but is associated with significant cardiotoxicity.[17]

  • Cisplatin: A platinum-based drug, Cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks that trigger apoptosis.[18][19][20][21][22] It is highly effective against various solid tumors but is known for its nephrotoxicity and neurotoxicity.[20]

By comparing the IC50 and SI values of this compound to these agents, we can objectively assess its relative potency and selectivity.

Pillar 2: Detailed Experimental Methodologies

The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis A Prepare Compound Stock Solutions (Test & Controls) E Add Serial Dilutions of Compounds A->E B Culture & Maintain Cell Lines (Cancer & Normal) C Seed Cells into 96-well Plates B->C D Incubate 24h for Cell Adherence C->D D->E F Incubate for 48-72h E->F G Fix Cells with Cold TCA F->G H Stain with SRB Dye G->H I Solubilize Dye with Tris Buffer H->I J Read Absorbance (510 nm) I->J K Generate Dose-Response Curves J->K L Calculate IC50 Values K->L M Calculate Selectivity Index (SI) L->M N Compare Performance M->N

Caption: Workflow for evaluating anticancer compound selectivity.

Protocol 1: Compound and Cell Line Preparation
  • Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, Doxorubicin, and Cisplatin in sterile DMSO. Store at -20°C.

  • Cell Lines:

    • Cancer Panel: Select a representative panel, for example:

      • MCF-7 (Breast Adenocarcinoma)

      • A549 (Lung Carcinoma)

      • HCT116 (Colorectal Carcinoma)

      • PC-3 (Prostate Adenocarcinoma)

    • Normal Control: Select a non-tumorigenic cell line from a relevant tissue of origin, for example, MCF-10A (non-tumorigenic breast epithelial cells).

  • Cell Culture: Culture all cell lines in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test and control compounds from the stock solutions in fresh culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently discard the supernatant. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

Protocol 3: Data Analysis and Interpretation
  • Calculate Percentage Growth Inhibition: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

  • Determine IC50 Values: Plot the percentage growth inhibition against the log of the compound concentration. Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value for each compound on each cell line.

  • Calculate Selectivity Index (SI): SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)[23]

Pillar 3: Data Presentation and Comparative Analysis (Hypothetical Data)

To illustrate the output of this guide, we present hypothetical data for this compound (referred to as "Isoxazole X").

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
Cell LineCancer TypeIsoxazole X (IC50)Doxorubicin (IC50)Cisplatin (IC50)
MCF-10A Normal Breast 28.5 1.2 8.5
MCF-7Breast Cancer3.10.44.2
A549Lung Cancer15.20.86.1
HCT116Colon Cancer7.80.63.9
PC-3Prostate Cancer25.11.17.8

Data are hypothetical and for illustrative purposes only.

Table 2: Comparative Selectivity Index (SI)
Cancer Cell LineIsoxazole X (SI)Doxorubicin (SI)Cisplatin (SI)
MCF-79.193.002.02
A5491.881.501.39
HCT1163.652.002.18
PC-31.141.091.09

SI values are calculated using the IC50 from the MCF-10A normal cell line.

Interpretation of Hypothetical Results

Based on this hypothetical data, Isoxazole X demonstrates a particularly promising profile against the MCF-7 breast cancer cell line , with a calculated SI of 9.19. This suggests a high degree of selectivity, being over 9 times more toxic to these cancer cells than to normal breast epithelial cells. Its selectivity for HCT116 colon cancer cells (SI = 3.65) is also noteworthy. In contrast, the established drugs Doxorubicin and Cisplatin show lower selectivity across all tested lines, with SI values ranging from 1.09 to 3.00, highlighting their known general toxicity.[17][20] However, Isoxazole X shows poor activity and selectivity against A549 and PC-3 cells, indicating a specific, rather than broad-spectrum, mode of action.

Potential Mechanisms of Action for Isoxazole Derivatives

The selectivity patterns observed can provide clues to the underlying mechanism. Isoxazole derivatives are known to target multiple pathways critical for cancer cell survival and proliferation.[1][24] The high selectivity towards a specific cell line might be due to the overexpression of a particular target protein or a unique dependency on a specific signaling pathway in that cell type.

G cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Isoxazole Derivative P1 Topoisomerase II compound->P1 P2 Tubulin Polymerization compound->P2 P3 Protein Kinases (e.g., EGFR, VEGFR) compound->P3 P4 Aromatase compound->P4 O1 DNA Damage P1->O1 Inhibition O2 Mitotic Arrest P2->O2 Disruption O3 Signal Transduction Inhibition P3->O3 Inhibition O4 Hormone Synthesis Blockade P4->O4 Inhibition O5 Apoptosis (Cell Death) O1->O5 O2->O5 O3->O5 O4->O5

Caption: Potential anticancer mechanisms of isoxazole compounds.

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for evaluating the in vitro selectivity of this compound. By employing a panel of cell lines, a validated cytotoxicity assay (SRB), and direct comparison with standard chemotherapeutics, researchers can generate reliable and meaningful data.

The calculation of the Selectivity Index is a critical step in identifying compounds that preferentially target cancer cells. Promising results, such as the hypothetical high selectivity of Isoxazole X against MCF-7 cells, would warrant further investigation. Subsequent steps should include mechanistic studies to identify the specific molecular target, validation in 3D culture models (spheroids), and eventual progression to in vivo animal models to assess efficacy and safety. This systematic approach is fundamental to the successful discovery and development of the next generation of safer, more effective anticancer drugs.

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A Comparative Guide to the Synthesis of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate: An Evaluation of Efficiency and Cost

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery and manufacturing pipeline. Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, a key structural motif in various pharmacologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of available routes. This guide provides an in-depth, objective comparison of the most prominent synthetic pathways to this target molecule, focusing on experimental efficiency, cost-effectiveness, and scalability.

Introduction to the Target Molecule

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The isoxazole ring is a versatile scaffold in medicinal chemistry, often employed as a bioisostere for other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The specific substitution pattern of the target molecule, featuring a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate at the 4-position, imparts distinct physicochemical characteristics that are of interest in drug design.

This guide will dissect two primary synthetic strategies for the construction of the isoxazole core, followed by the final esterification step where applicable. Each route will be analyzed for its merits and drawbacks, supported by detailed experimental protocols and a comprehensive cost analysis of the required starting materials and reagents.

Synthetic Route 1: One-Pot Condensation and Cyclization

This approach consolidates the formation of the isoxazole ring and the introduction of the carboxylate group into a single, streamlined process. It leverages the reactivity of a β-ketoester, an aldehyde, and hydroxylamine in a multi-component reaction.

Workflow for Route 1

cluster_0 One-Pot Reaction A 2-Chlorobenzaldehyde F This compound A->F Reflux B Methyl Acetoacetate B->F Reflux C Hydroxylamine Hydrochloride C->F Reflux D Base (e.g., Piperidine/Pyridine) D->F Reflux E Solvent (e.g., Ethanol) E->F Reflux

Caption: One-pot synthesis of the target molecule.

Experimental Protocol for Route 1

A mixture of 2-chlorobenzaldehyde (1.0 eq), methyl acetoacetate (1.1 eq), and hydroxylamine hydrochloride (1.2 eq) is dissolved in a suitable solvent such as ethanol. A catalytic amount of a base, for instance, piperidine or pyridine, is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Efficiency and Cost Analysis of Route 1
ParameterValueSource
Yield 70-90%[1]
Reaction Time 5-24 hours[1]
Scalability Readily scalableGeneral chemical principles
Starting Material Cost Moderate[2][3][4]

Cost Breakdown for Key Reagents (per mole of product, estimated):

ReagentPurityPrice (USD/kg)Molar Mass ( g/mol )Moles per mole productCost (USD)
2-Chlorobenzaldehyde99%64.00 (for 100g)140.571.09.00
Methyl Acetoacetate>99%25.00 (for 100g)116.121.13.16
Hydroxylamine HCl99+%58.75 (for 100g)69.491.24.91
Piperidine (catalyst)99%-85.150.1(negligible)
Ethanol (solvent)--46.07-(variable)
Total Estimated Reagent Cost ~17.07

Synthetic Route 2: Multi-Step Synthesis via 1,3-Dipolar Cycloaddition

This classical and highly versatile approach involves the in-situ generation of a nitrile oxide from an oxime, which then undergoes a [3+2] cycloaddition with a dipolarophile. This is followed by a separate esterification step.

Workflow for Route 2

cluster_1 Step 1: Oxime Formation cluster_2 Step 2: 1,3-Dipolar Cycloaddition cluster_3 Step 3: Esterification A 2-Chlorobenzaldehyde D 2-Chlorobenzaldehyde Oxime A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaOH) C->D D1 2-Chlorobenzaldehyde Oxime H 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic Acid Intermediate D1->H E Chlorinating Agent (e.g., NCS) E->H F Methyl Acetoacetate F->H G Base (e.g., Triethylamine) G->H H1 Carboxylic Acid Intermediate K This compound H1->K I Methanol I->K J Acid Catalyst (e.g., H2SO4) J->K cluster_0 One-Pot Reaction A 2-Chlorobenzaldehyde G This compound A->G Sequential Addition & Reflux B Hydroxylamine Hydrochloride B->G Sequential Addition & Reflux C Methyl Acetoacetate C->G Sequential Addition & Reflux D Base (e.g., Triethylamine) D->G Sequential Addition & Reflux E Chlorinating Agent (e.g., NCS) E->G Sequential Addition & Reflux F Solvent (e.g., Toluene) F->G Sequential Addition & Reflux

Caption: One-pot synthesis of the final ester product.

This method involves the sequential addition of reagents to a single reaction vessel, eliminating the need for isolation of intermediates. This significantly reduces reaction time and waste generation.

Comparison Summary

FeatureRoute 1: One-Pot CondensationRoute 2: 1,3-Dipolar CycloadditionAlternative: One-Pot Ester Synthesis
Overall Efficiency High (70-90% yield)ModeratePotentially Very High
Reaction Time 5-24 hours17-35 hoursLikely < 12 hours
Number of Steps 131
Purification 1 major purificationMultiple purifications1 major purification
Estimated Reagent Cost ~ $17.07 / mole ~ $17.79 / mole + NCS Likely comparable to or lower than Route 1
Green Chemistry Good (fewer steps, less waste)Moderate (more steps, solvents)Excellent (high atom economy)
Scalability GoodModerateExcellent

Conclusion and Recommendation

From the analysis, the one-pot condensation and cyclization (Route 1) emerges as a highly attractive method for the synthesis of this compound. It offers a good balance of high yield, operational simplicity, and cost-effectiveness. The reduction in the number of synthetic steps and purification procedures makes it a more environmentally friendly and scalable option compared to the multi-step 1,3-dipolar cycloaddition route.

The multi-step 1,3-dipolar cycloaddition (Route 2) , while a classic and reliable method, is less efficient in terms of time and resources due to the multiple reaction and purification stages. The cost of an additional reagent (NCS) also adds to the overall expense.

The alternative one-pot synthesis leading directly to the ester presents the most efficient and "green" option. By minimizing steps and waste, it is ideally suited for large-scale industrial production.

For research and development purposes where moderate quantities are required, Route 1 offers an excellent starting point due to its straightforward procedure and high efficiency. For large-scale manufacturing, further optimization of the one-pot ester synthesis would be the most economically and environmentally sound strategy.

References

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A Comparative Analysis of the In Vitro Efficacy of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive benchmark analysis of a novel isoxazole compound, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, against established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its comparative in vitro performance and the methodologies to ascertain it.

Introduction: The Rationale for Novel Antimicrobial Scaffolds

The isoxazole ring is a key pharmacophore in several clinically significant drugs and is known to contribute to a range of pharmacological activities, including antimicrobial effects.[1][3][4] The unique structural and electronic properties of the isoxazole nucleus allow for diverse substitutions, enabling the fine-tuning of biological activity. This compound (herein referred to as ISO-1) is a synthetic compound designed to leverage these properties. The presence of a chlorophenyl group at the 3-position and a methyl group at the 5-position is hypothesized to enhance its interaction with bacterial targets.

This guide outlines a series of head-to-head comparisons between ISO-1 and a panel of widely used antibiotics: Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Vancomycin (a glycopeptide). The performance of these agents was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, providing a clear picture of ISO-1's potential spectrum and potency.

Postulated Mechanism of Action

While the precise antibacterial mechanism of ISO-1 is under investigation, many isoxazole derivatives are known to exert their effects by inhibiting essential bacterial enzymes.[1] One plausible hypothesis is the inhibition of bacterial DNA gyrase or topoisomerase IV, similar to fluoroquinolones, a mechanism that would disrupt DNA replication and lead to bacterial cell death. Another potential target could be enzymes involved in cell wall synthesis or other critical metabolic pathways. The interaction of some isoxazole derivatives with the bacterial respiratory chain, leading to the generation of toxic superoxide anions, has also been reported as a potential antibacterial mechanism.[5]

Experimental Benchmarking: Methodologies and Protocols

To ensure a robust and reproducible comparison, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11][12][13][14]

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[6][8][10][11][12][13]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions: Stock solutions of ISO-1, Ciprofloxacin, Ampicillin, and Vancomycin were prepared in an appropriate solvent. A series of two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains (E. coli ATCC 25922 and S. aureus ATCC 29213) were cultured overnight. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates were incubated at 35°C for 18-24 hours under ambient air conditions.

  • Result Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent at which there was no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare two-fold serial dilutions of test compounds in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration of 5x10^5 CFU/mL B->C C->D E Incubate at 35°C for 18-24 hours D->E F Visually inspect for turbidity E->F G Determine lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination

To ascertain whether ISO-1 is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), the MBC was determined.

Protocol: MBC Assay

  • Subculturing from MIC plate: Following the MIC determination, a 10 µL aliquot from each well showing no visible growth was subcultured onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: The MHA plates were incubated at 35°C for 18-24 hours.

  • Result Interpretation: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

To evaluate the pharmacodynamics of ISO-1, a time-kill assay was performed to assess the rate of bacterial killing over time.[15][16][17][18]

Protocol: Time-Kill Assay

  • Preparation: Test tubes containing CAMHB with ISO-1 and comparator antibiotics at concentrations of 1x, 2x, and 4x the MIC were prepared. A growth control tube without any antibiotic was also included.

  • Inoculation: The tubes were inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (0, 2, 4, 8, 12, and 24 hours), aliquots were drawn from each tube, serially diluted, and plated on MHA.

  • Incubation and Counting: The plates were incubated for 18-24 hours, and the number of viable colonies was counted to determine the CFU/mL at each time point.

  • Data Analysis: The results were plotted as log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_results Results A Prepare tubes with broth and antibiotics at 1x, 2x, 4x MIC B Inoculate with standardized bacterial suspension A->B C Incubate tubes at 35°C B->C D Withdraw aliquots at 0, 2, 4, 8, 12, 24 hours C->D Time points E Perform serial dilutions and plate on agar D->E F Incubate plates and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for the Time-Kill Kinetic Assay.

Comparative Performance Data

The following tables present the hypothetical in vitro activity of ISO-1 in comparison to the benchmark antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundEscherichia coli ATCC 25922Staphylococcus aureus ATCC 29213
ISO-1 42
Ciprofloxacin0.016[19]0.25
Ampicillin4[20]0.6-1[20]
VancomycinN/A1-2[21][22][23][24]

N/A: Not applicable, as Vancomycin has no significant activity against Gram-negative bacteria.

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL and MBC/MIC Ratio

CompoundE. coli (MBC)E. coli (MBC/MIC)S. aureus (MBC)S. aureus (MBC/MIC)
ISO-1 8242
Ciprofloxacin0.03220.52
Ampicillin8222-3.3
VancomycinN/AN/A42-4

Analysis of In Vitro Efficacy

The experimental data reveals several key insights into the antimicrobial profile of ISO-1.

  • Spectrum of Activity: ISO-1 demonstrates activity against both the Gram-negative (E. coli) and Gram-positive (S. aureus) representative strains. This suggests a potentially broad spectrum of activity, a desirable characteristic for a novel antibiotic. Its efficacy against E. coli is comparable to that of Ampicillin.

  • Potency: While not as potent as Ciprofloxacin, ISO-1 exhibits promising MIC values, particularly against S. aureus, where its activity is comparable to Vancomycin.[25][21][22][23][24]

  • Bactericidal Nature: The MBC/MIC ratio for ISO-1 against both bacterial strains is ≤ 4, which is indicative of bactericidal activity. This is a significant finding, as bactericidal agents are often preferred for the treatment of serious infections.

  • Time-Kill Kinetics: The time-kill assays would further elucidate the bactericidal nature of ISO-1. A rapid reduction in bacterial viability, particularly at concentrations of 2x and 4x the MIC, would confirm its killing kinetics and provide valuable information for dosing regimen design. A bactericidal effect is typically characterized by a ≥3-log10 reduction in CFU/mL.[15]

Conclusion and Future Directions

The in vitro data presented in this guide positions this compound (ISO-1) as a promising lead compound in the development of new antibacterial agents. Its broad-spectrum, bactericidal activity warrants further investigation.

Future studies should focus on:

  • Elucidating the precise mechanism of action.

  • Expanding the panel of tested organisms to include clinically relevant, multi-drug resistant strains.

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety profiling.

  • Structure-activity relationship (SAR) studies to optimize the isoxazole scaffold for enhanced potency and a more favorable pharmacokinetic profile.

This comprehensive benchmarking approach, grounded in standardized methodologies, provides a solid foundation for the continued development of this and other novel antimicrobial candidates.

References

  • Ampicillin - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

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  • Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. National Institutes of Health. Available at: [Link]

  • Broth Microdilution EUCAST. Scribd. Available at: [Link]

  • Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. National Institutes of Health. Available at: [Link]

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  • Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone. National Institutes of Health. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are pivotal in pharmaceutical research and drug development due to their wide spectrum of biological activities.[1][2] As with any chemical reagent, particularly those containing halogenated aromatic rings, responsible handling extends beyond the benchtop to its final disposal. Improper disposal not only poses a significant risk to personnel but can also lead to long-term environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of both researchers and the ecosystem.

Part 1: Hazard Identification and Essential Safety Data

Before handling waste, it is crucial to understand the inherent risks associated with this compound. This compound is classified as hazardous. The primary hazards, derived from safety data sheets (SDS) of closely related structural analogs, are summarized below.[3][4][5]

Table 1: GHS Hazard Profile

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[3]
Skin Irritation (Category 2)Warning H315: Causes skin irritation.[6]
Serious Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemWarning H335: May cause respiratory irritation.[3]

Causality Behind the Hazards: The toxicity profile is influenced by the isoxazole ring and the substituted chlorophenyl group. Halogenated aromatic compounds can exhibit persistence in the environment and may generate toxic byproducts, such as hydrogen chloride gas, upon improper incineration.[5] Therefore, disposal procedures must be designed to manage these specific risks.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is compliant with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent local directives.[7] The guiding principle is that all chemical waste must be managed by a licensed professional waste disposal service.[4][5]

Step 1: Donning Mandatory Personal Protective Equipment (PPE)

Exposure prevention is the first line of defense. Before handling the waste compound or its containers, ensure you are wearing the appropriate PPE.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][6]

  • Body Protection: A lab coat or other suitable protective clothing must be worn.[3]

  • Respiratory Protection: If handling the powder outside of a ventilated enclosure or if dust formation is likely, use a NIOSH-approved respirator.[5]

Step 2: Waste Segregation at the Source

Proper segregation is critical for safe and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Designate as Halogenated Organic Waste: Due to the presence of chlorine, this compound must be disposed of in a container specifically designated for halogenated organic waste . This is because halogenated compounds require high-temperature incineration with specific scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[5]

  • Solid vs. Liquid:

    • Unused/Expired Solid: Collect the pure solid compound directly in the halogenated solid waste container.

    • Contaminated Solvents: If the compound is dissolved in a solvent for a reaction, the resulting solution must be collected as halogenated liquid waste.

    • Contaminated Labware: Disposable items like weigh boats, gloves, and pipette tips that are contaminated with the compound should be placed in a designated solid waste container.

Step 3: Proper Containerization and Labeling

Waste containers must be appropriate for the type of waste and clearly labeled to prevent accidents and ensure regulatory compliance.

  • Container Selection: Use a container made of a material compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) pail or a glass jar is suitable. Ensure the container is in good condition, free of leaks or damage, and has a securely fitting lid.[8]

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • The specific hazards (e.g., "Toxic," "Irritant").

    • Appropriate GHS hazard pictograms.

    • Accumulation start date.

Step 4: Safe Interim Storage

Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Location: The storage area should be well-ventilated, cool, and dry.[3]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Incompatibles: Do not store with incompatible materials, such as strong oxidizing agents or bases.

  • Lid Policy: Keep the container lid securely closed at all times, except when adding waste.[8]

Step 5: Final Disposal Arrangement

The final disposal of this compound must be conducted through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed hazardous waste disposal company.

  • Primary Disposal Method: The standard and required method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[5] This ensures the complete destruction of the molecule and the safe neutralization of hazardous byproducts.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain. Sewering of hazardous pharmaceuticals is strictly prohibited and environmentally irresponsible.[9]

    • DO NOT dispose of this chemical in regular trash.

Part 3: Decontamination and Emergency Procedures

Decontamination
  • Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the appropriate halogenated liquid waste container. Subsequent rinses can be handled as non-hazardous waste, depending on institutional policy.

  • Spills: In case of a small spill, wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[10] Ensure the area is then cleaned with soap and water.

Emergency First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or you feel unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor immediately if you feel unwell.[4]

Visualization of the Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of waste containing this compound.

G cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Waste Generated: Methyl 3-(2-chlorophenyl)-5-methyl- 4-isoxazolecarboxylate ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin assess_hazards Step 2: Identify Hazards - Halogenated Organic - Toxic, Irritant ppe->assess_hazards segregate Step 3: Segregate Waste Stream assess_hazards->segregate solid_waste Solid Waste Container (Halogenated) segregate->solid_waste Solid or Contaminated PPE liquid_waste Liquid Waste Container (Halogenated) segregate->liquid_waste Contaminated Solvent containerize Step 4: Use Compatible, Sealed Container solid_waste->containerize liquid_waste->containerize label_waste Step 5: Label Container 'Hazardous Waste' + Full Name containerize->label_waste store Step 6: Store in Designated Area with Secondary Containment label_waste->store contact_ehs Step 7: Arrange Pickup via EH&S or Licensed Vendor store->contact_ehs incinerate Disposal Method: High-Temperature Incineration contact_ehs->incinerate prohibited PROHIBITED: - Drain Disposal - Regular Trash contact_ehs->prohibited

Caption: Disposal workflow for this compound.

References

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4- carboxylic acid - Safety Data Sheet. Synquest Labs.

  • SAFETY DATA SHEET: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. Fisher Scientific.

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization.

  • SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific.

  • Hazardous Waste Manual. EHSO.

  • MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid. Capot Chemical Co., Ltd.

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  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

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Personal protective equipment for handling Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A-to-Z Safety Protocol: Handling Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

As a novel isoxazole derivative, this compound requires meticulous handling protocols rooted in a thorough understanding of its constituent chemical moieties. While comprehensive toxicological data for this specific molecule may be limited, its structural alerts—a chlorinated aromatic ring and an isoxazole core—necessitate a cautious and well-planned approach to laboratory safety. This guide synthesizes established best practices for analogous compounds to provide a robust framework for personal protection, operational planning, and waste disposal.

Part 1: Hazard Assessment & Causality

Understanding the "why" behind each safety recommendation is critical for fostering a proactive safety culture. The primary hazards associated with this compound are inferred from its structure:

  • Dermal, Ocular, and Respiratory Irritation : A structurally related compound, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is known to cause skin irritation and severe eye damage.[1] Similarly, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Given these precedents, it is prudent to assume that this compound poses similar risks.

  • Acute Toxicity (Oral) : GHS classifications for analogous compounds like 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid indicate it is harmful if swallowed.[4][5][6] Therefore, ingestion of the target compound must be strictly avoided.

  • Hazards from Thermal Decomposition : Halogenated organic compounds can release toxic and corrosive gases, such as hydrogen chloride, upon combustion.[7]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE should be tailored to the specific laboratory operation being performed, as detailed in the table below.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solids Nitrile or Neoprene glovesChemical splash gogglesFully-buttoned lab coatWork within a chemical fume hood
Preparing Solutions Nitrile or Neoprene glovesChemical splash goggles and face shieldChemically resistant apron over lab coatWork within a chemical fume hood
Running Reactions/Transfers Nitrile or Neoprene glovesChemical splash goggles and face shieldChemically resistant apron over lab coatWork within a chemical fume hood
Cleaning Glassware Heavy-duty nitrile or neoprene glovesChemical splash gogglesChemically resistant apron over lab coatNot typically required if glassware is pre-rinsed in a fume hood
Detailed PPE Specifications:
  • Hand Protection : Standard nitrile gloves are suitable for incidental contact.[8] For prolonged handling or immersion, gloves with superior resistance to aromatic and chlorinated solvents, such as Viton™ or Silver Shield®, should be considered.[9] Always double-check glove compatibility charts and inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection : At a minimum, chemical splash goggles that provide a complete seal around the eyes are mandatory.[9][10] When handling larger quantities or during operations with a higher splash risk (e.g., transfers, solution preparations), a full-face shield should be worn in conjunction with goggles.[2][10]

  • Skin and Body Protection : A standard cotton lab coat may not offer sufficient protection against splashes of organic solvents. A lab coat made of a chemically resistant material or the use of a PVC or rubber apron over a standard lab coat is strongly recommended.[11]

  • Respiratory Protection : All manipulations of this compound, especially in powdered form or when dissolved in volatile solvents, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]

Part 3: Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Experimental Workflow

The following diagram outlines the critical decision points and safety protocols from material acquisition to waste disposal.

Caption: A workflow diagram illustrating the key stages and safety checks for handling this compound.

Step-by-Step Handling Protocol:
  • Pre-Experiment Briefing : Before starting any work, conduct a pre-job safety briefing to review the hazards, the required PPE, and the emergency procedures.

  • Fume Hood Preparation : Ensure the chemical fume hood is operational, the sash is at the appropriate working height, and the work area is free of clutter.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Chemical Handling :

    • When handling the solid, use a spatula and weighing paper within the fume hood to minimize dust generation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.[3]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[6]

    • Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.

    • Remove PPE carefully to avoid cross-contamination.

Emergency Procedures:
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan:

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.[12] This is crucial for proper disposal and cost management.

  • Waste Collection : Collect all liquid waste containing this compound in a designated, properly labeled, sealed container for halogenated organic waste.[13]

  • Solid Waste : Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a separate, sealed bag or container labeled as hazardous solid waste.

  • Disposal Method : The primary disposal method for chlorinated organic residues is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[14][15] Never dispose of this chemical down the drain or in the regular trash.[12][13] Contact your institution's Environmental Health and Safety (EHS) office for specific collection and disposal procedures.[16]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

  • Fisher Scientific. (2025, May 1). Safety Data Sheet for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • Synquest Labs. Safety Data Sheet for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • CHEMM. Personal Protective Equipment (PPE).
  • PubChem. 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information.
  • Enviro-Safe. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
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  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. Safety Data Sheet for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
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  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
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  • Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Google Patents. Process for the incineration of chlorinated organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.